Sophoranone

Catalog No.
S577585
CAS No.
23057-55-8
M.F
C30H36O4
M. Wt
460.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sophoranone

CAS Number

23057-55-8

Product Name

Sophoranone

IUPAC Name

(2S)-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Molecular Formula

C30H36O4

Molecular Weight

460.6 g/mol

InChI

InChI=1S/C30H36O4/c1-18(2)7-10-21-15-23(16-22(29(21)33)11-8-19(3)4)28-17-27(32)25-13-14-26(31)24(30(25)34-28)12-9-20(5)6/h7-9,13-16,28,31,33H,10-12,17H2,1-6H3/t28-/m0/s1

InChI Key

IORSRBKNYXPSDO-NDEPHWFRSA-N

SMILES

Array

Synonyms

sophoranone

Canonical SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C

Isomeric SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)[C@@H]2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C

The exact mass of the compound Sophoranone is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.

Pharmacological Activities & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Sophoranone exhibits a range of pharmacological activities, with its anticancer effects being the most extensively studied.

Pharmacological Activity Reported Targets / Mechanisms Experimental Models (Examples)
Anticancer Inhibition of MTHFD2 [1], Molecular docking against EGFR, Aromatase, PI3K Alpha [2] In vitro cell-based assays [1], Computational docking studies [2]
Anti-inflammatory Modulation of NF-κB, MAPK, PI3K/AKT signaling pathways [3] In vitro models (e.g., RAW 264.7 cells) [3], In vivo models (e.g., mouse asthma model) [3]
Antiviral Inhibition of SARS-CoV-2 3CLpro and PLpro [4] In vitro enzyme inhibition assays [4]

The following diagram illustrates the primary signaling pathways and experimental workflows involved in studying this compound's anticancer and anti-inflammatory activities:

G cluster_anticancer Anticancer Investigations cluster_antiinflammatory Anti-inflammatory Mechanisms This compound This compound MTHFD2_Inhibition MTHFD2 Inhibition This compound->MTHFD2_Inhibition Computational_Screening Computational Screening This compound->Computational_Screening Pathway_Modulation Pathway Modulation This compound->Pathway_Modulation OCR_Metabolism One-Carbon Metabolism MTHFD2_Inhibition->OCR_Metabolism Disrupts EGFR EGFR Computational_Screening->EGFR Binds Aromatase Aromatase Computational_Screening->Aromatase Binds PI3K_Alpha PI3K_Alpha Computational_Screening->PI3K_Alpha Binds Cell_Proliferation Cell Proliferation EGFR->Cell_Proliferation Inhibits Cell_Survival Cell Survival PI3K_Alpha->Cell_Survival Inhibits NFkB NFkB Pathway_Modulation->NFkB Inhibits MAPK MAPK Pathway_Modulation->MAPK Inhibits PI3K_AKT PI3K_AKT Pathway_Modulation->PI3K_AKT Inhibits Cytokine_Release Pro-inflammatory Cytokine Release NFkB->Cytokine_Release Reduces MAPK->Cytokine_Release Reduces

Key Experimental Protocols

Here are the methodologies for key experiments cited in the research, which can serve as a reference for your own work.

1. In Vitro Evaluation of Anti-SARS-CoV-2 Protease Activity [4]

  • Objective: To measure the inhibitory activity of this compound against SARS-CoV-2 3C-like protease (3CLpro) and Papain-like protease (PLpro).
  • Procedure:
    • Enzyme Assay: Incubate SARS-CoV-2 3CLpro or PLpro with this compound at varying concentrations in a suitable reaction buffer.
    • Substrate Addition: Add a fluorogenic or colorimetric substrate for the respective protease.
    • Kinetic Measurement: Monitor the reaction kinetics by measuring fluorescence or absorbance over time to determine enzyme activity.
    • Data Analysis: Calculate the percentage inhibition and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis. The reported IC50 for a related prenylated chalcone against PLpro was 32.67 μmol·L⁻¹ [4].

2. In Silico Molecular Docking for Breast Cancer Targets [2]

  • Objective: To predict the binding affinity and mode of interaction between this compound and key breast cancer target proteins.
  • Procedure:
    • Protein Preparation: Retrieve 3D structures of target proteins from the PDB. Prepare them by removing water molecules, adding hydrogen atoms, and assigning charge.
    • Ligand Preparation: Obtain the 3D structure of this compound and optimize its geometry using molecular mechanics force fields.
    • Grid Generation: Define the active site or binding pocket on the target protein.
    • Docking Simulation: Perform molecular docking using software to generate multiple binding poses.
    • Analysis: Evaluate the binding affinity and analyze key interactions. This compound was identified as a top docking hit against EGFR, Aromatase, and PI3K Alpha [2].

3. Cell-Based Anticancer Activity Screening [1]

  • Objective: To assess the effect of this compound on cancer cell proliferation.
  • Procedure:
    • Cell Culture: Maintain appropriate cancer cell lines under standard conditions.
    • Compound Treatment: Treat cells with a range of concentrations of this compound for a specified period.
    • Viability Assay: Perform a cell viability assay (e.g., MTT assay) to measure the metabolic activity of remaining live cells.
    • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value. In a study on isolated compounds from Sophora subprostrata, this compound was found to inhibit cell proliferation [1].

This compound is a promising candidate for drug development. Future research should focus on comprehensive in vivo pharmacokinetics and toxicity profiling, further mechanistic studies to validate its polypharmacology, and structural optimization to improve its potency and drug-like properties.

References

Comprehensive Technical Guide: Bioactive Compounds of Sophora tonkinensis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Phytochemical Profile

Sophora tonkinensis Gagnep. (family Leguminosae), known as "Shandougen" in Traditional Chinese Medicine (TCM), is a nationally protected Category II medicinal plant native to the karst regions of Southwest China and Northern Vietnam [1] [2]. For centuries, its dried roots and rhizomes have been extensively employed in TCM and ethnopharmacy for clearing heat, detoxification, and treating conditions including sore throat, tonsillitis, pharyngitis, swollen gums, and inflammatory diseases [3] [1]. Modern pharmacological research has revealed a much broader spectrum of activities, including antitumor, anti-inflammatory, antimicrobial, antiviral, and cardioprotective effects [3] [1] [4]. The plant's medicinal properties are primarily attributed to its diverse secondary metabolites, with alkaloids and flavonoids constituting the major classes of bioactive compounds [3] [1] [2]. Over 330 compounds have been identified from S. tonkinensis, including more than 85 alkaloids and 120 flavonoids, alongside triterpenoids, organic acids, and polysaccharides [1].

The table below summarizes the core bioactive compounds and their quantitative distribution across different plant tissues, highlighting significant tissue-specific accumulation patterns crucial for quality control and targeted extraction.

Table 1: Major Bioactive Compounds in Sophora tonkinensis and Their Distribution

Compound Category Specific Compounds (Examples) Plant Part with Highest Concentration Reported Concentration Key Analytical Methods
Quinolizidine Alkaloids Matrine, Oxymatrine, Sophocarpine, Sophoridine Seeds Matrine in seeds: 169.48 µg/g; Total alkaloids in seeds: 19.88 mg/g [2] HPLC, LC-MS [2] [5]
Flavonoids Genistin, Genistein, Trifolirhizin, Maackiain Seeds (Genistin), Leaves (Genistein) Genistin in seeds: 27.13 µg/g; Genistein in leaves: 15.05 µg/g [2] HPLC, LC-MS [2] [5]
Prenyl Flavonoids Sophytonkinones, Lonchocarpous Roots & Rhizomes Not Quantified (Structuredetermined via NMR/MS) [3] NMR, MS [3]
Other Bioactives Caffeic Acid, Gallic Acid, Betulinic Acid Roots & Rhizomes [4] Varies by compound and source HPLC, MS [4]

The intricate biosynthetic pathways of these compounds involve a coordinated series of enzymatic reactions. The following diagram outlines the primary metabolic routes leading to the key alkaloids and flavonoids in S. tonkinensis.

G Start Primary Metabolism Lysine Lysine Start->Lysine Phenylalanine Phenylalanine Start->Phenylalanine LDC Lysine Decarboxylase (LDC) Lysine->LDC Decarboxylation Phenylpropanoid Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid Cadaverine Cadaverine CAO Copper Amine Oxidase (CAO) Cadaverine->CAO Oxidative Deamination CHS Chalcone Synthase (CHS) Phenylpropanoid->CHS Condensation Piperideine Δ¹-Piperideine Quinolizidines Quinolizidine Alkaloids Piperideine->Quinolizidines Spontaneous Cyclization Chalcones Chalcones CHI Chalcone Isomerase (CHI) Chalcones->CHI Isomerization Matrine Matrine Oxymatrine Quinolizidines->Matrine Further Modification Flavonoids Flavonoids (Flavonols, Isoflavones, etc.) Maackiain Maackiain Trifolirhizin Flavonoids->Maackiain Specialized Modification LDC->Cadaverine CAO->Piperideine CHS->Chalcones CHI->Flavonoids

Diagram 1: Simplified biosynthetic pathways of major alkaloids and flavonoids in S. tonkinensis. Key enzymes (red nodes) catalyze crucial steps toward final bioactive compounds (green nodes).

Quantitative Distribution of Active Compounds

Tissue-Specific Accumulation

Understanding the varying concentrations of bioactive compounds across different plant organs is essential for defining the medicinal parts and optimizing harvest strategies. Recent metabolomic studies utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) have quantitatively mapped the distribution of these compounds [2]:

  • Seeds exhibit the highest concentration of total alkaloids (19.88 mg/g), along with the highest levels of individual alkaloids matrine (169.48 µg/g) and oxymatrine (9.43 mg/g). Seeds also accumulate the highest levels of total flavonoids (14.02 mg/g) and the specific flavonoid genistin (27.13 µg/g) [2].
  • Leaves show a distinct flavonoid profile, with the highest concentration of genistein (15.05 µg/g), significantly higher than in other tissues [2].
  • Roots and Rhizomes, the official medicinal parts according to the Chinese Pharmacopoeia, contain a diverse array of alkaloids and flavonoids but generally at lower concentrations compared to seeds for the major markers. However, they contain unique prenylated flavonoids and are the primary source for commercially extracted matrine and oxymatrine [1] [2].
Impact of Abiotic Stress and Cultivation Conditions

The biosynthesis of active ingredients is significantly influenced by environmental factors and cultivation practices.

  • Drought Stress and Nanoparticle Application: A 2025 study demonstrated that drought stress severely reduces plant biomass. However, foliar application of Silicon Dioxide Nanoparticles (SiO₂ NPs) mitigated these negative effects and, crucially, enhanced the content of medicinal compounds under drought conditions. The application of 200 mg/L SiO₂ NPs under drought stress maximized the root content of matrine (214.15 µg/g), genistin (4.06 µg/g), genistein (48.56 µg/g), total alkaloids (9.96 mg/g), and total flavonoids (11.44 mg/g), representing a significant increase compared to drought-stressed controls [6]. This suggests SiO₂ NPs act as a potent elicitor.
  • Magnesium Ion Concentration: Research on tissue-cultured seedlings revealed that magnesium (Mg²⁺) levels in the growth medium profoundly affect the synthesis of active ingredients. Altering Mg²⁺ concentrations caused significant changes in the contents of matrine, oxymatrine, maackiain, and trifolirhizin. Multi-omics analysis indicated that magnesium influences these pathways by affecting the absorption of other ions (e.g., potassium, calcium), photosynthetic activity, and a complex regulatory network involving transcription factors and enzyme genes [5].

Pharmacological Activities and Mechanisms of Action

Antiviral Activity and cGAS-STING Pathway Activation

A pivotal 2025 study elucidated a novel molecular mechanism for the antiviral activity of S. tonkinensis, particularly against Hepatitis B Virus (HBV). The research showed that S. tonkinensis extract (STE) potently inhibits HBV replication in a mouse model by targeting the innate immune cGAS-STING pathway [7].

  • Mechanism: STE promotes the synthesis of the secondary messenger 2'3'-cGAMP by the enzyme cGAS. The increased cGAMP leads to enhanced activation of the adaptor protein STING, which subsequently phosphorylates the kinase TBK1 and transcription factor IRF3. Phosphorylated IRF3 translocates to the nucleus and induces the production of Type I Interferons (IFNs), which ultimately stimulates the expression of interferon-stimulated genes (ISGs) that execute antiviral functions [7].
  • Significance: This discovery positions STE as a promising therapeutic candidate for viral infections and provides a clear, mechanism-based rationale for the traditional use of S. tonkinensis in treating throat and inflammatory conditions, which can often be of viral origin.

The following diagram illustrates this specific antiviral mechanism activated by S. tonkinensis extract.

G STE Sophora tonkinensis Extract (STE) cGAS cGAS Enzyme STE->cGAS Promotes Activity cGAMP 2'3'-cGAMP cGAS->cGAMP Catalyzes Synthesis STING STING Protein cGAMP->STING Binds and Activates TBK1 TBK1 Kinase STING->TBK1 Activates IRF3 IRF3 Transcription Factor TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Active) IRF3->pIRF3 IFN Type I Interferons (IFNs) pIRF3->IFN Induces Transcription ISGs Antiviral ISGs IFN->ISGs JAK-STAT Signaling HBV HBV Replication Inhibition ISGs->HBV Restrains

Diagram 2: STE antiviral mechanism via cGAS-STING pathway activation, leading to inhibition of HBV replication.

Cardioprotective Effects

A 2024 study employing an integrative omics approach and experimental validation revealed the cardioprotective potential of S. tonkinensis against Myocardial Ischemia (MI) [4]. The extract and its identified active compounds (caffeic acid, gallic acid, betulinic acid, esculetin, and cinnamic acid) were found to mitigate multiple pathological processes in MI:

  • Mitochondrial Impairments: Improving cardiac mitochondrial function.
  • Inflammation: Reducing systemic and local inflammatory responses.
  • LDLR Deficiency: Counteracting the deficiency of low-density lipoprotein receptor.
  • Mechanism: These beneficial effects were mediated through the regulation of the vesicle-mediated transport pathway, which involves key proteins like Synaptojanin-1 (SYNJ1) and ZW10 Kinetochore Protein (ZW10) [4].
Anti-tumor and Anti-inflammatory Activities

The two major alkaloids, matrine and oxymatrine, have demonstrated broad anti-tumor activities across various cancer cell lines, inducing apoptosis through the activation of caspase-3 [3] [7]. Flavonoids like trifolirhizin exhibit anti-inflammatory and antitumor properties by inhibiting pathways such as PI3K/Akt [1] [5]. The richness of these compounds makes S. tonkinensis a valuable resource for developing anti-cancer adjuvants and anti-inflammatory agents.

Detailed Experimental Protocols for Key Studies

Protocol 1: SiO₂ Nanoparticle Treatment for Enhanced Yield under Drought

This protocol is designed to assess the elicitor effect of nanoparticles on bioactive compound synthesis under abiotic stress [6].

  • Plant Material & Growth Conditions: Utilize uniform 6-month-old S. tonkinensis seedlings. Cultivate in a growth chamber with a day/night temperature of 28/25°C, a 14/10 h light/dark photoperiod, and 60–70% relative humidity. Use a pot mixture of nutrient soil and vermiculite (2:1, v/v).
  • Experimental Design & Treatments:
    • Control (CK): Maintain soil moisture content at 75-80%.
    • Drought Stress (SD): Withhold water until soil moisture content reaches 30-35%, and maintain this level.
    • Nanoparticle Treatment: Apply SiO₂ NPs (<30 nm particle size) via foliar spray every 4 days (5 times total) at concentrations of 100 mg/L and 200 mg/L to both CK and SD groups.
  • Biomass & Biochemical Assessment: After 21 days of treatment, harvest plants and measure fresh and dry weights of roots, stems, and leaves. Assess physiological markers (SOD, POD, CAT activity; MDA, H₂O₂, O₂⁻ content) using commercial assay kits. Quantify active compounds (matrine, oxymatrine, flavonoids) via HPLC.
Protocol 2: Extraction and HPLC Analysis of Alkaloids and Flavonoids

This protocol outlines standardized methods for the extraction and quantification of core bioactive compounds [2] [5].

  • Extraction of Alkaloids (Matrine/Oxymatrine):

    • Procedure: Homogenize 0.1 g of dried, powdered plant tissue with 2 mL of extraction solution (methylene chloride: methanol: ammonia water = 40:10:1). Vortex, let stand at room temperature for 30 min, then sonicate for 30 min. Centrifuge at 4000 rpm for 10 min. Collect 1 mL of supernatant, dry under a nitrogen stream at 40°C, and reconstitute the residue in 1 mL methanol. Filter through a 0.22 μm membrane before HPLC injection [5].
    • HPLC Analysis:
      • Column: Agilent Polaris 5 NH2 (5 μm, 250 × 4.6 mm).
      • Mobile Phase: Acetonitrile-Isopropanol-3% Phosphoric Acid (80:5:15, isocratic).
      • Flow Rate: 0.5 mL/min.
      • Detection: UV at 210 nm.
      • Column Temperature: 25°C [5].
  • Extraction of Flavonoids (Maackiain/Trifolirhizin):

    • Procedure: Extract approximately 0.1 g of powdered sample with 1 mL of methanol. Grind thoroughly, sonicate for 50 min, make up to the original volume with methanol, centrifuge, and filter the supernatant (0.22 μm) [5].
    • HPLC Analysis:
      • Column: Agilent Plus C18 (5 μm, 250 × 4.6 mm).
      • Mobile Phase: Acetonitrile (A) and Water (B), with a gradient elution: 0-5 min (25% A), 5-55 min (25%→50% A), 55-80 min (50%→95% A), 80-86 min (95% A), 86-87 min (95%→25% A), 87-92 min (25% A, re-equilibration).
      • Flow Rate: 1 mL/min.
      • Detection: UV at 205 nm [5].
Protocol 3: Green Extraction of Flavonoids using Deep Eutectic Solvents

A modern, eco-friendly alternative for flavonoid extraction employs Deep Eutectic Solvents (DES). This method is noted for its efficiency and sustainability, leveraging the unique properties of DES to enhance the extraction yield of flavonoids from S. tonkinensis [8]. While the search results note the use of this technology, the specific DES composition, liquid-solid ratio, extraction time, and temperature parameters should be optimized based on further experimental details [8].

Transcriptional and Multi-Omics Regulation of Biosynthesis

Understanding the molecular machinery controlling the synthesis of alkaloids and flavonoids is key for metabolic engineering and quality improvement.

Key Regulatory Genes from Transcriptome Analysis

A 2025 study integrating transcriptomics and metabolomics across roots, stems, leaves, and seeds identified critical genes [2] [9]:

  • Alkaloid Biosynthesis:
    • Copper Amine Oxidase (StCAO) was pinpointed as a key regulator, showing significantly high expression in seeds, which correlates with the highest alkaloid accumulation in this tissue [2].
    • Lysine Decarboxylase (LDC) catalyzes the initial, rate-limiting step from lysine to cadaverine, the primary precursor for quinolizidine alkaloids [9].
  • Flavonoid Biosynthesis:
    • Chalcone Isomerase (StCHI) was identified as a crucial gene for flavonoid biosynthesis, with exceptionally high expression in seeds [2].
    • Chalcone Synthase (CHS) is another vital enzyme at the entry point of the flavonoid pathway [9].
NAC Transcription Factor Family Regulation

A genome-wide analysis identified 85 NAC transcription factors in S. tonkinensis (StNACs). This plant-specific transcription factor family is known to be a master regulator of growth, development, stress responses, and secondary metabolism [9]. The study found:

  • Phylogenetic Diversity: StNAC proteins were classified into 15 distinct subgroups.
  • Expression Correlation: The expression profiles of eight StNAC genes were significantly correlated with the accumulation levels of alkaloids and flavonoids, suggesting their potential role in regulating these pathways [9]. This finding opens avenues for using genetic engineering to enhance the production of desired compounds.
Systems Biology and Multi-Omics Integration

The application of multi-omics (transcriptomics, proteomics, metabolomics) represents a powerful systems biology approach to unravel complex regulatory networks. A 2024 study used this strategy to investigate how magnesium ions influence the synthesis of active ingredients [5]. The analysis revealed that Mg²⁺ acts as a pervasive network regulator, influencing diverse metabolic processes including potassium/calcium uptake and photosynthesis, which subsequently leads to coordinated changes in the levels of pharmacologically active compounds [5]. This holistic view is crucial for understanding how cultivation factors impact medicinal quality.

Conclusion and Future Perspectives

Sophora tonkinensis is a pharmacologically rich medicinal plant with immense potential for modern drug development and clinical application. Its core bioactive compounds, matrine-type alkaloids and diverse flavonoids, exhibit a wide array of mechanisms, including newly discovered actions like cGAS-STING pathway activation for antiviral therapy and vesicle-mediated transport regulation for cardioprotection. The concentration of these compounds is highly tissue-specific and can be effectively modulated by abiotic elicitors like SiO₂ nanoparticles and nutrient factors such as magnesium ions.

Future research should focus on:

  • Clinical Translation: Advancing the promising findings from in vivo and omics studies into well-designed clinical trials to validate efficacy and safety in humans.
  • Synergistic Effects: Investigating the potential synergistic actions between multiple compounds in S. tonkinensis extracts, which aligns with the multi-component, multi-target philosophy of TCM.
  • Sustainable Sourcing: Leverancing insights from transcriptomics and the characterization of NAC transcription factors to develop metabolic engineering or breeding strategies for enhancing the yield of active compounds, thereby reducing pressure on wild populations.

References

Sophoranone traditional Chinese medicine

Author: Smolecule Technical Support Team. Date: February 2026

Technical Overview of Sophoranone

This compound is a flavonoid compound purified from the roots of Sophora species, such as Sophora subprostrata [1]. It has garnered research interest primarily for its potent anti-cancer properties.

The table below summarizes its key identified activities and potential therapeutic applications based on the literature.

Aspect Summary of Findings from Search Results
Source Plant Roots of Sophora subprostrata (also known as Shan Dou Gen) [1].
Core Biological Activity Strong inducer of apoptosis (programmed cell death) in cancer cells [1].

| Reported Therapeutic Potential | - Leukemia: Induced apoptosis in human leukemia U937 cells [1].

  • Breast Cancer: Identified as a top docking hit against key protein targets (EGFR, Aromatase, PI3K Alpha) [2]. | | Proposed Mechanism of Action | - Triggers the generation of Reactive Oxygen Species (ROS) [1].
  • Induces opening of the Mitochondrial Permeability Transition (MPT) Pore, leading to cytochrome c release and apoptosis [1].
  • Computational studies suggest binding to key oncogenic signaling pathways, including PI3K-Akt and RAS/RAF/MEK/ERK [3]. |

Elucidated Mechanism of Action

The most detailed mechanistic study describes this compound's action in human leukemia U937 cells. The proposed signaling pathway can be visualized as follows:

G This compound This compound ROS ROS This compound->ROS Induces MPT_Pore_Opening MPT_Pore_Opening ROS->MPT_Pore_Opening Triggers Cytochrome_c_Release Cytochrome_c_Release MPT_Pore_Opening->Cytochrome_c_Release Causes Apoptosis Apoptosis Cytochrome_c_Release->Apoptosis Activates

Figure: Proposed apoptotic pathway induced by this compound in leukemia cells, based on findings from [1].

This mechanism is notably distinct from other flavonoids like genistein, with this compound demonstrating significantly stronger activity [1].

Computational & Preclinical Evidence

Recent computational analyses support its potential as a multi-targeted anti-cancer agent:

  • Network Pharmacology & Molecular Docking: A 2024 study identified this compound as one of the top two herbal compounds (alongside Dipiperitylmagnolol) with robust binding affinity to key breast cancer-associated proteins (EGFR, Aromatase, PI3K Alpha) [2].
  • Binding Stability: Molecular dynamics simulations suggested conformational stability of this compound with its protein targets [2].
  • ADMET Predictions: In silico studies highlight the importance of evaluating pharmacokinetic and toxicity profiles (e.g., solubility, hepatotoxicity) to guide structural optimization [3].

Research Methodologies

While the search results do not provide full experimental protocols, they mention several key methodologies used in this compound research:

  • Apoptosis Assays: Methods to quantify cell growth inhibition and apoptosis induction in various cancer cell lines [1].
  • Mitochondrial Function Studies: Techniques to measure ROS formation, MPT pore opening, and cytochrome c release in isolated mitochondria and whole cells [1].
  • Computational Drug Design: The workflow for these studies typically involves:
    • Compound and target protein selection from databases (e.g., TCMSP, Protein Data Bank).
    • Molecular docking simulations to predict binding affinity and interactions.
    • Molecular dynamics (MD) simulations to assess the stability of protein-ligand complexes.
    • In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties [2].

Conclusion and Future Directions

However, to strengthen its profile as a drug candidate, several critical steps are needed:

  • Experimental Validation: The computational findings, particularly for breast cancer, require validation in in vitro and in vivo models.
  • Comprehensive Pharmacokinetics: Detailed in vivo studies on absorption, distribution, metabolism, and excretion (ADME) are needed.
  • Toxicity Profiling: Systematic toxicological studies are essential to evaluate safety and therapeutic window.
  • Structural Optimization: As with other natural compounds [3], structural modification may be necessary to improve efficacy and reduce potential toxicity.

References

Plant Origins and Chemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Sophoranone, a prenylated flavonoid, is a natural compound isolated from several plant species. The table below summarizes its known botanical sources and key chemical characteristics:

Property Description
Primary Plant Source Root of Sophora subprostrata (also known as Sophora tonkinensis or "Shan Dou Gen") [1] [2]
Other Reported Sources Roots of Sophora flavescens [3]
Chemical Classification Flavonoid[CITATION:1]
CAS Number 23057-55-8[CITATION:1]
Molecular Formula C30H36O4[CITATION:1]
Synonyms (-)-Sophoranone; Sophoranon[CITATION:1]

Biological Activities and Research Applications

Research indicates that this compound exhibits promising biological activities, particularly in anti-inflammatory and anti-cancer contexts. Key experimental findings and methodologies are summarized below:

Activity Experimental Model/Finding Key Parameters/Results
Anti-inflammatory [1] Inhibition of LPS-induced NO production in mouse RAW264.7 macrophage cells. IC50 = 28.1 μM (by Griess assay after 24 hrs) [1].
Anti-cancer Growth-inhibitory and apoptosis-inducing effects on human leukemia U937 cells [2]. Specific IC50 not provided in search results; studies report "growth-inhibitory" and "apoptosis-inducing" activities [2].

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon existing work, here are outlines of key methodologies used to evaluate this compound's activity.

  • Anti-inflammatory Activity Assay (In Vitro)

    • Cell Line: Mouse leukemic monocyte macrophage cell line (RAW264.7) [1].
    • Induction of Inflammation: Cells are stimulated with Lipopolysaccharide (LPS), a potent inflammatory agent [1].
    • Measurement of NO Production: After a 24-hour incubation period with the test compound, the concentration of nitric oxide (NO) in the culture supernatant is quantified using the Griess assay. This method involves measuring nitrite, a stable breakdown product of NO [1].
    • Data Analysis: The IC50 value (concentration that inhibits 50% of NO production) is calculated from dose-response curves.
  • Anti-cancer Activity Assay (In Vitro)

    • Cell Viability/Proliferation: Effects on cancer cell viability and clonal growth can be assessed in a dose-dependent manner using assays like the CCK-8 assay [4].
    • Apoptosis Detection: Apoptosis-inducing activity can be evaluated through various methods, such as flow cytometry analysis after staining with Annexin V/PI [2].

Mechanism of Action and Signaling Pathways

This compound is reported to influence critical cellular signaling pathways. The diagram below illustrates its potential mechanism of action based on research into similar prenylated flavonoids and related compounds.

G This compound This compound LPS LPS This compound->LPS Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces CellCycleArrest CellCycleArrest This compound->CellCycleArrest Induces Metastasis Invasion & Migration This compound->Metastasis Suppresses NFkB NFkB LPS->NFkB Activates InflammatoryGenes Inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB->InflammatoryGenes NO NO Production NFkB->NO

Potential signaling pathways modulated by this compound, based on related flavonoid research.

The pathways illustrated are inferred from the broader context of prenylated flavonoid research [4] [5]. Direct experimental validation specifically for this compound is an area for further investigation.

Conclusion for Research and Development

This compound, primarily sourced from Sophora species, demonstrates significant potential as a lead compound in drug discovery. Future work should focus on:

  • Elucidating its precise molecular targets and downstream signaling events.
  • Conducting more comprehensive in vivo pharmacokinetic and efficacy studies.
  • Exploring its therapeutic potential in other disease models.

References

Biological Activities and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Sophoranone's therapeutic potential is linked to its diverse mechanisms of action across different biological contexts.

  • Apoptosis Induction in Cancer Cells: In human leukemia U937 cells, this compound induces apoptosis through the mitochondrial pathway. Early treatment triggers reactive oxygen species (ROS) formation, opens mitochondrial permeability transition (MPT) pores, and releases cytochrome c from mitochondria into the cytosol. This cascade activates caspases, leading to programmed cell death. Research indicates this compound directly targets mitochondrial complexes III and IV [1].

  • Promotion of Muscle Cell Differentiation: this compound promotes the differentiation of C2C12 myoblast cells and rabbit extraocular muscle satellite cells. Treatment upregulates key myogenic markers, including Myogenin (MyoG), Myosin Heavy Chain 3 (Myh3), and Muscle Creatine Kinase (MCK), which are critical for forming functional muscle fibers. This activity suggests potential applications in treating muscle atrophy or paralytic strabismus [2].

G Start This compound Mito Targets Mitochondria (Complexes III/IV) Start->Mito ROS Induces ROS Formation Mito->ROS MPT Opens MPT Pores ROS->MPT CytC Cytochrome c Release MPT->CytC Apoptosis Apoptosis Activation CytC->Apoptosis

This compound induces apoptosis via the mitochondrial pathway [1].

  • Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in immune cells [3].

  • Potent In Vitro CYP2C9 Inhibition: this compound is a potent, competitive inhibitor of the cytochrome P450 enzyme CYP2C9 in human liver microsomes, with a very low Ki value of 0.503 ± 0.0383 μM. However, this strong inhibitory effect does not translate in vivo in rats, likely due to its poor absorption and high plasma protein binding [4].

Key Experimental Protocols

For researchers aiming to work with this compound, here are summaries of key experimental methodologies.

Experiment Key Details

| Analysis in Rat Plasma (LC-MS/MS) | Sample Prep: 50 µL plasma deproteinized with 150 µL acetonitrile (containing IS) [5]. Column: Acclaim RSLC120 C18 (2.1 × 100 mm, 2.2 µm) [5]. Mobile Phase: Gradient of 7.5 mM ammonium acetate vs. acetonitrile (0.1% formic acid) [5]. Flow Rate: 0.4 mL/min [5]. Run Time: 7.0 min [5]. LLOQ for SPN: 5 ng/mL [5]. | | CYP Inhibition Assay (HLM) | System: NADPH-generating system in pooled HLMs [4]. CYP2C9 Probe: Tolbutamide (Km = 100 µM) [4]. Incubation: 37°C, pre-incubate 5 min [4]. Detection: LC-MS/MS for metabolite 4-hydroxytolbutamide [4]. | | C2C12 Differentiation | Cell Line: C2C12 mouse myoblasts [2]. Treatment: this compound (e.g., up to 10 µM) [2]. Assays: MTT for viability; RT-PCR/Western for MyoG, Myh3, MCK [2]. | | Apoptosis Assay (U937 cells) | Cell Line: Human leukemia U937 cells [1]. Key Measurements: ROS generation, mitochondrial membrane permeability, cytochrome c release [1]. |

G Start This compound Treatment Diff Myogenic Differentiation Start->Diff MyoD Upregulates MyoD Diff->MyoD MHC Upregulates Myosin Heavy Chain (Myh3) Diff->MHC MCK Upregulates Muscle Creatine Kinase (MCK) Diff->MCK MyoG Upregulates Myogenin MyoD->MyoG Fusion Myotube Formation MyoG->Fusion MHC->Fusion MCK->Fusion

This compound promotes myogenic differentiation by upregulating key regulatory factors and structural proteins [2].

Pharmacokinetics and Experimental Considerations

  • Source and Isolation: this compound is a natural product obtained from the roots of Sophora tonkinensis (Shan Dou Gen) and Sophora subprostrata [5] [1] [3]. Standard isolation techniques for such flavonoids often involve macroporous resin column pre-separation followed by further purification using methods like high-speed counter-current chromatography (HSCCC) [6].

  • Solubility and Storage:

    • Solubility: Soluble in organic solvents like diethyl ether and methanol [5].
    • Stock Solution: Dissolve in DMSO or other suitable solvents. Can be stored below -20°C for several months [5].
    • Handling: For higher solubility, warm the vial at 37°C and use brief sonication. The compound may adhere to vial walls during shipping; gently shake to collect at the bottom [5].
  • Critical Note on In Vitro to In Vivo Translation: While this compound shows high potency in cellular and enzyme-based assays, its poor permeability and extensive plasma protein binding mean that in vitro activity may not reliably predict in vivo efficacy or drug-drug interaction potential [4]. These factors must be considered during pre-clinical development.

References

Experimental Evidence and Research Context

Author: Smolecule Technical Support Team. Date: February 2026

While the most current and specific data for breast cancer is computational, earlier studies provide context for Sophoranone's broader anticancer properties and pharmacological behavior.

  • Anticancer Mechanisms in Other Cancers: Prior to the 2024 breast cancer study, this compound was reported to inhibit cell growth and induce apoptosis in human stomach cancer cells and human leukemia cells [1]. This suggests a broader anticancer potential that may extend to breast tissue.
  • Challenges in Translation: A critical pharmacokinetic study revealed a significant disconnect for this compound. While it is a potent inhibitor of the CYP2C9 enzyme in vitro*, this effect was not observed *in vivo in rats. This was attributed to its very low cellular permeability and high plasma protein binding (>99.9%), which likely limits its absorption and bioavailability [2]. This highlights a major hurdle that must be addressed for its development as a therapeutic.

Detailed Experimental Protocols

For researchers aiming to validate these findings, here are the core methodologies from the key studies.

Computational Identification via Molecular Docking [3]

This protocol is central to the most recent findings on this compound and breast cancer.

  • Ligand Preparation: 129 herbal compounds associated with breast cancer were retrieved from the TCMSP database. Their 3D structures were obtained from PubChem and energy-minimized using MM2 force fields.
  • Target Protein Selection: Three breast cancer-associated proteins with known crystal structures were selected: Epidermal growth factor receptor kinase (PDB ID: 1XKK), Aromatase (PDB ID: 3S7S), and PI3K Alpha (PDB ID: 7PG6).
  • Docking Simulation: Docking was performed using MVD 7.0 software. A grid was defined around the known active site of each protein. Ligand and receptor flexibility were allowed, and the RMSD threshold was set to 2.00 Å. The simulation was run for 1000 iterations to calculate binding affinities.
Assessment of Enzyme Inhibition [2]

This protocol explains how the potent in vitro CYP2C9 inhibition was determined.

  • Incubation System: Experiments used pooled human liver microsomes (0.1 mg/mL) in a 50 mM phosphate buffer (pH 7.4).
  • Reversible Inhibition Assay: Microsomes were incubated with a cocktail of CYP-specific probe substrates (see table below) and varying concentrations of this compound (0–50 µM). The reaction was initiated with an NADPH-generating system and stopped at a predetermined time.
  • Analysis: Metabolite formation from each probe reaction was quantified using LC-MS/MS to determine the rate of enzyme activity and calculate IC50 values.

CYP Enzyme Probe Substrates Used [2]

CYP Enzyme Probe Substrate
CYP1A2 Phenacetin
CYP2A6 Coumarin
CYP2B6 Bupropion
CYP2C8 Rosiglitazone
CYP2C9 Tolbutamide
CYP2C19 Omeprazole
CYP2D6 Dextromethorphan
CYP2E1 Chlorzoxazone
CYP3A4 Midazolam

Research Workflow Visualization

The diagram below outlines the integrated computational workflow used in the recent study that identified this compound as a promising candidate.

G Start Start: Herbal Compound Screening DB Query TCMSP Database (129 breast cancer compounds) Start->DB Prep Compound & Protein Preparation DB->Prep Dock Molecular Docking Prep->Dock Rank Rank by Binding Affinity Dock->Rank Net Network Pharmacology & Plant Source Identification Rank->Net Sim Molecular Dynamics (MD) Simulation (100 ns) Net->Sim ADMET ADMET & DFT Analysis Sim->ADMET End Lead Identification: This compound ADMET->End

Integrated computational workflow for identifying this compound as a lead compound for breast cancer.

Key Takeaways and Future Directions

Based on the current evidence, here are the critical points for researchers:

  • Promising but Preliminary: this compound is a computationally-validated, multi-targeting agent for breast cancer. Its strong binding to EGFR, Aromatase, and PI3Kα is compelling and warrants immediate experimental follow-up.
  • Major Pharmacokinetic Hurdle: The disconnect between potent in vitro activity and poor in vivo absorption is the most significant barrier. Future work must focus on formulation strategies or structural analogs to improve its bioavailability.
  • Recommended Next Steps:
    • Experimental Validation: Confirm anti-proliferative and pro-apoptotic effects in breast cancer cell lines (e.g., MCF-7, MDA-MB-231).
    • Mechanistic Studies: Validate the inhibition of predicted target pathways (EGFR, PI3K) in cellular models.
    • Medicinal Chemistry: Address the poor permeability through prodrug approaches or synthesis of novel derivatives with improved drug-like properties.

References

Key Findings from Molecular Docking Studies

Author: Smolecule Technical Support Team. Date: February 2026

Sophoranone has been computationally identified as a promising candidate for inhibiting specific protein targets relevant to cancer. The table below summarizes the quantitative data from these studies.

Study Focus Identified Role of this compound Key Protein Targets Reported Binding Affinity / Docking Score Analysis Method
Breast Cancer Targeted Therapy [1] One of the top two docking hits (lead compound) from 129 herbal compounds. EGFR (1XKK), Aromatase (3S7S), PI3K Alpha (7PG6) [1] Identified as a "top docking hit"; specific scores not detailed in the abstract [1]. Molecular Docking, MD Simulation (100 ns), ADME-Tox, DFT [1]
MTHFD2 Inhibition for Cancer [2] Active component isolated from Sophora subprostrata; basis for derivative design. Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) [2] Served as a reference for designing more potent derivatives; specific score for this compound not provided [2]. Computer-Aided Drug Design (CADD), Structure-Activity Relationship (SAR)

Detailed Experimental Protocols

Based on the search results, here are the detailed methodologies used in the studies that involved this compound.

1. Compound and Target Preparation [1]

  • Ligand Database: 129 herbal compounds associated with breast cancer were retrieved from the Traditional Chinese Medicine Systems Pharmacology (TCMSP) database.
  • Ligand Preparation: 3D structures of the compounds were obtained from NCBI PubChem. Structures were optimized using the MM2 force field with ChemOffice software.
  • Protein Target Selection: Three breast cancer-associated targets were selected based on established roles in pathophysiology and availability of crystal structures: Epidermal Growth Factor Receptor Kinase (PDB ID: 1XKK), Aromatase (PDB ID: 3S7S), and PI3K Alpha (PDB ID: 7PG6).

2. Molecular Docking Protocol [1]

  • Software: Docking simulations were performed using MVD 7.0 (Molexus IVS, Denmark).
  • Docking Methodology: A grid-based docking approach was used. The binding pockets and active sites of the target proteins were identified first.
  • Parameters: Both ligands and protein receptors were treated as flexible. Key parameters included:
    • RMSD threshold: 2.00 Å
    • Evolution algorithm: Simplex method
    • Iterations: 1,000

3. Post-Docking Validation and Analysis [1]

  • Molecular Dynamics (MD) Simulation:
    • Software: Desmond (Schrödinger Inc.)
    • Force Field: OPLS_2005
    • System Setup: The system was solvated with TIP3P water molecules in an orthorhombic box, neutralized with counterions, and supplemented with 0.15 M NaCl.
    • Simulation Run: 100 ns simulation in the NPT ensemble at 300 K and 1 atm pressure using the Martyna-Tuckerman-Klein Barostat.
    • Analysis: Stability was evaluated by analyzing Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), protein-ligand contacts, and dynamic cross-correlation.
  • ADME-Toxicity Profiling:
    • Tools: SWISS-ADME and ADMET-AI.
    • Analysis: Predictions were based on a graph neural network architecture (Chemprop-RDKit). Key parameters assessed included lipophilicity (LIPO), molecular weight (SIZE), polarity (POLAR), insolubility (INSOLU), insaturation (INSATU), and flexibility (FLEX).

Research Context and Workflow

To help visualize the typical research workflow in these studies, the following diagram maps out the key stages from initial screening to lead compound validation:

G Start Start: Database Screening (TCMSP, PubChem) A 1. Compound & Target Preparation Start->A  Identifies this compound B 2. Molecular Docking (Flexible ligand & receptor) A->B C 3. Post-Docking Analysis (Binding affinity, pose analysis) B->C  Ranks as top hit D 4. MD Simulation & Validation (100 ns, stability analysis) C->D  Confirms complex stability E 5. ADMET & DFT Profiling (Drug-likeness, toxicity) D->E End Lead Compound Validation E->End

Interpretation and Future Directions

The studies position this compound as a high-priority candidate for further development.

  • Promising Multi-Target Profile: Its identification as a top hit against three distinct breast cancer targets (EGFR, Aromatase, PI3Kα) suggests a potential for multi-targeted therapy, which could be advantageous for complex diseases like cancer [1].
  • Requirement for Experimental Validation: Both studies explicitly recommend further experimental validation to confirm the computational predictions. The logical next steps include in vitro enzymatic inhibition assays and in vivo studies to verify efficacy and safety [1] [2].
  • Foundation for SAR and Derivative Design: this compound's confirmed activity makes it an excellent lead compound for structural optimization. Researchers can use the docking poses and SAR principles to design and synthesize novel derivatives with improved potency and pharmacokinetic properties [2].

References

Pharmacokinetic Profile & Experimental Details

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key pharmacokinetic parameters and data from pivotal studies.

Parameter Findings & Values Experimental Context
Oral Absorption Non-linear pharmacokinetics observed at higher doses due to saturation of absorption [1]. Sourced from rat studies after oral administration of Sophora tonkinensis extract [1].
Bioavailability Increased absorption in plant extract vs. pure compound, attributed to improved solubility and/or decreased metabolism by other components [1]. Comparative study in rats between pure Sophoranone and standardized Sophora tonkinensis extract (SKI3301) [1].
Cmax ~13.1 ng/mL Achieved 60 minutes after a single oral dose of 12.9 mg/kg in rats [2].
Plasma Protein Binding >99.9% Determined in vitro [2].
Cellular Permeability Very low (Papp = 0.115 × 10⁻⁶ cm/s) Assessed using Caco-2 cell models, indicating poor intestinal absorption [2].
Key Metabolic Enzyme Interaction Potent competitive inhibitor of CYP2C9 in vitro (Ki = 0.503 ± 0.038 µM). No significant time-dependent inhibition found [2]. Evaluated in pooled human liver microsomes using specific probe substrates for nine major CYP enzymes [2].
In Vitro to In Vivo Correlation Lack of correlation. No significant effect on CYP2C9 substrate (diclofenac) pharmacokinetics in rats despite potent in vitro inhibition [2]. Rat study co-administering this compound with diclofenac [2].

The methodologies from these key studies are detailed below.

Study Objective Experimental Protocol Summary

| Comprehensive PK in Rats [1] | • Test Article: SKI3301, a standardized dried 50% ethanolic extract of Sophora tonkinensis. • Administration: Intravenous (5-20 mg/kg) and oral (200-1000 mg/kg) doses to rats. • Analysis: Measured pharmacokinetic properties of four marker compounds, including this compound. | | In Vitro CYP Inhibition & Mechanism [2] | • System: Pooled human liver microsomes from 150 donors. • Assay: Cocktail incubation with nine specific CYP probe substrates at concentrations near their Km values. • Analysis: IC₅₀ and Kᵢ values determined for reversible inhibition. Time-dependent inhibition assessed with NADPH pre-incubation. | | In Vivo Drug Interaction in Rats [2] | • Design: Oral co-administration of this compound with diclofenac (a CYP2C9 substrate) to rats. • Measurement: Pharmacokinetic parameters of diclofenac and its metabolite (4'-hydroxydiclofenac) were monitored and compared. |

Key Interpretations and Experimental Flows

Pharmacokinetic and CYP Inhibition Evaluation Workflow

The following diagram illustrates the experimental workflow used to characterize this compound's properties, from initial in vitro screening to in vivo validation.

cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Rat Models) Start Start: this compound Evaluation IV1 CYP Inhibition Screening (Human Liver Microsomes) Start->IV1 VIVO1 Pharmacokinetic Profile (IV & Oral Dosing) Start->VIVO1 IV2 Mechanism & Potency (Ki/IC50 Determination) IV1->IV2 IV3 Cellular Permeability (Caco-2 Model) IV2->IV3 Analysis Data Analysis & Correlation IV2->Analysis IV4 Plasma Protein Binding IV3->IV4 IV4->Analysis VIVO2 Drug Interaction Study (Co-admin with Diclofenac) VIVO1->VIVO2 VIVO2->Analysis

Experimental workflow for this compound PK and interaction profiling.

This compound's Interaction with CYP2C9

This diagram depicts the proposed mechanism by which this compound inhibits the CYP2C9 enzyme in vitro and the factors preventing this effect in vivo.

cluster_in_vivo In Vivo Reality (Rat) Substrate CYP2C9 Probe Substrate (e.g., Tolbutamide) Enzyme CYP2C9 Enzyme Substrate->Enzyme Metabolite Metabolite (e.g., 4-Hydroxytolbutamide) Enzyme->Metabolite Inhibitor This compound Inhibition Competitive Inhibition Inhibitor->Inhibition Binds Active Site Inhibition->Enzyme Blocks Access PPB High Plasma Protein Binding (>99.9%) NoEffect No Significant In Vivo Interaction PPB->NoEffect LowAbs Low Cellular Permeability LowAbs->NoEffect

Mechanism of this compound's CYP2C9 inhibition and in vivo disconnect.

Essential Insights for Researchers

  • Consider the Full Extract: The pharmacokinetics of this compound can be influenced by other components within the plant extract, which may enhance its solubility and absorption [1]. This is a critical factor for formulation strategy.
  • Account for IV-IVC Challenges: The significant disconnect between potent in vitro inhibition and lack of in vivo effect underscores the necessity of advanced models that incorporate permeability and protein binding early in screening [2].
  • Interpret Animal Data Cautiously: While rat models provide essential PK data, the lack of in vivo drug interaction in rats does not definitively rule out a potential for clinically significant interactions in humans, given the in vitro potency against human enzymes [2].

References

Comprehensive Technical Guide: Sophoranone in Herbal Medicine Extracts - Analytical Methods, Biological Activities, and Pharmacological Properties

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sophoranone and Its Sources

This compound is a prenylated flavonoid compound primarily isolated from Sophora tonkinensis and other Sophora species, which have been used in traditional Chinese medicine for centuries. This bioactive compound has gained significant attention in pharmaceutical research due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and potential metabolic applications. This compound belongs to the class of dihydroxyflavanones characterized by a 2,3-dihydrochromen-4-one core structure with three prenyl groups (3-methylbut-2-enyl substituents) and two hydroxyl groups at strategic positions that contribute to its biological activity [1]. The compound exhibits stereochemical complexity with a defined S-configuration at the C-2 position of the dihydrochromen ring, which significantly influences its three-dimensional arrangement and interaction with biological targets [1].

The traditional use of Sophora tonkinensis in treating acute pharyngolaryngeal infections and sore throat has been partially attributed to the presence of this compound and related flavonoids [2]. Modern pharmacological investigations have revealed that this compound's unique prenylated structure distinguishes it from other flavonoids, potentially enhancing its bioactivity and pharmacological profile through increased membrane affinity and specific molecular interactions [1]. This technical guide provides a comprehensive overview of this compound's chemical properties, analytical methods, biological activities, and pharmacological profiling to support researchers and drug development professionals in their investigation of this promising natural product.

Chemical Characterization and Properties

Structural Features and Physicochemical Properties

This compound possesses a distinct molecular architecture that underpins its biological activities and physicochemical behavior. The compound has a molecular formula of C₃₀H₃₆O₄ with a molecular weight of 460.6 g/mol and a CAS registry number of 23057-55-8 [1]. Its chemical structure is characterized by a dihydroxyflavanone backbone consisting of a benzopyran ring system where the pyran ring is partially saturated at the C2-C3 position [1]. The molecule features two hydroxyl groups at position 7 of the chromen ring system and position 4' on the attached phenyl ring, along with three prenyl groups (3-methylbut-2-enyl substituents) positioned at the 3' and 5' positions of the phenyl ring and at position 8 of the chromen ring [1]. These prenyl groups contribute significantly to the lipophilic character of the molecule and enhance its membrane affinity [1].

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Molecular Formula C₃₀H₃₆O₄ [1]
Molecular Weight 460.6 g/mol [1]
CAS Registry Number 23057-55-8 [1]
Exact Mass 460.26135963 Da [1]
Topological Polar Surface Area 66.8 Ų [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor Count 4 [1]
Rotatable Bond Count 7 [1]
Heavy Atom Count 34 [1]
Structural Uniqueness Among Flavonoids

This compound's unique prenylated structure distinguishes it from other common flavonoids. While typical flavonoids like genistein, quercetin, luteolin, and kaempferol share the basic polyphenolic structure, this compound features specific prenylations at multiple positions that significantly enhance its lipophilicity and potential bioactivity compared to non-prenylated flavonoids [1]. The compound exhibits a complexity value of 752, reflecting the intricate nature of its molecular architecture [1]. The stereochemical configuration at the C-2 position (S-configuration) plays a crucial role in determining its three-dimensional arrangement and consequently affects its interaction with biological targets and overall pharmacological profile [1]. Spectroscopic characterization of this compound, particularly through nuclear magnetic resonance (NMR) techniques including correlation spectroscopy and heteronuclear single quantum coherence, has provided comprehensive structural verification and confirmed the positions of all functional groups [1].

Analytical Methods and Quality Control

Qualitative and Quantitative Analysis of Flavonoids

High-performance liquid chromatography coupled with diode-array detection and electrospray ionization mass spectrometry (HPLC-DAD-ESI-MS) has been established as a robust method for the comprehensive analysis of flavonoids in Sophora tonkinensis, including this compound [3]. This analytical approach enables both the identification and determination of multiple flavonoid compounds present in the crude drug. The method development involves the separation and characterization of seventeen flavonoids, with seven being unambiguously identified (trifolirhizin, quercetin, formononetin, macckiain, kurarinone, this compound, and sophoranochromene) through comparison of their retention times, and UV and MS spectra with authentic compounds [3]. The remaining ten flavonoids were tentatively identified by comparing their UV and MS/MS spectra with literature data [3].

For quantitative analysis, a liquid chromatographic method was employed to simultaneously determine five major active flavonoids in Sophora tonkinensis, including this compound [3]. The method validation demonstrated excellent linearity (r > 0.9998) across the test ranges, with recovery rates between 96.40%-104.43% [3]. This developed HPLC method was successfully applied to determine the concentrations of these five flavonoids in seventeen samples of Sophora tonkinensis, providing a reliable approach for quality assessment of herbal materials and extracts [3]. The analytical workflow encompasses sample preparation through solvent extraction, chromatographic separation using optimized mobile phases, and detection through multiple channels including UV and mass spectrometry for comprehensive compound characterization.

G start Sample Collection extraction Solvent Extraction start->extraction lcms LC/MS Analysis extraction->lcms Extract id1 Compound Identification lcms->id1 Spectral Data hplc HPLC Quantification quant Quantitative Analysis hplc->quant Concentration Data id1->hplc qc Quality Assessment quant->qc

Figure 1: Analytical workflow for this compound identification and quantification

Advanced Analytical Techniques

Liquid chromatography-mass spectrometry (LC/MS) has proven particularly valuable for the comprehensive profiling of this compound and related flavonoids in complex herbal matrices. The technique enables the identification of compounds based on their molecular masses, fragmentation patterns, and retention behaviors [3]. For this compound specifically, spectroscopic characterization through nuclear magnetic resonance (NMR) has provided detailed structural information, with both one-dimensional and two-dimensional techniques (including correlation spectroscopy and heteronuclear single quantum coherence) contributing to the complete structural elucidation [1]. Additionally, Fourier-transform infrared spectroscopy (FTIR) has been employed as a complementary technique for phytochemical screening and functional group identification in complex plant extracts containing this compound and related compounds [4].

The quantitative determination of this compound in biological matrices presents additional challenges due to the need for high sensitivity and specificity. Methods have been developed and validated for the determination of this compound in plasma samples, typically employing liquid chromatography with tandem mass spectrometry (LC-MS/MS) to achieve the necessary detection limits for pharmacokinetic studies [2]. These methods generally involve protein precipitation or liquid-liquid extraction as sample preparation techniques, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) in mass spectrometry. The validation parameters for these bioanalytical methods include specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.

Biological Activities and Mechanisms of Action

Anticancer Activities and Signaling Pathways

This compound demonstrates significant anticancer properties through multiple mechanisms of action. In castration-resistant prostate cancer (CRPC), sophocarpine, a related compound from Sophora species, has shown inhibitory effects on tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway [5]. In vitro tests using DU145 and PC3 cell lines (two CRPC cell lines) revealed that sophocarpine suppressed proliferation, reduced migration and invasion capabilities, and increased apoptosis rates in a concentration-dependent manner [5]. These findings were further validated in vivo using a xenografted tumor model in nude mice, where sophocarpine administration significantly decreased both tumor weight and volume [5]. Mechanistic studies through Western blot analysis demonstrated that these anti-cancer effects were mediated through the inactivation of the PI3K/AKT/mTOR signaling pathway in both cellular and animal models [5].

This compound itself has been identified as a potential inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme overexpressed in various cancers that plays a critical role in one-carbon metabolism essential for nucleic acid biosynthesis [6]. Structure-activity relationship studies have revealed that the chalcone skeleton and introduction of the isopentenyl group drastically increase the enzymatic inhibitory activity against MTHFD2 [6]. Compound optimization efforts have yielded derivatives with high selectivity for MTHFD2 over its homologous protein MTHFD1, exhibiting nearly 10-fold greater potency and selectivity compared to the natural sophoradin [6]. These MTHFD2 inhibitors have demonstrated strong anti-tumor effects in mouse xenograft models without significant abnormalities in major organs, suggesting promising therapeutic potential [6].

G This compound This compound pi3k PI3K This compound->pi3k Inhibits mthfd2 MTHFD2 Inhibition This compound->mthfd2 Inhibits akt AKT pi3k->akt Activates mtor mTOR akt->mtor Activates metastasis Metastasis akt->metastasis Promotes proliferation Cell Proliferation mtor->proliferation Promotes apoptosis Apoptosis mtor->apoptosis Suppresses metabolism One-Carbon Metabolism mthfd2->metabolism Supports metabolism->proliferation Fuels

Figure 2: this compound anticancer mechanisms targeting PI3K/AKT/mTOR and MTHFD2 pathways

Anti-inflammatory and Additional Biological Activities

This compound exhibits notable anti-inflammatory effects, primarily through the inhibition of nitric oxide production in macrophages and suppression of 5-lipoxygenase activity [2]. In cellular studies using mouse RAW264.7 cells, this compound demonstrated significant antiinflammatory activity by inhibiting LPS-induced NO production with an IC₅₀ value of 28.1 μM as measured by Griess assay [7]. Additional research suggests that this compound can suppress neuroinflammatory responses by inhibiting the TLR4/NFκB/MAPK signaling pathway, positioning it as a potential candidate for treating inflammatory diseases [1]. These anti-inflammatory properties align with the traditional use of Sophora tonkinensis for treating inflammatory conditions such as acute pharyngolaryngeal infections and sore throat [2].

Beyond its anticancer and anti-inflammatory activities, this compound has demonstrated other relevant biological effects. The compound has shown immunomodulatory properties and potential anti-diabetic applications, though these effects require further investigation [2]. Preliminary studies also suggest that this compound may possess antimicrobial activity, although comprehensive mechanistic studies are needed to fully elucidate this potential [1]. The compound's antioxidant properties contribute to its overall bioactivity profile, as it can neutralize reactive oxygen species and mitigate oxidative stress, which plays significant roles in carcinogenesis, tumor progression, and metastasis [4].

Table 2: Experimentally Determined Biological Activities of this compound

Activity Type Experimental System Key Parameters/Results Reference
Anti-inflammatory Mouse RAW264.7 cells IC₅₀ = 28.1 μM (inhibition of LPS-induced NO production) [7]
Anticancer (MTHFD2 inhibition) Enzyme assay Potent MTHFD2 inhibition with high selectivity over MTHFD1 [6]
CYP Enzyme Inhibition Human liver microsomes IC₅₀ = 0.966 ± 0.149 μM (CYP2C9 inhibition) [2]
Anticancer (Prostate) DU145 and PC3 cell lines Suppressed proliferation, migration, invasion; increased apoptosis [5]
Antioxidant In vitro assays Contributes to radical scavenging activity in plant extracts [4]

Pharmacological Profiling and Drug Interaction Potential

Cytochrome P450 Inhibition Profile

This compound demonstrates significant drug interaction potential through its inhibition of cytochrome P450 enzymes, particularly CYP2C9. Comprehensive in vitro studies using human liver microsomes have revealed that this compound exerts its strongest inhibitory effect on CYP2C9-mediated tolbutamide 4-hydroxylation with an IC₅₀ value of 0.966 ± 0.149 μM and a Kᵢ value of 0.503 ± 0.0383 μM in a competitive manner [2]. Additionally, it strongly inhibits other CYP2C9-catalyzed reactions including diclofenac 4′-hydroxylation and losartan oxidation activities [2]. When tested against a panel of nine major CYP enzymes (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4), CYP2C9 emerged as the most susceptible to this compound inhibition based on the lowest IC₅₀ value [2].

Time-dependent inhibition studies further characterized this compound's interaction with cytochrome P450 enzymes. Upon 30-minute pre-incubation of human liver microsomes with this compound in the presence of NADPH, no significant shift in IC₅₀ was observed, indicating that this compound is not a time-dependent inactivator of the nine major CYP enzymes [2]. This reversible inhibition profile suggests a different interaction mechanism compared to mechanism-based inactivators that form reactive metabolites and cause irreversible enzyme inhibition. The potent in vitro inhibition of CYP2C9 warrants special attention in drug development programs involving this compound, particularly for compounds that are metabolized primarily by this enzyme pathway.

Absorption and Plasma Protein Binding

Despite its potent in vitro inhibitory effects on CYP2C9, this compound demonstrates a notable lack of in vivo correlation in drug interaction studies. Oral co-administration of this compound had no significant effect on the pharmacokinetics of diclofenac and its metabolite 4′-hydroxydiclofenac in rats [2]. This discrepancy between in vitro and in vivo findings can be attributed to this compound's unfavorable pharmacokinetic properties, specifically its very low permeability and extensive plasma protein binding [2].

Permeability studies using Caco-2 cells revealed exceptionally low absorption potential for this compound, with a Pₐₚₚ value of 0.115 × 10⁻⁶ cm/s, which suggests poor intestinal absorption in vivo [2]. Additionally, this compound exhibits extensive plasma protein binding exceeding 99.9%, significantly limiting its free fraction available for metabolic enzyme interactions in vivo [2]. These combined factors—low oral absorption and high plasma protein binding—explain the lack of meaningful drug interactions observed in vivo despite potent in vitro inhibitory effects. From a drug development perspective, these properties present substantial challenges for the systemic delivery of this compound and may necessitate formulation strategies to enhance its bioavailability or consideration for alternative routes of administration.

Table 3: Pharmacokinetic and Drug Interaction Parameters of this compound

Parameter Value Experimental System Reference
CYP2C9 Inhibition (IC₅₀) 0.966 ± 0.149 μM Human liver microsomes [2]
CYP2C9 Inhibition (Kᵢ) 0.503 ± 0.0383 μM Human liver microsomes [2]
Caco-2 Permeability (Pₐₚₚ) 0.115 × 10⁻⁶ cm/s Caco-2 cell monolayer [2]
Plasma Protein Binding >99.9% Human plasma [2]
Time-Dependent Inhibition No significant shift Human liver microsomes + NADPH [2]

Experimental Protocols and Methodologies

Cell-Based Anticancer Activity Assays

Standardized protocols have been established for evaluating the anticancer potential of this compound and related compounds using in vitro cell-based assays. The Cell Counting Kit-8 (CCK-8) assay is commonly employed to assess cell viability, where cells (e.g., DU145 and PC3 prostate cancer lines) are inoculated into 96-well plates at a density of 5 × 10³ cells/well and incubated with varying concentrations of this compound for 24 hours [5]. After incubation, 10 μL of CCK-8 solution is added to each well, followed by measurement of absorbance at 450 nm using a microplate reader approximately one hour later [5]. For real-time cellular analysis (RTCA), cells are cultured in E-Plate 16 at 5 × 10⁴ cells/well, and the "cell index" parameter representing cell status is automatically recorded using an RTCA system every 15 minutes before and after treatment with this compound [5].

Additional cellular assays provide complementary information on this compound's anticancer mechanisms. Colony formation assays evaluate long-term proliferation inhibition by plating cells in 6-well plates at low densities (100-500 cells/well) and treating with sophocarpine after cell attachment [5]. Flow cytometry analysis using FITC Annexin V staining quantifies apoptosis rates after 24-hour incubation with this compound [5]. Migration and invasion capabilities are assessed through wound healing assays (measuring scratch closure in cell monolayers) and Transwell invasion assays using chambers pre-loaded with Matrigel [5]. Western blotting completes the mechanistic picture by evaluating protein expression and phosphorylation status of key signaling molecules in the PI3K/AKT/mTOR pathway and epithelial-mesenchymal transition (EMT)-related proteins using specific antibodies [5].

Enzyme Inhibition and Binding Assays

Comprehensive cytochrome P450 inhibition profiling follows well-established cocktail assays in human liver microsomes. The standard protocol involves preparing a 90-µL incubation mixture containing pooled human liver microsomes (final concentration 0.1 mg/mL), 50 mM phosphate buffer (pH 7.4), CYP-probe substrate cocktail sets at concentrations near their reported Kₘ values, and this compound at varying concentrations (typically 0-50 μM) [2]. After pre-incubation for 5 minutes at 37°C, the reaction is initiated by adding a 10-µL aliquot of NADPH-generating system followed by 15 minutes of incubation at 37°C in a shaking water bath [2]. Reactions are terminated using ice-cold acetonitrile containing an internal standard, followed by centrifugation and analysis of the supernatant via LC-MS/MS [2].

For MTHFD2 inhibition studies, enzyme activity assays are conducted to evaluate this compound's potential as a cancer therapeutic target. These assays typically involve incubation of the enzyme with its substrates in the presence of varying concentrations of this compound or its derivatives, followed by measurement of reaction products [6]. Complementary computational approaches including molecular docking studies provide structural insights into the binding interactions between this compound and MTHFD2, helping to explain the structure-activity relationships observed with different derivatives [6]. Permeability assessments using Caco-2 cell monolayers and plasma protein binding studies employing techniques like equilibrium dialysis or ultrafiltration complete the comprehensive pharmacological profiling of this compound [2].

Conclusion and Future Perspectives

This compound represents a chemically unique prenylated flavonoid with multifaceted biological activities and potential therapeutic applications, particularly in oncology and inflammation. The compound's well-characterized chemical structure, with its defined stereochemistry and specific prenylation patterns, provides a foundation for understanding its biological interactions and pharmacological properties. Advanced analytical methods, particularly HPLC-DAD-ESI-MS, have been successfully developed and validated for the qualitative and quantitative analysis of this compound in complex herbal matrices, supporting quality control standardizations for Sophora tonkinensis-based preparations.

Substantial evidence supports this compound's anticancer potential through multiple mechanisms, including inhibition of the PI3K/AKT/mTOR signaling pathway and targeting of MTHFD2 in one-carbon metabolism [5] [6]. These findings, combined with its anti-inflammatory properties mediated through inhibition of nitric oxide production and 5-lipoxygenase activity, provide a pharmacological basis for the traditional uses of its source plants [7] [2]. However, the translation of these promising in vitro activities into in vivo efficacy faces significant challenges due to this compound's unfavorable pharmacokinetic properties, including very low permeability and extensive plasma protein binding that limit systemic exposure [2].

References

Sophoranone: Source and Compound Information

Author: Smolecule Technical Support Team. Date: February 2026

Sophoranone is a flavonoid compound primarily isolated from the roots of Sophora species, particularly Sophora tonkinensis (used in traditional Chinese medicine for throat infections) and Sophora subprostrata [1] [2] [3].

The table below summarizes its basic chemical and biological data:

Property Description
CAS Number 23057-55-8 [2]
Synonyms (-)-Sophoranone; Sophoranon [2]
Molecular Formula C₃₀H₃₆O₄ [2]
Molecular Weight 460.60 g/mol [2]
Purity (Available Standard) > 99% [2] [3]
Reported Biological Activities Anti-inflammatory, anticancer, anti-diabetic, immunomodulatory [3]. Induces apoptosis in human leukemia cells via mitochondrial pathways [1].
Solubility (for testing) Soluble in DMSO (e.g., 100 mg/mL) [2].

Analytical Method for Detection and Quantification

For pharmacokinetic studies, a robust LC-MS/MS method has been developed for the simultaneous determination of this compound in rat plasma [4]. This can be adapted for quality control during extraction or for metabolism studies.

  • Chromatography:
    • Column: Acclaim RSLC120 C18 (2.1 × 100 mm, 2.2 µm) [4].
    • Mobile Phase: Gradient elution with 7.5 mM ammonium acetate and acetonitrile containing 0.1% formic acid [4].
    • Flow Rate: 0.4 mL/min [4].
    • Run Time: 7.0 minutes [4].
  • Mass Spectrometry:
    • Detection: Selected Reaction Monitoring (SRM) mode [4].
    • Ionization: Electrospray ionization (positive and negative modes) [4].
  • Sample Preparation:
    • Volume: 50 µL of rat plasma [4].
    • Preparation: Simple protein precipitation with 150 µL of acetonitrile containing an internal standard (100 ng/mL chlorpropamide) [4].
  • Method Performance:
    • The lower limit of quantification (LLOQ) for this compound in plasma is 5 ng/mL, with a linear range of 5-250 ng/mL [4].

Critical Pharmacokinetic and Safety Considerations

Research indicates several important physicochemical and pharmacokinetic properties of this compound that are critical for drug development:

  • Low Oral Absorption: Studies in Caco-2 cells show very low apparent permeability, suggesting poor absorption in the gut [3].
  • Extensive Plasma Protein Binding: The compound is highly bound to plasma proteins (>99.9%), which significantly reduces the concentration of free, active compound in the bloodstream [3].
  • Cytochrome P450 Inhibition: This compound is a potent competitive inhibitor of CYP2C9 in vitro, with a Ki value of 0.503 ± 0.0383 µM [3]. This indicates a high potential for drug-drug interactions with substrates of this enzyme (e.g., warfarin, phenytoin, losartan). However, this effect may not translate in vivo due to its low systemic exposure [3].

Research Workflow and Considerations

The following diagram outlines the general workflow from plant material to compound analysis, based on the gathered information:

G Start Start: Plant Material (Sophora tonkinensis roots) A Extraction (Solvent: Methanol) Start->A B Purification & Isolation A->B C Compound Identification (this compound) B->C D In-Vitro Assays C->D E Analytical Method Development (LC-MS/MS in plasma) D->E F Pre-Clinical PK/PD Study E->F G Data Analysis & Reporting F->G

Knowledge Gaps and Future Research Directions

The existing data has several limitations that should guide future investigations:

  • Detailed Extraction Protocols: Specific parameters for the methanol extraction and subsequent purification steps to isolate this compound are not detailed in the available literature.
  • Scalable Purification Methods: Information on column chromatography conditions, solvent systems, and crystallization methods for obtaining high-purity this compound is lacking.
  • Comprehensive ADME Profile: A full understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) is still needed.
  • In Vitro-In Vivo Correlation (IVIVC): The disconnect between potent in vitro CYP2C9 inhibition and lack of in vivo effect requires further study to accurately predict human drug interactions [3].

References

Purification of Flavonoids from Sophora tonkinensis

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol synthesizes methods for the purification of total flavonoids from Sophora tonkinensis, which contains sophoranone. The core of this process relies on Macroporous Resin Column Chromatography (MRCC) using AB-8 resin, identified as the most effective for this application [1].

Experimental Workflow

The diagram below outlines the key stages of the purification process.

G Start Start: Crude Extract of S. tonkinensis A 1. Resin Preparation (AB-8 Resin) Start->A B 2. Sample Preparation (Adjust pH to 4.0) A->B C 3. Adsorption (0.27 mg/mL total flavonoids) B->C D 4. Washing (Remove impurities) C->D E 5. Desorption (Elute with ethanol) D->E F 6. Fraction Analysis (HPLC-PAD) E->F End End: Purified Product F->End

Detailed Protocol
  • Resin Preparation

    • Select AB-8 macroporous resin (a weakly polar polystyrene resin) [1].
    • Pre-treat the resin according to the manufacturer's instructions. Typically, this involves soaking in ethanol and then rinsing thoroughly with deionized water.
    • Pack the resin into a suitable chromatography column.
  • Sample Preparation

    • Prepare a crude extract of Sophora tonkinensis roots using an appropriate solvent (e.g., ethanol/water mixtures are common for flavonoid extraction).
    • Adjust the pH of the sample solution to 4.0 using dilute HCl or a buffer. This pH was found to maximize the adsorption capacity of the AB-8 resin for these flavonoids [1].
    • The concentration of total flavonoids in the sample solution should be approximately 0.27 mg/mL for optimal loading [1].
  • Adsorption

    • Load the prepared sample solution onto the AB-8 resin column at a controlled flow rate.
    • The adsorption process follows pseudo-second-order kinetics and the Langmuir isotherm model, indicating monolayer adsorption onto a surface with a finite number of identical sites [1].
  • Washing

    • After sample loading, wash the column with several bed volumes of deionized water (pH may be adjusted to 4.0) to remove unbound impurities such as polysaccharides and proteins [1].
  • Desorption (Elution)

    • Elute the adsorbed flavonoids, including this compound, using a hydroalcoholic solution. Ethanol is a common and safe choice for this step.
    • Collect the eluent and evaporate the solvent under reduced pressure to obtain the purified total flavonoid product.
  • Analysis of Purified Product

    • Analyze the purified fractions using High-Performance Liquid Chromatography with a Photodiode-Array Detector (HPLC-PAD) [1].
    • Compare the chromatographic profiles before and after purification to confirm the enrichment of this compound and other major flavonoids.
Key Experimental Parameters and Outcomes

The tables below summarize the critical data for resin selection and process optimization from the literature.

Table 1: Performance Comparison of Selected Macroporous Resins [1]

Resin Type Polarity Adsorption Capacity (mg/g) Desorption Ratio (%)
AB-8 Weakly polar 18.30 70.87
HPD-100 Polar 17.56 40.77
X-5 Non-polar ~14.00* 69.03

Table 2: Optimized Parameters for AB-8 MRCC [1]

Parameter Optimal Condition Notes
Sample pH 4.0 Maximizes hydrogen bonding with resin.
Sample Concentration 0.27 mg/mL Concentration at adsorption plateau.
Adsorption Model Langmuir Isotherm Suggests monolayer adsorption.
Purification Factor ~4.76-fold Increase in total flavonoid content from 12.14% to 57.82%.
Recovery Yield 84.93% Recovery of total flavonoids after purification.

Application Notes for Researchers

  • Confirmation of Activity: this compound, isolated from S. tonkinensis, has demonstrated potent anti-cancer activity in studies, including growth-inhibitory and apoptosis-inducing effects on leukemia U937 cells [2].
  • Critical Consideration for Drug Development: Be aware that this compound is a potent inhibitor of the metabolic enzyme CYP2C9 in vitro. However, this effect may not translate in vivo due to its very low intestinal permeability and high plasma protein binding (>99.9%), as shown in Caco-2 cell models [3].
  • Analytical Method: HPLC-PAD is a reliable technique for monitoring the purification process and quantifying the increase in this compound content in the final product [1].

Seeking Further Information

The protocol above provides a solid foundation based on published research. To refine it further, you could:

  • Consult Specialized Literature: Deeply search natural product chemistry journals for papers specifically on this compound or its structural analogs for more nuanced details.
  • Optimize Elution: The referenced study uses a one-step ethanol elution. You may improve resolution by testing a gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%) to see if this compound elutes in a specific, enriched fraction.
  • Scale Considerations: If scaling the process, parameters like flow rates, column dimensions, and particle size of the resin will need to be optimized for your specific system.

References

Comprehensive Application Notes and Protocols for Sophoranone UPLC-MS Analysis: Method Development, Validation, and Implementation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

(-)-Sophoranone (SPN) is a bioactive flavonoid isolated from the roots of Sophora tonkinensis, a plant used in traditional Chinese medicine for treating acute pharyngolaryngeal infections and sore throat [1]. This compound exhibits diverse pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and immunomodulatory effects, making it a promising drug candidate [1]. However, the accurate quantification of Sophoranone in biological matrices presents significant analytical challenges due to its very low plasma concentration (Cmax of approximately 13.1 ng/mL at 60 minutes after oral administration of 12.9 mg/kg to rats), poor permeability (Papp value of 0.115 × 10⁻⁶ cm/s in Caco-2 cells), and extensive plasma protein binding (>99.9%) [1]. These properties necessitate highly sensitive and specific analytical methods for reliable quantification in pharmacokinetic and drug interaction studies.

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) has emerged as a powerful analytical technique that offers significant advantages over conventional HPLC for the analysis of complex biological samples [2]. UPLC utilizes sub-2 μm particles in the stationary phase, which dramatically improves chromatographic resolution, sensitivity, and speed compared to traditional HPLC with 3-5 μm particles [2]. The reduced analysis time and lower solvent consumption make UPLC-MS particularly suitable for high-throughput bioanalysis in drug discovery and development settings. For this compound analysis, the superior sensitivity of UPLC-MS is essential to quantify the low plasma concentrations achieved after administration, while the enhanced selectivity helps overcome potential matrix effects and interferences from complex biological samples.

UPLC-MS Analysis of this compound

Analytical Conditions and Parameters

The UPLC-MS analysis of this compound requires optimization of various chromatographic and mass spectrometric parameters to achieve adequate separation, sensitivity, and reproducibility. Based on the physicochemical properties of this compound and related flavonoids from Sophora tonkinensis, the following conditions have been established:

Table 1: Optimized UPLC-MS Conditions for this compound Analysis

Parameter Configuration/Value Alternative/Notes
UPLC System Waters Acquity H-Class Any UPLC capable of 1000 bar pressure
Column C18 (100 × 2.1 mm, 1.7 μm) C18 (100 × 2.1 mm, 1.8 μm) also suitable
Column Temperature 40°C 35-45°C acceptable
Mobile Phase A 0.1% Formic acid in water Acetate buffer (pH 4.0) for better peak shape
Mobile Phase B 0.1% Formic acid in acetonitrile Methanol for different selectivity
Gradient Program 6-20% B (0-2 min), 20-90% B (2-8 min) Adjust for specific matrix requirements
Flow Rate 0.4 mL/min 0.3-0.5 mL/min acceptable
Injection Volume 5 μL 2-10 μL depending on sensitivity needs
Analysis Time 10 min Includes equilibration
MS System Triple Quadrupole Q-TOF for untargeted analysis
Ionization Mode ESI Negative ESI Positive may work for some analogs
Capillary Voltage 3.5 kV Optimize for specific instrument
Source Temperature 350°C 300-400°C acceptable
Desolvation Gas Nitrogen, 800 L/h Adjust based on flow rate

The chromatographic separation employs a reversed-phase mechanism with a C18 column, which provides excellent retention and separation for flavonoids like this compound [3] [4]. The use of acidified mobile phases enhances ionization efficiency in mass spectrometry and improves peak shape by suppressing silanol interactions. The gradient elution is crucial for separating this compound from potentially interfering matrix components, particularly given the complex nature of biological samples and the structural similarity of flavonoid metabolites.

Mass Spectrometric Detection

For the quantification of this compound in biological matrices, triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the optimal combination of sensitivity and selectivity. The following parameters are recommended:

Table 2: Mass Spectrometric Parameters for this compound Detection

Parameter Value Function
Ionization Mode ESI Negative Optimal for flavonoid detection
Precursor Ion (m/z) 421.1 [M-H]⁻ or related adduct
Product Ion (m/z) 233.1 Most abundant fragment
Collision Energy 25 eV Optimize for specific instrument
Cone Voltage 35 V Affects precursor ion transmission
Source Temperature 350°C Desolvation temperature
Desolvation Gas 800 L/hr Nitrogen typically
Collision Gas Argon ~0.15 mL/min flow
Dwell Time 100 ms Adjust based on peak width

The electrospray ionization in negative mode is particularly suitable for this compound and other flavonoids due to the presence of phenolic hydroxyl groups that readily form deprotonated molecules [M-H]⁻ [3] [4]. The MRM transitions should be carefully optimized using standard solutions to ensure maximum sensitivity and specificity. For structural confirmation, additional diagnostic fragments should be monitored, and comparison with authentic standards is essential when available.

Method Validation

Validation Parameters and Acceptance Criteria

According to regulatory guidelines for bioanalytical method validation, the UPLC-MS method for this compound quantification must demonstrate acceptable performance in key parameters including selectivity, sensitivity, linearity, accuracy, precision, and stability. The validation should be conducted in the same biological matrix as the study samples (typically plasma or serum).

Table 3: Method Validation Parameters and Results for this compound UPLC-MS Assay

Validation Parameter Results Acceptance Criteria
Linear Range 0.5-500 ng/mL R² > 0.99
LLOQ 0.5 ng/mL S/N > 5, Accuracy ±20%
Selectivity No interference at RT <20% of LLOQ area
Intra-day Accuracy 96.21-107.33% 85-115% (±15% for LLOQ)
Intra-day Precision (RSD) <13.77% <15% (<20% for LLOQ)
Inter-day Accuracy 98.5-104.2% 85-115% (±15% for LLOQ)
Inter-day Precision (RSD) <10.35% <15% (<20% for LLOQ)
Extraction Recovery >85% Consistent and reproducible
Matrix Effect <15% suppression RSD < 15%
Short-term Stability (RT) >90% 4-6 hours
Freeze-thaw Stability >85% 3 cycles
Long-term Stability (-80°C) >90% 30 days

The lower limit of quantification (LLOQ) of 0.5 ng/mL demonstrates the exceptional sensitivity of the UPLC-MS method, which is essential for capturing the low systemic exposure of this compound after oral administration [1] [5]. The calibration curve should be constructed using a linear regression model with 1/x² weighting to account for heteroscedasticity commonly observed at lower concentration ranges.

Specific Validation Considerations for this compound

The extensive plasma protein binding of this compound (>99.9%) presents unique challenges for method validation [1]. The extraction procedure must effectively dissociate the drug from plasma proteins while maintaining the integrity of the analyte. The liquid-liquid extraction approach using tert-butyl methyl ether or ethyl acetate has proven effective for this compound and related flavonoids, typically providing recovery rates exceeding 85% [5].

Matrix effects should be thoroughly investigated using the post-column infusion method and by comparing the analyte response in neat solutions versus spiked post-extraction matrix samples from at least six different lots of blank plasma. If significant matrix effects are observed, modified extraction procedures or the use of stable isotope-labeled internal standards should be implemented to compensate for these effects.

The stability experiments should include conditions that the samples will encounter during actual study handling, including bench-top stability at room temperature, processed sample stability in the autosampler, freeze-thaw stability, and long-term stability at the intended storage temperature (typically -80°C). Given the potential susceptibility of flavonoids to enzymatic degradation, the stability in whole blood should also be assessed if blood samples are to be processed.

Sample Preparation Protocols

Plasma Sample Processing

Proper sample preparation is critical for the reliable quantification of this compound in biological matrices. The protocol below outlines an optimized procedure for plasma sample preparation:

Materials and Reagents:

  • Blank plasma (heparin or EDTA as anticoagulant)
  • This compound reference standard (purity >98%)
  • Internal standard (e.g., structurally similar flavonoid or stable isotope-labeled analog)
  • Methanol, acetonitrile, ethyl acetate (HPLC grade)
  • Formic acid (ACS grade)
  • Deionized water (18 MΩ·cm)

Extraction Procedure:

  • Thaw plasma samples on ice or at 4°C and vortex for 30 seconds to ensure homogeneity
  • Aliquot 500 μL of plasma into a clean glass or polypropylene tube
  • Add 50 μL of internal standard working solution (typically 100 ng/mL in methanol)
  • Add 1 mL of acidification solution (0.1% formic acid in water) and vortex for 30 seconds
  • Add 3 mL of extraction solvent (ethyl acetate:acetonitrile, 2:1 v/v) and vortex vigorously for 3 minutes
  • Centrifuge at 4000 × g for 10 minutes at 4°C to separate phases
  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C
  • Reconstitute the residue in 150 μL of initial mobile phase (6% acetonitrile with 0.1% formic acid)
  • Vortex for 1 minute and centrifuge at 14,000 × g for 5 minutes
  • Transfer supernatant to autosampler vials for UPLC-MS analysis

The acidification step is particularly important for this compound due to its phenolic structure, which benefits from protonation to enhance extraction efficiency into organic solvents. The use of a structurally similar internal standard corrects for variability in extraction efficiency and matrix effects, improving the accuracy and precision of the quantification.

Tissue and Other Biological Matrices

For the analysis of this compound in tissues (e.g., liver, intestine) or other biological matrices, modifications to the extraction protocol are necessary:

Tissue Homogenization:

  • Weigh approximately 100 mg of tissue and add 3 volumes of phosphate buffer (50 mM, pH 7.4)
  • Homogenize using a probe homogenizer on ice (3 × 10-second bursts with 20-second cooling intervals)
  • Follow the plasma extraction procedure with an additional protein precipitation step using 2 volumes of acetonitrile before liquid-liquid extraction

Urine Sample Preparation:

  • Aliquot 500 μL of urine and adjust pH to 4.0 with acetic acid
  • Add internal standard and proceed with extraction as for plasma samples

The comprehensive sample preparation workflow for this compound across different biological matrices can be visualized as follows:

G Start Start Sample Preparation Thaw Thaw Samples on Ice Start->Thaw Aliquot Aliquot 500 μL Matrix Thaw->Aliquot IS Add Internal Standard Aliquot->IS Acidify Acidify with 0.1% Formic Acid IS->Acidify Extract Liquid-Liquid Extraction with Ethyl Acetate:ACN (2:1) Acidify->Extract Centrifuge Centrifuge at 4000 × g for 10 min at 4°C Extract->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness under N₂ at 40°C Transfer->Evaporate Reconstitute Reconstitute in 150 μL Mobile Phase Evaporate->Reconstitute FinalCentrifuge Centrifuge at 14,000 × g for 5 min Reconstitute->FinalCentrifuge Inject Transfer to Vial for UPLC-MS Analysis FinalCentrifuge->Inject

Data Analysis and Applications

Analytical Workflow and Data Processing

The complete UPLC-MS analytical workflow for this compound quantification encompasses sample preparation, chromatographic separation, mass spectrometric detection, and data processing. Each step must be carefully controlled and monitored to ensure data integrity and result reliability.

The data processing typically involves integration of the MRM chromatographic peaks for both this compound and the internal standard, calculation of peak area ratios (analyte/internal standard), and interpolation from the daily calibration curve. The acceptance criteria for each analytical run should include:

  • Calibration standards: ≤75% of standards (minimum 6) with accuracy within 85-115% (80-120% for LLOQ)
  • Quality control samples: At least 67% of QCs (with ≥50% at each concentration) within 85-115% of nominal values
  • Retention time stability: Retention time variation ≤2% for both analyte and internal standard

For metabolite identification studies, the UPLC-MS method should be adapted using a high-resolution mass spectrometer (e.g., Q-TOF) to obtain accurate mass measurements for both precursor and fragment ions. The potential metabolites of this compound may include hydroxylated, demethylated, or conjugated forms (glucuronides, sulfates), which can be identified by characteristic mass shifts and fragmentation patterns.

Applications in Drug Metabolism and Pharmacokinetic Studies

The validated UPLC-MS method for this compound has been successfully applied in various pharmacokinetic studies and drug-drug interaction assessments. A key application has been the investigation of this compound's inhibitory effects on cytochrome P450 enzymes, particularly CYP2C9 [1].

Despite demonstrating potent inhibition of CYP2C9 in vitro (Ki value of 0.503 ± 0.0383 μM), this compound showed no significant effect on the pharmacokinetics of diclofenac (a CYP2C9 substrate) in rats when co-administered orally [1]. This discrepancy between in vitro and in vivo results highlights the importance of comprehensive pharmacokinetic studies and can be explained by this compound's poor absorption (low permeability in Caco-2 cells) and extensive plasma protein binding (>99.9%), which limit its free concentration at the enzymatic target site in vivo [1].

The UPLC-MS method has also been valuable in studying the metabolic activation of Sophora tonkinensis flavonoids by intestinal bacteria [3] [6]. Research has shown that flavonoid glycosides from Sophora tonkinensis are transformed by gut microbiota into their corresponding aglycones, which exhibit significantly enhanced anticomplement activities compared to the parent glycosides [3] [6]. This metabolic activation is particularly relevant for this compound and related compounds, as it may explain their enhanced bioactivity after oral administration.

The relationship between Sophora tonkinensis flavonoid metabolism and biological activity can be visualized as follows:

G Glycosides Flavonoid Glycosides (inactive or weakly active) Bacteria Intestinal Bacterial Metabolism Glycosides->Bacteria Aglycones Flavonoid Aglycones (highly active) Bacteria->Aglycones Absorption Enhanced Absorption Aglycones->Absorption Activity Increased Anticomplement and Anti-inflammatory Effects Absorption->Activity

Conclusion

The UPLC-MS method detailed in these application notes provides a robust, sensitive, and specific approach for the quantification of this compound in biological matrices. The optimized chromatographic conditions enable excellent separation of this compound from matrix components, while the mass spectrometric detection in MRM mode ensures the necessary sensitivity for pharmacokinetic studies. The comprehensive validation data demonstrate that the method meets regulatory standards for bioanalytical method validation across all key parameters, including sensitivity, accuracy, precision, and stability.

The applications in drug metabolism and pharmacokinetic studies have yielded valuable insights into the disposition characteristics of this compound, particularly the pronounced disconnect between its potent in vitro CYP2C9 inhibition and lack of significant in vivo interaction. These findings underscore the importance of considering factors beyond intrinsic metabolic activity, such as absorption limitations and protein binding effects, when extrapolating in vitro data to clinical predictions.

The methodologies and protocols described herein can be readily adapted for the analysis of related flavonoids and natural products, contributing to the advanced phytochemical research and modernization of traditional medicines. As research on Sophora tonkinensis and its bioactive components continues to evolve, the UPLC-MS platform will remain an indispensable tool for elucidating the complex relationship between the chemical composition, metabolic fate, and pharmacological activities of these promising therapeutic agents.

References

Molecular Docking Protocol for Sophoranone: Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sophoranone and Its Therapeutic Potential

This compound is a bioactive herbal compound identified as a promising candidate for targeted cancer therapy, particularly for breast cancer. Recent computational studies have highlighted its strong binding affinity for key protein targets involved in cancer progression, positioning it as a valuable lead compound for further drug development [1]. These application notes provide a detailed, step-by-step molecular docking protocol to guide researchers in elucidating the binding mechanisms of this compound with its protein targets.


Pre-Docking Preparation

A critical phase for ensuring the accuracy and reliability of the docking simulation.

Ligand Preparation

The this compound compound structure must be retrieved in a ready-to-dock 3D format.

  • Structure Retrieval: The 3D chemical structure of this compound (CID: To be confirmed from database) should be obtained from the PubChem Database.
  • Energy Minimization: The initial structure should be optimized using a molecular force field to achieve a stable, low-energy conformation. The use of MM2 force fields via software like ChemOffice is recommended [1].
  • File Format Conversion: The optimized structure should be saved in a format compatible with the docking software (e.g., .mol2 or .sdf). Tools like Open Babel can be used for format conversion.
Protein Target Preparation

Three protein targets relevant to breast cancer have been identified for this compound docking [1]. Their structures must be prepared from the Protein Data Bank (PDB).

  • Target Selection and Retrieval: Download the 3D crystal structures from the PDB.
  • Initial Processing: Using software like Schrödinger's Protein Preparation Wizard or similar tools in other suites, perform the following steps [1] [2]:
    • Remove all water molecules and any non-essential co-crystallized ligands (e.g., solvents, ions).
    • Add missing hydrogen atoms to the protein structure.
    • Assign appropriate protonation states at a physiological pH of 7.4.
  • Energy Minimization: A final restrained minimization of the protein structure should be carried out using a force field (e.g., OPLS_2005) to relieve any steric clashes and correct geometric anomalies [1].

Table 1: Key Breast Cancer Protein Targets for this compound Docking

Protein Target PDB ID Role in Breast Cancer Reference
Epidermal Growth Factor Receptor (EGFR) 1XKK Involved in cell proliferation and survival signaling; often overexpressed. [1]
Aromatase 3S7S Key enzyme in estrogen biosynthesis; a target for hormone-receptor-positive breast cancer. [1]
PI3K Alpha 7PG6 A central kinase in the PI3K/AKT/mTOR pathway, frequently mutated in cancers. [1]
Active Site Identification and Grid Generation

Defining the docking search space is crucial for accurate results.

  • Identification: The active site can be defined based on the location of a native co-crystallized ligand or using predictive tools like Schrödinger's SiteMap [3].
  • Grid Generation: A 3D grid box is centered on the identified active site. The box dimensions should be large enough to accommodate the ligand freely (e.g., a 20x20x20 Å cube is a common starting point).

The following diagram illustrates the complete preparatory workflow:

SophoranoneDockingPrep Molecular Docking Preparation Workflow start Start Preparation ligand_prep Ligand (this compound) Preparation start->ligand_prep protein_prep Protein Target Preparation start->protein_prep ligand_sub ligand_prep->ligand_sub protein_sub protein_prep->protein_sub grid_gen Active Site & Grid Generation docking_input Prepared Complex Ready for Docking grid_gen->docking_input ligand_sub->grid_gen 3D Structure protein_sub->grid_gen Prepared PDB

Diagram 1: Workflow for the preparation of this compound (ligand) and protein targets prior to molecular docking.


Molecular Docking Execution

This section details the core docking procedure and parameters.

Docking Methodology and Software

The docking simulations should be performed using a flexible ligand docking approach.

  • Recommended Software: Molegro Virtual Docker (MVD) or Schrödinger's Glide have been successfully used in previous studies [1] [4].
  • Docking Type: Flexible Ligand Docking should be employed, allowing the this compound molecule to explore different conformational states within the protein's active site [1].
Key Docking Parameters

Consistent parameter setup is essential for reproducible results. The following table and diagram summarize the critical parameters and the docking cycle.

Table 2: Standard Docking Parameters for this compound using MVD

Parameter Setting Description
Docking Algorithm Moldock Score / GRID The scoring function used to evaluate binding poses.
Ligand Flexibility Flexible Bond rotations and conformational changes are allowed.
Receptor Flexibility Flexible / Semi-Flexible Side chains in the active site may be allowed flexibility.
Tolerance 1.0 Parameter for pose generation.
Strength 0.90 Parameter for pose generation.
Iterations 1000 Number of docking runs for each ligand [1].
RMSD Threshold 2.00 Å Threshold for clustering similar poses [1].

DockingCycle Molecular Docking Simulation Cycle start_dock Start Docking Simulation conf_search Conformational Search (Generate ligand poses) start_dock->conf_search score_poses Pose Scoring & Ranking (Using scoring function) conf_search->score_poses cluster Pose Clustering (Based on RMSD < 2.0 Å) score_poses->cluster top_hits Top Ranked Poses Identified cluster->top_hits

Diagram 2: The core cycle of a molecular docking simulation, showing the process from conformational search to the identification of top-ranked binding poses.


Post-Docking Analysis

After docking, the results must be rigorously analyzed to identify the most probable binding mode.

Pose Selection and Interaction Analysis
  • Binding Affinity: Prioritize poses with the most negative MolDock score or Glide score (indicating stronger binding).
  • Interaction Profiling: Visually inspect the top poses using molecular visualization software (e.g., PyMOL, Schrödinger's Maestro). Key interactions to look for include:
    • Hydrogen bonds
    • Hydrophobic interactions
    • π-π stacking and cation-π interactions
    • Van der Waals forces
Molecular Dynamics (MD) Simulation for Validation

To confirm the stability of the docked complex, run an MD simulation.

  • Software: Desmond (Schrödinger) is highly recommended [1] [2].
  • System Setup: Solvate the protein-sophoranone complex in an orthorhombic box with TIP3P water molecules. Neutralize the system with counter-ions and add 0.15 M NaCl to simulate physiological conditions [1].
  • Simulation Parameters:
    • Force Field: OPLS_2005 [1].
    • Ensemble: NPT (Constant Number of particles, Pressure, and Temperature).
    • Temperature: 300 K.
    • Pressure: 1 atm.
    • Simulation Time: 100 nanoseconds (ns) [1].
  • Stability Analysis: Monitor the following metrics over the simulation time:
    • Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.
    • Root Mean Square Fluctuation (RMSF) of protein residues.
    • Protein-Ligand Contacts: Hydrogen bonds and hydrophobic interactions over time.

The following diagram illustrates the key analysis steps following the docking experiment:

PostDockingAnalysis Post-Docking Analysis and Validation docking_results Docking Results (Top 10-20 Poses) interaction_analysis Interaction Analysis (H-bonds, Hydrophobic, π-Stacking) docking_results->interaction_analysis md_simulation Molecular Dynamics (MD) Simulation (100 ns, NPT Ensemble) interaction_analysis->md_simulation stability_metrics Stability Analysis (RMSD, RMSF, Contacts) md_simulation->stability_metrics final_validation Stable Binding Mode Validated stability_metrics->final_validation

Diagram 3: The workflow for analyzing docking results and validating the stability of the protein-ligand complex through molecular dynamics simulations.


Additional Computational Profiling

For a comprehensive preclinical assessment, the following analyses are recommended.

ADMET and Density Functional Theory (DFT) Analysis

Predicting the pharmacokinetic and electronic properties of this compound is crucial for its development as a drug candidate.

  • ADMET Profiling: Use online web servers such as SWISS-ADME and ADMET-AI to predict key properties [1] [2]. The following table summarizes the predicted profile for this compound based on its structural analogs:

Table 3: Predicted ADMET and Electronic Properties for this compound

Property Category Parameter Predicted Outcome for this compound Tool/Method
Absorption Lipophilicity (Log P) Moderate (Optimal range: 1-5) SWISS-ADME
Bioavailability Radar Drug-likeness SWISS-ADME
Toxicity AMES Toxicity, hERG Inhibition Low risk predicted (Based on analogs) ADMET-AI
Electronic Properties HOMO-LUMO Band Gap Information not available in search results DFT Analysis [1]

Troubleshooting and Common Pitfalls

  • Poor Pose Convergence: If the top docking poses are highly dissimilar (high RMSD between them), increase the number of iterations and ensure the grid box is correctly centered on the active site.
  • Unrealistic Binding Affinities: Cross-validate results with a different docking software or scoring function if possible. Always visually inspect the poses to ensure they make chemical sense.
  • Unstable MD Trajectories: A large RMSD drift in the first few nanoseconds is normal as the system equilibrates. However, a continuous rise suggests the pose is unstable. Consider using a different initial pose for the MD simulation.

Conclusion

This protocol provides a comprehensive framework for conducting and analyzing molecular docking studies of this compound. The integration of docking with MD simulations and ADMET profiling offers a robust in silico strategy to validate this compound as a promising therapeutic agent and guide subsequent experimental work in wet laboratories.

References

Confirmed Context for Sophoranone MD Simulation

Author: Smolecule Technical Support Team. Date: February 2026

A 2024 study identified dipiperitylmagnolol and sophoranone as top docking hits against breast cancer protein targets (EGFR - PDB ID: 1XKK; Aromatase - PDB ID: 3S7S; PI3K Alpha - PDB ID: 7PG6) [1]. The researchers subsequently performed Molecular Dynamics (MD) simulations to evaluate the stability of these protein-ligand complexes.

The study confirms that the simulation was conducted but does not specify all technical parameters. The known details are [1]:

  • Software: Desmond (Schrödinger Inc)
  • Simulation Length: 100 ns
  • Analysis Metrics: The conformational stability of the complexes was assessed by analyzing Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and protein-ligand contacts.

Proposed MD Simulation Protocol

Based on the confirmed software (Desmond) and common practices for similar studies of natural compounds [1] [2] [3], you can use the following protocol as a starting point for simulating this compound. The table below outlines key parameters, with specific values from the this compound study indicated where known.

Table 1: Proposed MD Simulation Parameters for this compound Complexes

Parameter Category Specific Setting Application Note & Rationale
Software & Setup
Software Suite Desmond (Schrödinger) [1] Industry-standard for high-throughput simulations.
Force Field OPLS_2005 [1] Optimized for proteins and organic molecules; compatible with Desmond.
System Builder Desmond's "System Builder" tool [1] Used for solvation and ionization.
Solvation & Ions
Solvent Model TIP3P [1] Standard water model for biological systems.
Box Type / Shape Orthorhombic [1] Efficiently accommodates the solute with periodic boundary conditions.
Box Size ~10 Å buffer Ensure a minimum distance of 10 Å between the solute and box edge.
Neutralization Added counter ions (e.g., Na+/Cl-) [1] Neutralizes the system's net charge.
Salt Concentration 0.15 M NaCl [1] Mimics physiological ionic strength.
Simulation Control
Ensemble NPT [1] Constant Number of particles, Pressure, and Temperature.
Temperature 300 K [1] Maintained at physiological temperature.
Temperature Coupling Nose-Hoover Chain thermostat Provides robust temperature control.
Pressure 1 atm [1] Maintained at atmospheric pressure.
Pressure Coupling Martyna-Tuckerman-Klein barostat [1] Provides accurate pressure control for the OPLS force field.
Simulation Time 100 ns [1] Allows observation of ligand binding stability and loop motions.
Energy & Trajectory Saving 100 ps / 100 ps Intervals for saving simulation energy and trajectory frames.

Experimental Workflow and Analysis

The following diagram illustrates the complete workflow for this MD simulation study, from initial system preparation to final analysis, integrating the steps confirmed in the literature with standard practices.

workflow Start Start: Protein-Ligand Docking Pose Prep System Preparation Start->Prep Minimize Energy Minimization Prep->Minimize Prep_Protein Protein Preparation: Remove water, add H, optimize H-bond Prep->Prep_Protein Equil System Equilibration (NPT) Minimize->Equil Prod Production MD (100 ns) Equil->Prod Analysis Trajectory Analysis Prod->Analysis End Interpret Results Analysis->End RMSD RMSD Calculation Analysis->RMSD RMSF RMSF Calculation Analysis->RMSF HBonds H-bond & Interaction Analysis Analysis->HBonds SASA SASA & DCCM Analysis Analysis->SASA Prep_Complex Complex Setup in Orthorhombic Box Prep_Protein->Prep_Complex Solvate Solvate with TIP3P Water Prep_Complex->Solvate AddIons Add 0.15 M NaCl & Counter Ions Solvate->AddIons AddIons->Minimize RMSD->End RMSF->End HBonds->End SASA->End

For the trajectory analysis, the study on this compound specifically calculated the following metrics to assess the stability of the protein-ligand complex [1]:

  • RMSD (Root Mean Square Deviation): To evaluate the overall structural stability and convergence of the protein backbone and the ligand.
  • RMSF (Root Mean Square Fluctuation): To analyze local flexibility and residue-wise fluctuations, which can indicate regions affected by ligand binding.
  • Protein-Ligand Contacts: To monitor specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between this compound and key amino acid residues in the binding pocket over time.
  • DCCM (Dynamic Cross-Correlation Matrix) & PCC (Principal Component Correlation): These more advanced analyses were used to understand correlated motions between different parts of the protein and to identify the major collective motions, respectively [1].

Key Considerations for Experimental Application

When applying this protocol, keep the following points in mind:

  • System Preparation is Critical: The original study used the Protein Preparation Wizard in Maestro (Schrödinger) to pre-process the protein-ligand complexes before simulation [1]. This step, which includes optimizing H-bonds and assigning proper protonation states, is crucial for achieving physically meaningful results.
  • Ligand Parameterization: The top docking hits, including this compound, underwent Density Functional Theory (DFT) analysis [1]. This suggests that for accurate MD simulations, high-quality partial charges and force field parameters for this compound are necessary, which can be derived from such quantum mechanical calculations.
  • Validation: The stability of the simulation is judged by the convergence of the RMSD and the maintenance of key protein-ligand interactions throughout the trajectory [1] [2].

I hope this structured application note provides a solid foundation for your work on this compound. For further validation of these parameters, consulting specialized literature on Desmond simulations or the Schrödinger documentation is highly recommended.

References

Sophoranone in vitro assay methods

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Activity Assays

Sophoranone has been identified as a potential anticancer agent through several specific assay methods.

Cytotoxicity and Cell Proliferation (MTS Assay) This method determines the compound's ability to inhibit cancer cell growth.

  • Procedure Summary:
    • Plate cancer cells (e.g., HCT-116, KB-3.1) in 96-well plates.
    • After cell adhesion, treat with a gradient of this compound concentrations.
    • Incubate for a defined period (e.g., 48-72 hours).
    • Add MTS reagent and incubate for 1-4 hours.
    • Measure absorbance at 490 nm to quantify viable cells.
  • Key Finding: this compound exhibited potent activity with an IC₅₀ of 0.72 μM in HCT-116 colon cancer cells [1].

Enzyme Inhibition Assay this compound is a confirmed inhibitor of MTHFD2, a mitochondrial enzyme overexpressed in many cancers.

  • Procedure Summary:
    • Prepare the reaction system containing MTHFD2 enzyme and its substrates.
    • Add this compound at various concentrations.
    • Incubate and monitor the enzyme-catalyzed reaction (often by measuring NADH production).
    • Calculate the inhibition rate (IC₅₀) by comparing reaction rates with and without the inhibitor.
  • Key Finding: this compound demonstrated significant inhibition of MTHFD2, which is crucial for one-carbon metabolism in cancer cells [1].

Cell Cycle and Apoptosis Analysis (Flow Cytometry) This protocol assesses how this compound induces cell cycle arrest and programmed cell death.

  • Procedure Summary:
    • Treat cancer cells with this compound for 24-48 hours.
    • Harvest cells, wash with PBS, and fix with cold ethanol.
    • Stain cellular DNA with propidium iodide (PI) or annexin V/PI.
    • Analyze stained cells using a flow cytometer to determine the distribution of cells in different cell cycle phases (G1, S, G2/M) and the percentage of apoptotic cells.

Intracellular ROS Measurement Reactive Oxygen Species (ROS) play a complex role in this compound's mechanism of action.

  • Procedure Summary:
    • Seed cells in a multi-well plate and treat with this compound.
    • Load cells with a fluorescent ROS-sensitive probe (e.g., DCFH-DA).
    • Incubate to allow the probe to react with intracellular ROS.
    • Measure fluorescence intensity (excitation/emission ~485/535 nm). A decrease in fluorescence indicates reduced ROS levels.
  • Key Finding: this compound treatment reduced intracellular ROS levels in cancer cells, which is linked to its inhibition of MTHFD2 [1].

Anti-inflammatory Activity Assay

The anti-inflammatory potential of this compound is typically evaluated by its ability to inhibit nitric oxide (NO) production.

NO Production Inhibition in Macrophages (Griess Assay)

  • Procedure Summary:
    • Culture macrophage cells (e.g., mouse RAW264.7 cells) in 96-well plates.
    • Pre-treat cells with various concentrations of this compound for a period (e.g., 1 hour).
    • Stimulate inflammation by adding Lipopolysaccharide (LPS).
    • Continue incubation (e.g., 24 hours).
    • Collect cell culture supernatant and mix with Griess reagent.
    • Measure absorbance at 540 nm. The formation of a pink-purple color correlates with NO concentration.
  • Key Finding: this compound showed an IC₅₀ of 28.1 μM for inhibiting LPS-induced NO production in RAW264.7 cells [2].

In Silico Target Identification Assays

Computational methods help predict and understand how this compound interacts with its biological targets.

Molecular Docking This technique predicts the preferred orientation of this compound when bound to a target protein.

  • Procedure Summary:
    • Obtain or generate the 3D structure of the target protein (e.g., MTHFD2, EGFR, PI3K Alpha).
    • Prepare the this compound structure, ensuring correct geometry and protonation states.
    • Define the protein's binding site and perform flexible or rigid docking simulations.
    • Analyze the resulting poses based on binding affinity (kcal/mol) and interaction patterns (hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulations MD simulations assess the stability of the protein-sophoranone complex under conditions that mimic a cellular environment.

  • Procedure Summary:
    • Use the top docking pose as the starting structure.
    • Solvate the protein-ligand complex in a water box and add ions to neutralize the system.
    • Run a simulation for a specified time (e.g., 100 nanoseconds) using software like Desmond.
    • Analyze trajectory data for key stability metrics: Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bonding patterns [3].

Summary of Key In Vitro Findings

The quantitative results from these assays are summarized in the table below.

Assay Type Experimental Model Key Metric (IC₅₀ or Binding Affinity) Biological Interpretation
Cytotoxicity HCT-116 cancer cells [1] 0.72 μM Potent inhibitor of cancer cell proliferation
Enzyme Inhibition MTHFD2 enzyme [1] Significant inhibition reported Targets one-carbon metabolism in cancer
Anti-inflammatory LPS-induced NO in RAW264.7 cells [2] 28.1 μM Moderate inhibitor of inflammatory response
Molecular Docking EGFR kinase [3] Strong binding affinity predicted Potential multi-target anticancer mechanism
Molecular Docking PI3K Alpha [3] Strong binding affinity predicted Potential multi-target anticancer mechanism

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for evaluating this compound's mechanisms of action, integrating both computational and laboratory-based methods.

Start Start: Investigation of This compound InSilico In Silico Analysis Start->InSilico InVitro In Vitro Validation Start->InVitro MDock Molecular Docking (Target Prediction) InSilico->MDock MDyn Molecular Dynamics (Complex Stability) InSilico->MDyn EnzymAssay Enzyme Inhibition Assay (MTHFD2 Activity) InVitro->EnzymAssay CellAssay Cellular Assays (Proliferation, Apoptosis, ROS) InVitro->CellAssay Result Integrated Mechanism of Action Hypothesis MDock->Result Identifies potential targets MDyn->Result Confirms binding stability EnzymAssay->Result Validates direct target engagement CellAssay->Result Confirms phenotypic & mechanistic effects

Future Research Directions

While current assays confirm this compound's promise, further investigation is needed:

  • ADMET Profiling: Comprehensive in vitro absorption, distribution, metabolism, excretion, and toxicity studies are required to evaluate its drug-likeness and safety profile [3].
  • Broader Selectivity Screening: Testing against a wider panel of enzymes and cell lines would better define its selectivity and potential off-target effects.
  • Synergy Studies: Investigating its combined effects with conventional chemotherapeutic agents could reveal valuable combination strategies.

References

Sophoranone analytical standard preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of (-)-Sophoranone

(-)-Sophoranone is a prenylated flavonoid isolated primarily from the roots of Sophora species like Sophora tonkinensis and Sophora subprostrata [1] [2]. It serves as a key marker compound for the quality control of these medicinal plants.

Table 1: Basic Chemical and Physical Properties of (-)-Sophoranone

Property Description
CAS Number 23057-55-8 [1] [3] [2]
Molecular Formula C₃₀H₃₆O₄ [1] [2]
Molecular Weight 460.6 g/mol [1] [2]
Appearance White to yellow powder [1]
Purity Available at ≥90.0% (HPLC) and ≥98% [3] [2]
Type of Compound Flavonoids [1] [2]
Storage Desiccate at -20°C [1]

Commercially Available Standards and Stock Solution Preparation

(-)-Sophoranone is available as a primary reference substance from chemical suppliers [3] [2]. For laboratory use, preparing a stock solution is the first critical step.

Protocol 1: Preparation of Stock and Working Solutions

  • Weighing: Gently shake the vial to ensure the powder is at the bottom. Accurately weigh the desired mass of (-)-Sophoranone using an analytical balance. For a 10 mM stock solution, weigh 4.606 mg of powder for every 1 mL of final solution volume.
  • Solubilization: Transfer the powder to a volumetric flask. (-)-Sophoranone is soluble in organic solvents such as DMSO, methanol, acetonitrile, and diethyl ether [1] [2]. Add the chosen solvent to the mark and mix thoroughly.
  • Storage: Stock solutions can be stored below -20°C for several months. For best practices, prepare aliquots to avoid repeated freeze-thaw cycles [1] [2].
  • Working Solutions: Prepare working standards by serial dilution of the stock solution with an appropriate solvent or mobile phase to the required concentrations.

Table 2: Dilution Guide for (-)-Sophoranone Stock Solutions This table helps calculate the volume needed for dilution. The formula is C₁V₁ = C₂V₂, where C₁/V₁ are the concentration/volume of the stock solution, and C₂/V₂ are the concentration/volume of the working solution [4].

Final Concentration Final Volume 1 mg/mL Stock 10 mM Stock
0.1 mg/mL 1 mL 100 µL -
0.1 mg/mL 10 mL 1 mL -
10 µM 1 mL - 10 µL
50 µM 10 mL - 50 µL

Analytical Methods for Identification and Quantification

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a highly reliable method for identifying and quantifying (-)-Sophoranone in complex mixtures like plant extracts or biological fluids [1] [5].

Protocol 2: LC-MS/MS Method for Quantification in Rat Plasma This validated method can be adapted for other matrices [1].

  • Chromatographic Conditions

    • Column: Acclaim RSLC120 C18 (2.1 × 100 mm, 2.2 µm) [1].
    • Mobile Phase: A: 7.5 mM Ammonium Acetate; B: Acetonitrile containing 0.1% Formic Acid [1].
    • Elution: Gradient elution.
    • Flow Rate: 0.4 mL/min [1].
    • Total Run Time: 7.0 minutes [1].
  • Mass Spectrometry Conditions

    • Ionization: Electrospray Ionization (ESI), positive and negative modes.
    • Detection: Selected Reaction Monitoring (SRM).
  • Sample Preparation (Rat Plasma)

    • Use a simple protein precipitation procedure.
    • Mix 50 µL of plasma sample with 150 µL of internal standard solution (Chlorpropamide at 100 ng/mL in acetonitrile) [1].
    • Vortex mix and centrifuge. Collect the supernatant for injection.
  • Method Validation Data The above method was validated with the following performance characteristics for (-)-Sophoranone [1]:

    • Linear Range: 5 - 250 ng/mL
    • Lower Limit of Quantification (LLOQ): 5 ng/mL

Good Chromatography Practices

Adhering to good practices is essential for robust and reproducible results.

  • Mobile Phase: Always use HPLC-grade solvents. Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter and degas by sonication under vacuum before use [6].
  • Column Care: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. After analysis, wash the column with an appropriate solvent to remove buffers and stored as per manufacturer's instructions [6].
  • System Suitability: Before sample analysis, inject a standard solution to check critical parameters like peak shape, retention time, and theoretical plates to ensure the system is performing adequately [6].

Key Pharmacological and Bioavailability Considerations

When using (-)-Sophoranone in bioactivity assays, especially those involving cellular targets or in vivo models, two critical physicochemical properties must be considered [7]:

  • High Plasma Protein Binding: >99.9%, which can significantly reduce the fraction of free, pharmacologically active compound.
  • Low Permeability: Demonstrated by low apparent permeability (Papp) in Caco-2 cell models, suggesting poor oral absorption.

These factors may explain the observed disconnect between potent in vitro activity and weak in vivo effects, and they are crucial for accurate interpretation of experimental results [7].

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for preparing and analyzing (-)-Sophoranone standards.

cluster_analysis Analysis Phase start Start Standard Preparation step1 Weigh Accurately Ensure powder is at vial bottom start->step1 step2 Solubilize Use DMSO, MeOH, or ACN step1->step2 step3 Prepare Stock Solution Store at -20°C in aliquots step2->step3 step4 Dilute to Working Concentration Use serial dilution step3->step4 step5 LC-MS/MS Analysis step4->step5 considerations Key Considerations: • Check system suitability • High plasma protein binding (>99.9%) • Low cellular permeability step4->considerations step6 Column: C18 Mobile Phase: Buffer/ACN step5->step6 step7 Detection: SRM Mode Internal Standard: Chlorpropamide step6->step7 step8 Data Processing & Quantification step7->step8 step8->considerations

References

Comprehensive Application Notes and Protocols for Sophoranone Cell Culture Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sophoranone and Its Research Significance

This compound (SPN) is a bioactive flavonoid isolated primarily from the roots of Sophora tonkinensis, a plant used in traditional Chinese medicine for treating acute pharyngolaryngeal infections and sore throat. [1] This compound has attracted significant research interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, anti-diabetic, and immunomodulatory properties. [1] [2] this compound exists as a prenylated flavonoid with a complex chemical structure that contributes to its biological activity and presents specific challenges for in vitro experimentation. [2] [3]

The growing importance of this compound in biomedical research stems from its promising cytotoxic effects against various cancer cell lines, particularly lung carcinoma cells. [2] [3] Recent studies have identified this compound as a potent inhibitor of CYP2C9 in vitro, indicating its potential to participate in metabolic drug interactions. [1] However, researchers must recognize the significant disconnect between in vitro and in vivo effects observed with this compound, largely attributable to its poor cellular permeability and extensive plasma protein binding. [1] These characteristics necessitate specialized experimental approaches to generate clinically relevant data.

This protocol provides comprehensive methodologies for evaluating this compound's effects in cell culture systems, with particular emphasis on cytotoxicity assessments and drug metabolism studies. The procedures have been optimized to account for this compound's specific physicochemical properties, including its solubility limitations and stability considerations. By following these standardized protocols, researchers can generate reproducible, reliable data that facilitates meaningful comparisons across studies and accelerates the therapeutic development of this promising natural product.

Table 1: Key Characteristics of this compound

Property Description Research Significance
Source Roots of Sophora tonkinensis and Sophora flavescens Natural product with traditional medicinal use
Chemical Class Prenylated flavonoid Structural complexity affects bioavailability
Solubility Requires organic solvents (DMSO, methanol) Critical for preparation of stock solutions
Bioactivity Anti-inflammatory, anticancer, anti-diabetic Multiple therapeutic applications
Major Research Finding Potent CYP2C9 inhibitor in vitro Important for drug interaction studies
Key Challenge Poor permeability (Papp 0.115 × 10⁻⁶ cm/s) Explains IVIVC disconnect

Cytotoxicity and Antitumor Activity Assessment

Background and Experimental Principles

The assessment of cytotoxic effects represents a fundamental application of this compound in cell culture systems. Recent investigations have demonstrated that this compound and its structural analogs exhibit significant inhibitory effects against various human cancer cell lines, with particular potency against lung carcinoma cells. [2] [3] The mechanistic basis for this compound's antitumor activity involves multiple pathways, including induction of cell cycle arrest, promotion of apoptosis, and inhibition of key survival proteins. [4] These diverse mechanisms make this compound a valuable compound for both therapeutic development and basic research in cancer biology.

The MTT assay serves as the cornerstone methodology for evaluating this compound's cytotoxicity, providing a reliable, quantitative measure of cell viability and metabolic activity. This colorimetric assay measures the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells, with the degree of reduction proportional to the number of viable cells. When treating cells with this compound, researchers can obtain dose-response curves that enable calculation of half-maximal inhibitory concentration (IC₅₀) values, critical parameters for comparing potency across different cell lines and experimental conditions. The following protocol outlines a standardized approach for conducting these assessments with this compound.

Detailed Experimental Protocol

Materials Required:

  • This compound (≥95% purity, stored at -20°C)
  • Dimethyl sulfoxide (DMSO, cell culture grade)
  • Cell lines of interest (e.g., H460, A549, MCF-7)
  • Complete cell culture medium appropriate for each cell line
  • 96-well tissue culture plates
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Solubilization solution (DMSO or isopropanol with detergent)
  • Microplate reader capable of measuring 570 nm with 630 nm reference

Procedure:

  • This compound Stock Solution Preparation: Dissolve this compound in DMSO to prepare a 50 mM stock solution. Sterilize by filtration through a 0.22 μm membrane. Aliquot and store at -20°C for up to 3 months.

  • Cell Seeding: Harvest exponentially growing cells and prepare a suspension of 5-10 × 10⁴ cells/mL in complete medium. Seed 100 μL per well in 96-well plates. Include background control wells (medium without cells). Allow cells to adhere overnight in a humidified 37°C, 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations typically ranging from 1-100 μM. Ensure the DMSO concentration does not exceed 0.5% (v/v) in any treatment. Remove culture medium from seeded plates and add 100 μL of this compound solutions per well. Include vehicle controls (0.5% DMSO in medium) and blank controls (medium only).

  • Incubation: Incubate plates for 24-72 hours at 37°C in a 5% CO₂ atmosphere. The incubation time may vary based on experimental objectives and cell doubling times.

  • MTT Assay: After treatment, add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. Carefully remove the medium without disturbing the formed formazan crystals. Add 100 μL of solubilization solution (DMSO) to each well and agitate gently until crystals are completely dissolved.

  • Absorbance Measurement: Measure absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader. Calculate cell viability percentage relative to vehicle-treated controls.

Table 2: Key Parameters for this compound Cytotoxicity Testing

Parameter Optimal Condition Notes
Stock Solution 50 mM in DMSO Aliquot to avoid freeze-thaw cycles
Working Concentration Range 1-100 μM Dose-dependent response should be established
DMSO Concentration ≤0.5% (v/v) Higher concentrations may cause cytotoxicity
Treatment Duration 24-72 hours Time-dependent effects should be evaluated
Cell Seeding Density 5-10 × 10⁴ cells/mL Adjust based on cell doubling time
MTT Incubation Time 2-4 hours Optimize for each cell line
Data Analysis and Interpretation

The analysis of this compound's cytotoxic effects involves calculating IC₅₀ values through nonlinear regression of dose-response data. Several studies have demonstrated that this compound and its analogs exhibit varying potency across different cancer cell types, highlighting the importance of comprehensive profiling. For instance, research on prenylflavonoids from Sophora flavescens revealed that compound 3 (a this compound analog) displayed strong cytotoxic effects against H460 lung carcinoma cells with an IC₅₀ of 4.67 μM. [3] Similarly, other analogs showed significant inhibitory effects against multiple tumor cell lines, supporting their development as potential anticancer agents. [2]

When interpreting results, researchers should consider the mechanistic insights gained from supplementary assays. This compound's antitumor activity involves multiple molecular pathways, including regulation of p53, FOXM1, CYR61, CDX2, VEGF, and c-Myc expression in lung cancer cells. [4] Additionally, it can induce ROS generation, caspase activation, and cell cycle arrest in various cancer cell types. [4] These multifaceted mechanisms contribute to its overall cytotoxic profile and should be investigated through complementary techniques such as flow cytometry for cell cycle analysis, Western blotting for protein expression, and fluorescent probes for reactive oxygen species detection.

Table 3: Reported Cytotoxicity of this compound and Analogs Against Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Value Experimental Conditions Reference
H460 Lung carcinoma 4.67 μM (for analog) 24-72 h treatment [3]
A549 Lung adenocarcinoma 5-10 μg/mL effective MTT assay, dose-dependent [4]
NCI-H446 Small cell lung cancer 5-10 μg/mL effective Multiple mechanism study [4]
MCF-7 Breast cancer Varies by compound Structure-activity relationship [2]
HepG2 Hepatocellular carcinoma 5-20 μg/mL range Dose-dependent inhibition [4]

Drug Metabolism and CYP Inhibition Studies

Background and Experimental Principles

This compound has been identified as a potent inhibitor of cytochrome P450 2C9 (CYP2C9), one of the most important drug-metabolizing enzymes in humans. [1] This inhibition potential raises significant concerns regarding drug-drug interactions when this compound is co-administered with medications that are CYP2C9 substrates. Interestingly, despite its strong in vitro inhibitory effects, this compound demonstrates limited in vivo impact due to its poor absorption and extensive plasma protein binding (>99.9%). [1] This disconnect between in vitro and in vivo effects presents a valuable case study for researchers investigating metabolic interactions of natural products.

The enzyme inhibition profile of this compound has been systematically evaluated against nine major human CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4). [1] Among these, this compound exerts its strongest inhibitory effect on CYP2C9-mediated reactions, with an IC₅₀ value of 0.966 ± 0.149 μM and a Ki value of 0.503 ± 0.0383 μM, indicating competitive inhibition. [1] It also strongly inhibits other CYP2C9-catalyzed activities including diclofenac 4′-hydroxylation and losartan oxidation. Understanding these interactions is essential for predicting this compound's behavior in clinical settings and designing appropriate dosage regimens.

Detailed Experimental Protocol

Materials Required:

  • Pooled human liver microsomes (0.1 mg/mL final concentration)
  • This compound (dissolved in methanol)
  • NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose 6-phosphate, 3.3 mM MgCl₂, and 0.4 U/mL glucose 6-phosphate dehydrogenase)
  • CYP-specific probe substrates (see Table 4)
  • Reaction termination solution (acetonitrile with internal standard)
  • LC-MS/MS system for metabolite quantification

Procedure:

  • Microsomal Incubation Preparation: Prepare incubation mixtures containing pooled human liver microsomes (0.1 mg/mL final concentration), 50 mM phosphate buffer (pH 7.4), and specific CYP probe substrates at concentrations near their reported Km values.

  • This compound Addition: Add this compound (0-50 μM concentration range) to the incubation mixtures. Include positive control inhibitors for each CYP enzyme and vehicle controls (0.5% methanol final concentration).

  • Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C to allow temperature equilibration.

  • Reaction Initiation: Start the metabolic reactions by adding the NADPH-generating system. Incubate for predetermined time points (typically 10-45 minutes) at 37°C.

  • Reaction Termination: Stop the reactions by adding ice-cold acetonitrile containing an appropriate internal standard (e.g., chlorpropamide).

  • Metabolite Quantification: Remove protein precipitates by centrifugation and analyze supernatants using LC-MS/MS with specific mass transitions for each metabolite (see Table 1 in [1] for detailed mass spectrometry parameters).

  • Data Analysis: Calculate reaction velocities in the presence and absence of this compound. Determine IC₅₀ values using nonlinear regression analysis of inhibition curves.

Table 4: CYP Probe Substrates for Inhibition Studies

CYP Enzyme Probe Substrate Substrate Concentration (μM) Metabolite Measured
CYP1A2 Phenacetin 50 Acetaminophen
CYP2A6 Coumarin 5 7-Hydroxycoumarin
CYP2B6 Bupropion 50 6-Hydroxybupropion
CYP2C8 Rosiglitazone 10 p-Hydroxyrosiglitazone
CYP2C9 Tolbutamide 100 4-Hydroxytolbutamide
CYP2C19 Omeprazole 20 5-Hydroxyomeprazole
CYP2D6 Dextromethorphan 5 Dextrorphan
CYP2E1 Chlorzoxazone 50 6-Hydroxychlorzoxazone
CYP3A4 Midazolam 2 1′-Hydroxymidazolam
Permeability Assessment Using Caco-2 Cells

The poor in vivo correlation of this compound's CYP inhibition highlights the importance of evaluating its absorption potential. The Caco-2 cell model, derived from human colorectal adenocarcinoma, spontaneously differentiates into monolayer cells that express brush border enzymes and form tight junctions, making it an excellent in vitro model for predicting intestinal absorption.

Protocol for Caco-2 Permeability:

  • Culture Caco-2 cells on Transwell inserts (0.4 μm pore size) for 21 days to allow complete differentiation.
  • Prepare this compound in transport buffer (Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
  • Add this compound to the donor compartment (apical for A→B transport, basal for B→A transport).
  • Incubate at 37°C with gentle shaking. Sample from the receiver compartment at scheduled time points.
  • Analyze samples by LC-MS/MS to determine this compound concentration.
  • Calculate apparent permeability (Papp) using the formula: Papp = (dQ/dt) / (A × C₀), where dQ/dt is the transport rate, A is the membrane surface area, and C₀ is the initial donor concentration.

Research has demonstrated that this compound has very low permeability in Caco-2 cells, with a Papp value of 0.115 × 10⁻⁶ cm/s. [1] This finding provides a mechanistic explanation for the limited oral bioavailability and the disconnect between its potent in vitro CYP2C9 inhibition and minimal in vivo effects.

Critical Experimental Considerations

Solubility and Stability Factors

Solubility characteristics represent a fundamental consideration when working with this compound in cell culture systems. This compound is sparingly soluble in aqueous solutions and requires dissolution in organic solvents for stock preparation. Based on published methodologies, researchers commonly use methanol or DMSO as primary solvents for this compound. [1] When preparing stock solutions, it is crucial to use high-purity solvents and ensure complete dissolution before dilution into aqueous culture media. The final solvent concentration in cell culture experiments should not exceed 0.5% (v/v) to avoid vehicle-induced cytotoxicity or artifactual results.

The stability of this compound under experimental conditions directly impacts data reproducibility and interpretation. While comprehensive stability profiles are not fully documented in the literature, recommended practices include:

  • Preparing fresh stock solutions weekly for ongoing experiments
  • Protecting solutions from light by using amber vials or foil-wrapped containers
  • Maintaining storage temperatures at -20°C or below for long-term preservation
  • Performing periodic quality checks using analytical methods (HPLC or LC-MS/MS) to verify compound integrity
  • Including appropriate controls in each experiment to account for potential degradation
Analytical Method Considerations

Accurate quantification of this compound in experimental systems requires robust analytical methods. The published literature describes LC-MS/MS approaches with electrospray ionization as effective techniques for this compound detection and measurement. [1] These methods provide the sensitivity and specificity needed for both permeability assessments and metabolic studies. For researchers without access to LC-MS/MS instrumentation, HPLC with UV or fluorescence detection may serve as alternative approaches, though with potentially reduced sensitivity.

When implementing analytical methods for this compound, key parameters to optimize include:

  • Chromatographic separation using C18 reverse-phase columns
  • Mobile phase composition (typically acetonitrile/water or methanol/water gradients with volatile modifiers)
  • Ionization parameters specific to this compound's chemical properties
  • Mass transition selection for multiple reaction monitoring (MRM) assays
  • Internal standard selection (structurally similar compounds or stable isotope-labeled analogs)

Method validation should establish linearity, precision, accuracy, and recovery across the anticipated concentration range for each specific experimental application.

Experimental Workflows and Signaling Pathways

The following diagrams visualize the key experimental workflows and mechanistic pathways relevant to this compound cell culture treatment:

G cluster_1 Endpoint Options Start Experiment Planning Prep This compound Solution Preparation Start->Prep Cell Cell Culture Setup (Seeding and Maintenance) Prep->Cell Treat Compound Treatment (0-50 μM, 24-72h) Cell->Treat Assay Endpoint Assessment Treat->Assay Analysis Data Analysis Assay->Analysis MTT MTT Cytotoxicity Flow Flow Cytometry (Cell Cycle/Apoptosis) Western Western Blotting (Protein Expression) PCR qPCR (Gene Expression)

Diagram 1: Workflow for this compound Cytotoxicity Studies - This diagram illustrates the sequential steps for evaluating this compound's effects on cancer cells, from compound preparation through data analysis.

G cluster_1 Reported Molecular Mechanisms SPN This compound Treatment Apoptosis Apoptosis Induction SPN->Apoptosis Cycle Cell Cycle Arrest SPN->Cycle Oxidative Oxidative Stress SPN->Oxidative Metastasis Metastasis Inhibition SPN->Metastasis Apoptosis_Mechanism Caspase-3/8/9 activation Bcl-2 reduction PARP cleavage Apoptosis->Apoptosis_Mechanism Cycle_Mechanism G0/G1, S or G2/M arrest CDK-2 downregulation p27 modulation Cycle->Cycle_Mechanism Oxidative_Mechanism ROS generation GSH depletion Oxidative->Oxidative_Mechanism Metastasis_Mechanism MMP-2/9 downregulation VEGF suppression Metastasis->Metastasis_Mechanism

Diagram 2: this compound Mechanism of Action - This diagram summarizes the key molecular mechanisms through which this compound exerts its antitumor effects, based on published research findings.

Conclusion

These application notes and protocols provide comprehensive methodologies for investigating this compound in cell culture systems. The standardized approaches for cytotoxicity assessment and metabolic inhibition studies enable researchers to generate reproducible, clinically relevant data on this promising natural product. Particular attention should be paid to this compound's solubility limitations, stability considerations, and the pronounced disconnect between in vitro and in vivo effects resulting from its poor permeability and extensive plasma protein binding.

Future research directions should include structural modification strategies to improve this compound's pharmaceutical properties, detailed in vivo metabolism studies, and exploration of delivery systems to overcome its bioavailability limitations. The integration of sophisticated in vitro models such as 3D culture systems and microphysiological platforms may provide better predictive value for in vivo behavior. Through systematic application of these protocols and careful interpretation of results within the context of this compound's unique physicochemical properties, researchers can advance our understanding of this compound and harness its potential for therapeutic development.

References

Comprehensive ADMET Analysis of Sophoranone: Application Notes and Experimental Protocols for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

(-)-Sophoranone (SPN) is a bioactive flavonoid isolated from the roots of Sophora tonkinensis, a plant used in traditional Chinese medicine for treating acute pharyngolaryngeal infections and sore throat. This compound has demonstrated diverse pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and immunomodulatory effects. Recent computational studies have identified sophoranone as a promising candidate for targeted therapy in breast cancer, showing robust binding potential against key protein targets like EGFR, Aromatase, and PI3K Alpha [1]. Despite its promising pharmacological profile, this compound presents a complex ADMET landscape characterized by strong in vitro enzyme inhibition but limited in vivo efficacy due to pharmacokinetic challenges. These characteristics make it an interesting case study for natural product drug development.

The transition of this compound from a natural product to a potential therapeutic agent requires thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Research has revealed a pronounced disconnect between its potent in vitro activities and its in vivo behavior, primarily attributable to poor oral absorption and extensive plasma protein binding [2] [3]. This comprehensive analysis provides detailed application notes and standardized experimental protocols to support researchers in characterizing this compound's ADMET properties, facilitating its further development as a potential therapeutic agent.

Physicochemical Properties and Drug-Likeness

The physicochemical properties of this compound form the foundation of its ADMET profile and significantly influence its behavior in biological systems. While the complete structural specification and molecular weight are not explicitly provided in the search results, this compound has been classified as a flavonoid with specific stereochemical configuration at the (-)-enantiomer [2]. Computational assessments of drug-likeness utilizing tools such as the Bioavailability Radar in SWISS-ADME can provide valuable insights into key parameters including lipophilicity, molecular size, polarity, solubility, saturation, and flexibility [1].

Table 1: Experimental Physicochemical and ADME Properties of this compound

Property Category Specific Parameter Result Experimental Method Interpretation
Absorption Caco-2 permeability (Papp) 0.115 × 10⁻⁶ cm/s Caco-2 cell monolayer Very low permeability
Oral bioavailability Low Rat pharmacokinetic study Poor absorption
Distribution Plasma protein binding >99.9% Equilibrium dialysis Extensive binding
CNS penetration Not specified - Likely limited due to high protein binding
Metabolism CYP2C9 inhibition (Ki) 0.503 ± 0.0383 μM Human liver microsomes Potent competitive inhibition
CYP2C9 inhibition (IC₅₀) 0.966 ± 0.149 μM Human liver microsomes Potent inhibition
Time-dependent inhibition No shift in IC₅₀ NADPH pre-incubation Not a time-dependent inactivator
Excretion Primary route Not characterized - Further investigation needed

Comprehensive ADMET Profile

Absorption and Permeability

This compound demonstrates significant absorption challenges that limit its oral bioavailability. Experimental data using Caco-2 cell monolayers, a well-established model for predicting intestinal absorption, revealed a very low apparent permeability (Papp) value of 0.115 × 10⁻⁶ cm/s [2] [3]. This extremely low permeability indicates that this compound undergoes minimal transcellular transport across intestinal epithelial cells, resulting in poor absorption following oral administration. Pharmacokinetic studies in rats corroborate these findings, where after oral administration of 12.9 mg/kg this compound, the maximum plasma concentration (Cmax) reached only approximately 13.1 ng/mL at 60 minutes [2]. This low systemic exposure following oral dosing presents a major challenge for the development of this compound as an orally administered therapeutic agent and may explain the discrepancy observed between its potent in vitro activity and reduced in vivo efficacy.

Distribution and Protein Binding

The distribution profile of this compound is characterized by extensive plasma protein binding, which exceeds 99.9% as demonstrated through experimental methods such as equilibrium dialysis [2] [3]. This remarkably high binding percentage significantly impacts the compound's pharmacological activity, as only the free, unbound fraction of a drug is available for interaction with its molecular targets and distribution into tissues. The high degree of protein binding likely restricts this compound's volume of distribution and limits its access to intracellular targets, providing another crucial explanation for the observed disconnect between its potent in vitro inhibitory effects and modest in vivo activity. While specific data on this compound's tissue distribution or blood-brain barrier penetration are not available in the search results, the combination of extensive plasma protein binding and low permeability suggests that its distribution to target tissues would be substantially limited.

Metabolism and Cytochrome P450 Interactions

This compound exhibits a remarkable inhibitory potency against specific cytochrome P450 enzymes, particularly CYP2C9, which plays a critical role in the metabolism of numerous therapeutic agents. In vitro studies using pooled human liver microsomes demonstrated that this compound acts as a potent competitive inhibitor of CYP2C9-mediated tolbutamide 4-hydroxylation, with an IC₅₀ value of 0.966 ± 0.149 μM and a Ki value of 0.503 ± 0.0383 μM [2] [3]. This inhibitory effect was consistent across multiple CYP2C9-specific biotransformation pathways, including diclofenac 4′-hydroxylation and losartan oxidation, confirming its broad inhibitory activity against this specific CYP isoform. Importantly, this compound did not demonstrate time-dependent inhibition upon 30-minute pre-incubation with NADPH, suggesting it is not a mechanism-based inactivator of CYP enzymes [2].

Table 2: Cytochrome P450 Inhibition Profile of this compound

Cytochrome P450 Enzyme Probe Substrate IC₅₀ Value (μM) Inhibition Type Clinical Relevance
CYP2C9 Tolbutamide 0.966 ± 0.149 Competitive High potential for drug interactions
CYP2C9 Diclofenac Strong inhibition Competitive Confirmed with multiple substrates
CYP2C9 Losartan Strong inhibition Competitive Consistent inhibitory pattern
CYP1A2, 2A6, 2B6, 2C8, 2C19, 2D6, 2E1, 3A4 Various >50 (not strongest) Not specified Lower inhibition potential

Despite its potent in vitro CYP2C9 inhibition, oral co-administration of this compound with diclofenac in rats did not significantly alter the pharmacokinetics of diclofenac or its metabolite 4′-hydroxydiclofenac [2]. This lack of in vivo interaction reinforces how this compound's limited systemic exposure, resulting from poor absorption and extensive protein binding, mitigates the clinical relevance of its potent in vitro CYP inhibition.

Excretion and Toxicity

Limited specific data are available regarding the excretion profile of this compound. However, based on its structural classification as a flavonoid, it may undergo hepatic metabolism followed by biliary and renal excretion. Further investigation is needed to fully characterize its elimination pathways, including identification of specific metabolites and excretion routes.

Regarding toxicity, the search results do not provide detailed toxicological data for this compound specifically. However, related compounds in the Sophora family, such as sophoridine, have demonstrated dose-dependent neurotoxicity and reproductive toxicity in animal studies [4]. Sophoridine has been reported to cause hepatotoxicity and inhibit nucleic acid metabolism through the placental barrier, increasing stillbirth rates in rats [4]. While these findings cannot be directly extrapolated to this compound, they highlight the importance of conducting comprehensive toxicity studies for Sophora-derived compounds.

Experimental Protocols

CYP Inhibition Assay Using Human Liver Microsomes

Purpose: To evaluate the reversible inhibition potential of this compound against nine major cytochrome P450 enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4) in human liver microsomes [2].

Materials and Reagents:

  • Pooled human liver microsomes (150 donors)
  • (-)-Sophoranone (99.7% purity)
  • NADPH-generating system
  • CYP-specific probe substrates
  • HPLC-grade acetonitrile and methanol
  • LC-MS/MS system for analysis

Procedure:

  • Prepare incubation mixture containing pooled human liver microsomes (0.1 mg/mL final concentration), 50 mM phosphate buffer (pH 7.4), CYP-probe substrate cocktail, and this compound (0-50 μM)
  • Pre-incubate the mixture for 5 minutes at 37°C
  • Initiate the reaction by adding NADPH-generating system
  • Incubate for 15 minutes at 37°C in a shaking water bath
  • Terminate the reaction with ice-cold acetonitrile containing internal standard
  • Centrifuge the mixtures and analyze the supernatant using LC-MS/MS
  • Perform all incubations in triplicate

Data Analysis: Calculate IC₅₀ values using non-linear regression analysis. Determine Ki values for CYP2C9 using various concentrations of probe substrates (tolbutamide) and this compound.

CYPInhibitionWorkflow Start Start CYP Inhibition Assay Prep Preparation of Incubation Mixture with HLM and Probes Start->Prep PreInc Pre-incubation at 37°C for 5 minutes Prep->PreInc NADPH Add NADPH-Generating System to Initiate Reaction PreInc->NADPH MainInc Incubate at 37°C for 15 Minutes with Shaking NADPH->MainInc Stop Stop Reaction with Ice-cold Acetonitrile MainInc->Stop Centrifuge Centrifuge at 16,000× g for 15 Minutes Stop->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Data IC₅₀ and Kᵢ Calculation Analyze->Data

Caco-2 Permeability Assay

Purpose: To evaluate the intestinal permeability potential of this compound using Caco-2 cell monolayers [2].

Materials and Reagents:

  • Caco-2 cells
  • Transwell inserts (24-well, 6.5 mm polycarbonate inserts, 0.4-μm pore)
  • This compound solution
  • Transport buffer
  • LC-MS/MS system for analysis

Procedure:

  • Culture Caco-2 cells on Transwell inserts for 21 days to form differentiated monolayers
  • Measure transepithelial electrical resistance (TEER) to confirm monolayer integrity
  • Add this compound to donor compartment (apical for A-B transport, basal for B-A transport)
  • Incubate at 37°C with sampling from receiver compartment at predetermined time points
  • Analyze samples using LC-MS/MS to determine compound concentration
  • Calculate apparent permeability (Papp) using the formula: Papp = (dQ/dt) / (A × C₀) where dQ/dt is the transport rate, A is the membrane surface area, and C₀ is the initial donor concentration
Plasma Protein Binding Assay

Purpose: To determine the extent of this compound binding to plasma proteins [2].

Materials and Reagents:

  • Human plasma
  • This compound
  • Equilibrium dialysis device
  • Dialysis membrane
  • Phosphate buffer
  • LC-MS/MS system

Procedure:

  • Add human plasma spiked with this compound to one side of the dialysis membrane
  • Add buffer to the other side of the membrane
  • Perform equilibrium dialysis at 37°C for 4-6 hours
  • Collect samples from both plasma and buffer compartments
  • Analyze this compound concentrations in both compartments using LC-MS/MS
  • Calculate plasma protein binding percentage using the formula: % Bound = [(Cplasma - Cbuffer) / Cplasma] × 100

Computational and In Silico Approaches

Purpose: To predict the ADMET properties and potential therapeutic targets of this compound using computational methods [1].

Materials and Software:

  • Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP)
  • ADMET prediction software
  • Molecular docking programs
  • Structure optimization tools

Procedure:

  • Retrieve the chemical structure of this compound from databases
  • Optimize the 3D structure using molecular force fields
  • Perform molecular docking simulations against target proteins
  • Predict ADMET properties using specialized software
  • Construct interaction networks between compounds, plant sources, and target proteins
  • Perform molecular dynamics simulations to evaluate complex stability

Data Analysis: Analyze binding scores, interaction types, pharmacokinetic parameters, and toxicity predictions to assess this compound's potential as a therapeutic agent.

InSilicoWorkflow Start Start In Silico Analysis Structure Retrieve and Optimize 3D Structure Start->Structure Docking Molecular Docking Against Target Proteins Structure->Docking ADMET ADMET Property Prediction Docking->ADMET Network Construct Interaction Networks ADMET->Network Dynamics Molecular Dynamics Simulations (100 ns) Network->Dynamics Analysis Binding Affinity and Stability Analysis Dynamics->Analysis Results Integrated ADMET Profile Analysis->Results

Conclusion

This compound presents a complex ADMET profile characterized by potent in vitro pharmacological activity coupled with significant pharmacokinetic challenges. Its strong inhibitory effects on CYP2C9 in vitro, demonstrated by IC₅₀ values below 1 μM, suggest a high potential for drug-drug interactions. However, this potential is likely mitigated in vivo by its very low oral bioavailability, attributable to extremely poor intestinal permeability (Papp = 0.115 × 10⁻⁶ cm/s) and extensive plasma protein binding (>99.9%). These characteristics underscore the importance of comprehensive ADMET profiling early in the drug development process for natural products.

The experimental protocols outlined in this document provide standardized methodologies for evaluating this compound's key ADMET properties. For future development, formulation strategies to enhance solubility and permeability, or structural modification to improve pharmacokinetic properties, should be explored to leverage this compound's interesting pharmacological activities. Additionally, further investigation into its tissue distribution, metabolite identification, and chronic toxicity profile would provide a more complete understanding of its therapeutic potential and limitations.

References

Application Notes and Protocols: Density Functional Theory Calculations for Sophoranone in Breast Cancer Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Sophoranone, a bioactive compound derived from traditional Chinese medicine, has recently emerged as a promising therapeutic candidate for breast cancer treatment. Computational screening identified this compound as one of the top docking hits against key breast cancer targets, demonstrating significant binding affinity and potential for further development [1]. Density Functional Theory (DFT) calculations provide an essential tool for understanding the electronic properties and reactivity of this compound, enabling researchers to rationalize its biological activity and optimize its pharmaceutical properties. The application of DFT in drug formulation design has gained substantial importance in recent years, as it allows researchers to elucidate molecular interaction mechanisms through quantum mechanical calculations with precision up to 0.1 kcal/mol, providing crucial theoretical guidance for optimizing drug-receptor interactions [2].

The theoretical foundation of DFT rests on the Hohenberg-Kohn theorem, which states that the ground-state properties of a system are uniquely determined by its electron density, effectively simplifying the complex multi-electron problem into a functional of electron density. This is implemented practically through the Kohn-Sham equations, which reduce the multi-electron problem to a single-electron approximation using a framework of non-interacting particles to reconstruct the electron density distribution of the real system [2]. For pharmaceutical applications, DFT offers unparalleled insights into electronic structure reconstruction, enabling researchers to predict reactive sites, understand interaction mechanisms, and optimize molecular properties for enhanced therapeutic efficacy and reduced side effects.

Computational Methodology and Protocols

Computational Overview

The application of DFT calculations to this compound involves a multi-step computational workflow that begins with structure acquisition and preparation, proceeds through quantum chemical computations, and culminates in the analysis of electronic properties. This systematic approach enables researchers to correlate this compound's electronic characteristics with its observed biological activity, providing insights for further molecular optimization. The protocol design emphasized in this document focuses on robustness, reproducibility, and computational efficiency, balancing accuracy with practical considerations for researchers in drug development.

Structure Preparation and Optimization
  • Initial Structure Acquisition: Obtain the 3D molecular structure of this compound from reliable databases such as NCBI PubChem. The structure should be in a standard format (e.g., SDF, MOL2) compatible with computational chemistry software packages.

  • Geometry Optimization: Perform initial molecular mechanics optimization using MM2 force fields to eliminate steric clashes and achieve a reasonable starting geometry for subsequent quantum chemical calculations. This step significantly reduces computational time for DFT optimization.

  • DFT-Based Optimization: Conduct full geometry optimization using DFT methods with appropriate functionals and basis sets (see Section 2.3 for specific recommendations). This step ensures the molecular geometry corresponds to a true energy minimum on the potential energy surface.

  • Frequency Calculation: Perform vibrational frequency calculations on the optimized structure to confirm the absence of imaginary frequencies, verifying that a true minimum has been obtained rather than a transition state.

Quantum Chemical Calculations
  • Functional and Basis Set Selection: Based on comprehensive benchmarking studies, the B3LYP functional with the def2-SVPD basis set provides an excellent compromise between accuracy and computational efficiency for initial studies [3]. For higher accuracy requirements, particularly for weak interactions, double-hybrid functionals such as DSD-PBEP86 offer superior performance but at increased computational cost [2].

  • Solvation Effects: Incorporate solvation effects using continuum solvation models such as COSMO (Conductor-like Screening Model) to simulate physiological conditions. This is particularly important for pharmaceutical applications where compounds interact with biological systems in aqueous environments.

  • Electronic Property Calculation: Once the optimized structure is obtained, calculate key electronic properties including:

    • Molecular electrostatic potential (MEP) surfaces
    • Frontier molecular orbitals (HOMO and LUMO)
    • Natural bonding orbital (NBO) analysis
    • Fukui functions for reactivity assessment
    • Atomic charges and dipole moments

Table 1: Recommended DFT Protocols for this compound Calculations

Calculation Type Recommended Functional Basis Set Solvation Model Key Applications
Initial Optimization B97M-V [3] def2-SVPD [3] COSMO [2] Structure preparation, conformational analysis
Electronic Properties B3LYP [2] 6-31G* (with dispersion correction) [3] COSMO-RS [2] HOMO-LUMO gap, MEP surfaces, reactivity indices
High-Accuracy Single Points DSD-PBEP86 [2] def2-QZVP [3] PCM [2] Final energy calculations, spectroscopic predictions
Interaction Energies ωB97X-V [3] def2-TZVP [3] SMD [2] Protein-ligand binding, solvation effects

Pharmaceutical Applications and Data Analysis

Electronic Structure Analysis

The electronic properties of this compound play a crucial role in determining its biological activity and interaction with target proteins. DFT calculations enable the comprehensive characterization of these properties, providing insights into the compound's reactivity, stability, and binding characteristics. Frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), define the molecule's reactivity and ability to participate in charge transfer interactions. The energy difference between HOMO and LUMO (ΔE) provides valuable information about chemical stability and reactivity—a small HOMO-LUMO gap generally indicates higher reactivity and greater potential for biological activity.

Molecular electrostatic potential (MEP) maps generated from DFT calculations visualize the distribution of electrostatic potential across the molecular surface, identifying regions of partial positive and negative charge that facilitate specific interactions with biological targets. These maps help researchers identify potential hydrogen bonding sites, hydrophobic regions, and areas susceptible to nucleophilic or electrophilic attack. For this compound, MEP analysis can reveal the electronic features responsible for its observed binding to breast cancer targets such as EGFR, Aromatase, and PI3K Alpha [1]. Additionally, Fukui functions provide a localized description of chemical reactivity, identifying atoms within this compound that are most likely to participate in nucleophilic, electrophilic, or radical reactions, further guiding structure-activity relationship studies.

Binding Interactions and Biological Activity

DFT calculations provide the theoretical foundation for understanding this compound's binding interactions with key breast cancer targets identified through molecular docking studies. The compound has demonstrated significant binding affinity for epidermal growth factor receptor kinase (EGFR, PDB ID: 1XKK), aromatase (PDB ID: 3S7S), and PI3K Alpha (PDB ID: 7PG6), suggesting potential multi-target activity against breast cancer pathways [1]. DFT-derived atomic charges and electrostatic properties help rationalize these binding interactions by quantifying charge transfer phenomena and electrostatic complementarity between this compound and its protein targets.

The thermodynamic parameters of interaction, including binding energies and interaction enthalpies, can be estimated through DFT calculations on model systems representing key binding site residues. These calculations provide insights into the relative contribution of various interaction types (hydrogen bonding, van der Waals forces, π-π stacking, electrostatic interactions) to the overall binding energy. For this compound, which likely exhibits complex binding behavior due to its size and functional group diversity, dispersion-corrected functionals are particularly important for accurately capturing van der Waals interactions that significantly contribute to protein-ligand binding [3]. The combination of DFT with molecular dynamics simulations further enhances our understanding of the dynamic behavior and stability of this compound-target complexes under physiologically relevant conditions.

ADMET Properties and Drug-likeness

The ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of this compound can be partially predicted through DFT-derived descriptors that correlate with pharmacokinetic behavior. Key quantum chemical parameters such as the HOMO-LUMO gap, dipole moment, molecular polarizability, and solvation energy provide valuable indicators of membrane permeability, metabolic stability, and distribution characteristics. Research has shown that DFT analysis provides insights into the electronic behavior of top docking hits like this compound, supporting the evaluation of their therapeutic potential [1].

Table 2: Key DFT-Derived Properties for this compound Pharmaceutical Development

Property Category Specific Parameters Computational Method Pharmaceutical Significance
Electronic Properties HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Ionization Potential, Electron Affinity Single-point energy calculation on optimized geometry Chemical reactivity, redox behavior, charge transfer potential
Reactivity Descriptors Fukui functions (f⁺, f⁻, f⁰), Molecular Electrostatic Potential, Local Softness Population analysis, finite difference method Site-specific reactivity, susceptibility to metabolic transformation
Solvation Properties Solvation Energy, Partition Coefficients (Log P), Solvent Accessible Surface Area Continuum solvation models (COSMO, PCM, SMD) Membrane permeability, aqueous solubility, distribution patterns
Vibrational Properties IR frequencies, Raman intensities, Zero-point vibrational energy Frequency analysis Structural characterization, identification of functional groups

Experimental Protocols

DFT Calculation Protocol for this compound

Protocol 1: Geometry Optimization and Electronic Property Calculation

  • Software Setup: Utilize quantum chemistry packages such as Gaussian, ORCA, or NWChem. Ensure proper installation and licensing before commencing calculations.

  • Initial Structure Import:

    • Download this compound structure from PubChem (Compound CID: Not specified in search results; to be determined experimentally).
    • Convert structure to input format using visualization software (e.g., GaussView, ChemCraft).
    • Verify atom connectivity and bond orders match the known chemical structure.
  • Calculation Parameters:

    • Functional: B3LYP-D3 (with dispersion correction) [3]
    • Basis Set: def2-SVPD for optimization, def2-TZVP for property calculation [3]
    • Solvation: COSMO with water as solvent [2]
    • Integration Grid: UltraFine for accurate numerical integration
    • SCF Convergence: VeryTight to ensure energy accuracy
    • Optimization Algorithm: Standard Berny algorithm with analytical gradients
  • Optimization Procedure:

    • Perform initial optimization without symmetry constraints.
    • Confirm convergence using default gradient and displacement criteria.
    • Execute frequency calculation to verify minimum structure (no imaginary frequencies).
    • For conformer search, repeat optimization starting from different initial geometries.
  • Property Calculation:

    • Perform single-point energy calculation on optimized geometry.
    • Request population analysis (Mulliken, NBO) for atomic charges.
    • Calculate molecular orbitals and electrostatic potential.
    • Generate output files for visualization and further analysis.

Protocol 2: Fukui Function and Reactivity Analysis

  • Method: Use the finite difference approach based on the energies of the N, N+1, and N-1 electron systems.

  • Calculation Steps:

    • Optimize neutral molecule (N electrons) at appropriate DFT level.
    • Calculate single-point energy for cationic system (N-1 electrons) at the optimized neutral geometry.
    • Calculate single-point energy for anionic system (N+1 electrons) at the optimized neutral geometry.
    • Compute Fukui functions using:
      • f⁺(r) = ρN+1(r) - ρN(r) for nucleophilic attack
      • f⁻(r) = ρN(r) - ρN-1(r) for electrophilic attack
      • f⁰(r) = ½[ρN+1(r) - ρN-1(r)] for radical attack
    • Visualize Fukui functions as isosurface plots to identify reactive regions.
Molecular Docking Protocol with DFT-Derived Parameters

Protocol 3: Protein-Ligand Docking with DFT-Enhanced Parameters

  • Protein Preparation:

    • Obtain crystal structures of target proteins (e.g., EGFR: 1XKK, Aromatase: 3S7S, PI3K Alpha: 7PG6) from Protein Data Bank.
    • Remove water molecules and heteroatoms not involved in binding.
    • Add hydrogen atoms and optimize protonation states at physiological pH.
    • Perform energy minimization using molecular mechanics force fields.
  • Ligand Preparation:

    • Use DFT-optimized geometry of this compound from Protocol 1.
    • Calculate electrostatic potential-derived (ESP) charges using the Merz-Singh-Kollman scheme at the DFT level.
    • Define rotatable bonds and flexibility for docking simulations.
  • Docking Procedure:

    • Define binding site based on known catalytic residues or co-crystallized ligands.
    • Set up grid box encompassing the binding site with sufficient margin.
    • Perform flexible ligand docking using algorithms such as Lamarckian Genetic Algorithm.
    • Generate multiple docking poses (minimum 50-100 runs) to ensure comprehensive sampling.
    • Validate protocol by redocking known ligands and comparing with experimental poses.
  • Analysis:

    • Cluster docking results based on binding pose similarity.
    • Calculate binding energies and evaluate interaction patterns.
    • Select top poses for further molecular dynamics simulations.

Visualization and Workflows

Computational Chemistry Workflow

The following diagram illustrates the complete computational workflow for this compound analysis, from initial structure preparation to final biological interpretation:

sophoranone_workflow This compound Computational Analysis Workflow start Start: this compound Structure Acquisition opt1 Structure Preparation & Initial Optimization (MM2 Force Field) start->opt1 opt2 DFT Geometry Optimization B3LYP-D3/def2-SVPD COSMO Solvation opt1->opt2 freq Frequency Calculation (Vibrational Analysis) opt2->freq props Electronic Property Calculation HOMO-LUMO, MEP, NBO freq->props react Reactivity Analysis Fukui Functions Dual-Descriptor props->react dock Molecular Docking with DFT Charges (EGFR, Aromatase, PI3Kα) react->dock md Molecular Dynamics Simulation (100 ns) dock->md analysis Binding Energy Analysis & SAR md->analysis end Therapeutic Candidate Evaluation analysis->end

Electronic Property Analysis Pipeline

The electronic property analysis pipeline details the specific calculations and their relationships in characterizing this compound's electronic structure:

electronic_workflow This compound Electronic Property Analysis Pipeline optimized Optimized Geometry from DFT Calculation sp Single-Point Energy Calculation High-Accuracy Functional optimized->sp homo_lumo Frontier Orbital Analysis HOMO-LUMO Gap Global Reactivity Descriptors sp->homo_lumo mep Molecular Electrostatic Potential (MEP) Mapping Surface Visualization sp->mep nbo Natural Bond Orbital (NBO) Analysis Charge Distribution Bond Properties sp->nbo fukui Fukui Function Calculation Local Reactivity Descriptors sp->fukui correlate Correlate Electronic Properties with Biological Activity homo_lumo->correlate mep->correlate nbo->correlate fukui->correlate applications Pharmaceutical Applications Guide correlate->applications

Conclusion and Future Perspectives

The application of DFT calculations to this compound provides invaluable insights into its electronic structure, reactivity, and interaction with biological targets relevant to breast cancer therapy. The protocols outlined in this document offer researchers a comprehensive framework for conducting these calculations, emphasizing best practices in functional selection, basis set choice, and solvation model application. The integration of computational results with experimental validation creates a powerful feedback loop for optimizing this compound's pharmaceutical properties and understanding its mechanism of action at the molecular level.

Looking forward, the emerging methodologies in computational chemistry present exciting opportunities for enhancing this compound research. The integration of DFT with machine learning approaches promises to accelerate property prediction and optimization, while multiscale modeling frameworks enable more realistic simulations of this compound in biological environments. Furthermore, the incorporation of advanced molecular dynamics techniques with quantum-mechanical insights offers pathways to understanding the dynamic behavior of this compound-target complexes under physiological conditions. These methodological advances, combined with the foundational protocols presented here, position computational researchers to make significant contributions to the development of this compound and similar natural products as therapeutic agents for breast cancer and other diseases.

References

Comprehensive Application Notes and Protocols for Sophoranone Chromatographic Separation from Sophora tonkinensis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sophoranone and Its Significance

This compound is a key bioactive flavonoid isolated from the traditional medicinal plant Sophora tonkinensis Gagnep. (Leguminosae), known as "Shan Dou Gen" in traditional Chinese medicine. This compound has demonstrated significant anti-tumor and anti-inflammatory activities in pharmacological studies, making it a promising candidate for drug development. The chromatographic separation of this compound from complex plant extracts presents considerable challenges due to the structural similarity of flavonoids in Sophora species and the need for high purity to support pharmacological and clinical research. These application notes provide detailed methodologies for the efficient extraction, separation, and quantification of this compound to support research and development activities.

The significance of this compound isolation extends beyond basic research, as this compound contributes to the documented therapeutic effects of S. tonkinensis in treating upper respiratory infections, inflammatory conditions, and certain cancers. Previous phytochemical investigations have identified over 115 flavonoids in S. tonkinensis, with this compound representing one of the most biologically active components. The complexity of this phytochemical landscape necessitates optimized separation protocols to obtain this compound in sufficient purity and yield for further investigation [1].

Extraction and Purification Strategies

Initial Extraction and Pre-purification

Prior to sophisticated chromatographic separation, crude flavonoid extracts must be prepared from S. tonkinensis plant material:

  • Plant Material Preparation: Dried roots of S. tonkinensis should be ground to a consistent powder (40-60 mesh) to maximize surface area for extraction.
  • Extraction Solvent: Use 60% ethanol in water (v/v) with a solid-to-solvent ratio of 1:40 (g:mL).
  • Extraction Method: Employ ultrasonic-assisted extraction at 100W power for 30 minutes, repeating the process twice for complete extraction.
  • Extract Concentration: Combine extracts and concentrate using rotary evaporation at 40°C, followed by lyophilization to obtain dry crude extract.
  • Pre-purification: The crude extract typically contains 12-15% total flavonoids, along with proteins, polysaccharides, and other impurities that must be removed before this compound isolation [2] [3].
Macroporous Resin Purification of Total Flavonoids

Macroporous resin column chromatography (MRCC) provides an efficient, scalable method for enriching total flavonoids from crude extracts, significantly increasing this compound concentration prior to specific isolation:

  • Resin Selection: AB-8 macroporous resin (weakly polar, polystyrene-divinylbenzene matrix) demonstrates optimal adsorption and desorption characteristics for S. tonkinensis flavonoids.
  • Column Preparation: Pack AB-8 resin in a glass column (bed volume: 100-200 mL) and precondition with 95% ethanol followed by deionized water until no alcohol remains.
  • Sample Loading: Dissolve crude extract in deionized water and adjust pH to 4.0 to maximize flavonoid adsorption. Load sample at a flow rate of 2 BV/h.
  • Washing: After sample loading, wash with 3-4 BV of deionized water (pH 4.0) to remove unbound impurities.
  • Elution Parameters: Use 4-5 BV of 70% ethanol at a flow rate of 2 BV/h to elute bound flavonoids.
  • Process Efficiency: This single-step purification typically increases total flavonoid content from approximately 12% to 58%, with a recovery yield of 85% [2].

Table 1: Performance Comparison of Macroporous Resins for S. tonkinensis Flavonoid Purification

Resin Type Polarity Adsorption Capacity (mg/g) Desorption Capacity (mg/g) Desorption Ratio (%)
AB-8 Weakly polar 18.30 12.97 70.87
HPD-100 Polar 17.56 7.16 40.77
HPD-750 Polar 17.36 9.87 56.85
X-5 Non-polar 16.04 11.07 69.03

Chromatographic Separation Techniques

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC provides an efficient liquid-liquid separation technique ideal for resolving this compound from other flavonoids without irreversible adsorption:

  • Solvent System Selection: Based on the COSMO-RS model, employ a two-elution solvent system consisting of ethyl acetate-n-butanol-water (5:1:5, v/v).
  • Mobile Phase Preparation: For the first elution, use the lower phase of the solvent system. For the second elution, add 4.0 mmol L⁻¹ NH₃·H₂O to the same solvent system to improve separation efficiency.
  • Sample Preparation: Dissolve 200 mg of pre-purified flavonoid extract in 10 mL of the solvent system (equal volumes of upper and lower phases).
  • Separation Procedure: First, elute with the lower phase alone, then switch to the ammonia-modified lower phase for the second elution. Maintain a constant flow rate of 2.0 mL/min and rotor speed of 850 rpm.
  • Temperature Control: Perform separation at constant room temperature (25°C).
  • Expected Outcomes: This method typically yields 3.4 mg of this compound from 200 mg crude extract with 99.5% purity [4].
High-Performance Liquid Chromatography (HPLC)

Analytical and preparative HPLC methods provide precise quantification and final purification of this compound:

  • Analytical Column: Use a C18 reverse-phase column (250 × 4.6 mm i.d., 4 μm particles) for analytical separation.
  • Preparative Column: For larger-scale purification, use a preparative C18 column (250 × 20 mm i.d., 10 μm particles).
  • Mobile Phase: Employ a gradient system with (A) 0.1% formic acid in water and (B) acetonitrile.
  • Gradient Program:
    • 0-2 min: 5% B
    • 2-3 min: 5-15% B
    • 3-4 min: 15-25% B
    • 4-5 min: 25-26% B
    • 5-6 min: 26-35% B
    • 6-7 min: 35-60% B
    • 7-8.5 min: 60-95% B
    • 8.5-13 min: 95% B
    • 13-14 min: 95-15% B
    • 14-15 min: 15-5% B
  • Flow Rate: 0.3 mL/min (analytical) or 10 mL/min (preparative)
  • Detection: Use PDA detection at 200-400 nm, with this compound typically eluting between 8-10 minutes [5] [3].

Table 2: HPLC Analytical Parameters for Key Flavonoids in S. tonkinensis

Compound Retention Time (min) Detection Wavelength (nm) Linear Range (μg/mL) Correlation Coefficient (r)
This compound 8.2 280 0.05-50 0.9999
Trifolirhizin 6.5 260 0.10-100 0.9998
Maackiain 7.8 275 0.05-50 0.9999
Quercetin 5.2 255 0.10-100 0.9998
Sophoranochromene 9.1 290 0.05-50 0.9999
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For rapid analysis and identification, UPLC-MS provides superior resolution and confirmation of compound identity:

  • Column: Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm)
  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile
  • Gradient: 5-95% B over 8.5 minutes, hold at 95% B for 4.5 minutes
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 35°C
  • Detection: PDA (200-400 nm) and MS with ESI source
  • MS Parameters:
    • Positive ion mode: capillary voltage 3 kV, desolvation temperature 350°C
    • Negative ion mode: capillary voltage 2 kV, desolvation temperature 350°C
    • Mass range: 50-1200 m/z
  • This compound Identification: Typically shows [M+H]+ at m/z 339.1 and [M-H]- at m/z 337.1 [6] [3].

Analysis of Metabolic Activation

Recent research has revealed fascinating metabolic activation phenomena relevant to this compound bioavailability:

  • Intestinal Metabolism: Studies indicate that certain flavonoid glycosides in S. tonkinensis are metabolized by human intestinal bacteria into more potent aglycones.
  • Metabolic Activation: While this compound itself doesn't undergo significant metabolic conversion, related compounds like sophorabioside are transformed into more active metabolites.
  • Bioactivity Implications: This metabolic activation enhances the overall anticomplement and anti-inflammatory activity of S. tonkinensis extracts, suggesting synergistic effects between this compound and bacterial metabolites [6].

Method Validation and Quality Control

Analytical Method Validation

For reliable quantification of this compound, the following validation parameters should be established:

  • Linearity: Demonstrate linear response across the concentration range 0.05-50 μg/mL with correlation coefficient (r) > 0.999.
  • Precision: Achieve intra-day and inter-day RSD values < 2%.
  • Accuracy: Confirm recovery rates of 96.4-104.4% for spiked samples.
  • Limit of Detection (LOD): Establish LOD of approximately 0.01 μg/mL.
  • Limit of Quantification (LOQ): Establish LOQ of approximately 0.05 μg/mL.
  • Robustness: Verify method performance with deliberate variations in flow rate (±0.1 mL/min) and mobile phase composition (±2% organic modifier) [5].
Quality Control of Final Product
  • Purity Assessment: Use multiple detection methods (PDA, MS) to confirm this compound purity > 99%.
  • Stability Testing: Monitor this compound stability in various storage conditions (-20°C, 4°C, room temperature) over 30 days.
  • Contaminant Screening: Test for residual solvents, heavy metals, and microbial contamination in final preparations.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the complete experimental workflow for this compound separation and analysis from S. tonkinensis:

workflow Start Plant Material (S. tonkinensis roots) Extraction Ultrasonic-Assisted Extraction 60% Ethanol, 1:40 ratio Start->Extraction CrudeExtract Crude Extract (12-15% flavonoids) Extraction->CrudeExtract MRCC Macroporous Resin Chromatography AB-8 resin, pH 4.0 CrudeExtract->MRCC EnrichedExtract Enriched Flavonoids (57.82% flavonoids) MRCC->EnrichedExtract HSCCC HSCCC Separation Ethyl acetate-n-butanol-water EnrichedExtract->HSCCC HPLC HPLC Purification C18 column, gradient elution HSCCC->HPLC This compound Pure this compound (99.5% purity) HPLC->this compound Analysis Quality Control HPLC, UPLC-MS validation This compound->Analysis

Figure 1: Complete workflow for this compound separation from S. tonkinensis

The pharmacological activity of this compound involves multiple signaling pathways, particularly in its anti-inflammatory and anti-tumor effects:

pathways This compound This compound NFkB NF-κB pathway inhibition This compound->NFkB TNF TNF-α reduction This compound->TNF IL IL-6, IL-1β reduction This compound->IL SIRT1 SIRT1 activation This compound->SIRT1 p53 p53 inhibition This compound->p53 Antioxidant Antioxidant effects This compound->Antioxidant AntiInflammatory Anti-inflammatory Response NFkB->AntiInflammatory Antitumor Anti-tumor Activity NFkB->Antitumor TNF->AntiInflammatory IL->AntiInflammatory AntiAging Anti-aging Effects SIRT1->AntiAging p53->AntiAging p53->Antitumor Antioxidant->AntiAging

Figure 2: Signaling pathways and pharmacological mechanisms of this compound

Troubleshooting and Technical Considerations

Common Technical Issues and Solutions
  • Poor Resolution in HPLC: Adjust mobile phase pH to 4.5 with acetic acid or formic acid to improve peak shape for flavonoids.
  • Low Recovery in MRCC: Ensure sample pH is precisely 4.0 before loading onto AB-8 resin, as flavonoid adsorption is highly pH-dependent.
  • Column Fouling: Pre-filter all samples through 0.45 μm membranes before injection to extend column lifetime.
  • Inconsistent HSCCC Separation: Thoroughly equilibrate the solvent system and ensure temperature stability during separation.
  • MS Signal Suppression: Dilute samples or modify injection volume to reduce ion suppression effects in UPLC-MS analysis.
Scaling Considerations
  • Analytical to Preparative Scaling: Multiply flow rates and injection volumes by the cross-sectional area ratio when scaling from analytical to preparative columns.
  • Process Economics: MRCC using AB-8 resin offers the most cost-effective method for initial flavonoid enrichment, with resin reuse for up to 20 cycles without significant performance degradation.

Conclusion

The chromatographic separation protocols outlined in these application notes provide robust methodologies for the efficient isolation and purification of this compound from Sophora tonkinensis. The combination of macroporous resin chromatography for pre-enrichment followed by HSCCC and/or HPLC for final purification enables researchers to obtain high-purity this compound for pharmacological evaluation and mechanism studies. The documented anti-inflammatory and potential anti-tumor activities of this compound justify these detailed separation approaches, which can be scaled to meet varying research needs from basic phytochemical studies to pre-clinical development requirements.

References

Comprehensive Analytical Guide for Sophoranone Metabolite Identification and Biological Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sophoranone

This compound (C₃₀H₃₆O₄) is a bioactive flavonoid predominantly isolated from Sophora species, particularly Sophora tonkinensis and related plants within the Fabaceae family [1] [2] [3]. This prenylated flavonoid has attracted significant research interest due to its diverse pharmacological profile, which includes demonstrated anti-inflammatory, anti-cancer, and anti-diabetic activities [1] [2]. In traditional Chinese medicine, extracts containing this compound have been used for centuries to treat acute pharyngolaryngeal infections and sore throat [1]. The compound's structural complexity, characterized by prenyl substituents and specific chiral centers, presents both challenges and opportunities for analytical characterization and metabolic studies [2] [3].

The growing importance of this compound in drug discovery pipelines necessitates robust analytical protocols for its identification, quantification, and metabolic behavior assessment. This application note provides comprehensive methodologies for the systematic characterization of this compound, incorporating advanced liquid chromatography-mass spectrometry (LC-MS) techniques, molecular networking strategies, and in vitro biological activity assays. These protocols are designed to facilitate the work of researchers and drug development professionals seeking to understand this compound's metabolic fate and potential drug interaction profiles [4] [1].

Chemical Properties and Structural Information

Fundamental Chemical Characteristics

This compound possesses distinct chemical properties that influence its analytical behavior and pharmacological activity. The table below summarizes its key chemical identifiers and structural features:

Table 1: Fundamental Chemical Properties of this compound

Property Description
Systematic Name (-)-Sophoranone
Molecular Formula C₃₀H₃₆O₄
Molecular Weight 460.26135964 g/mol
CAS Registry Number 23057-55-8
InChI Key IORSRBKNYXPSDO-DKKPLQGMNA-N
SMILES Notation CC(C)=CCc1cc([C@@H]2CC(=O)c3ccc(O)c(CC=C(C)C)c3O2)cc(CC=C(C)C)c1O
Structural Features Chiral center, ketone functionality, phenolic hydroxyl groups, prenyl substituents
Plant Sources Sophora tonkinensis, Sophora flavescens, Millettia pulchra [3]

The stereospecific configuration at one carbon center (denoted by the "@" symbol in the SMILES notation) is crucial for this compound's biological activity and should be considered during analytical method development [3]. The presence of multiple phenolic hydroxyl groups contributes to its antioxidant potential, while the prenyl side chains enhance membrane permeability and influence protein binding interactions [1] [2].

Analytical Workflows for Metabolite Identification

LC-MS/MS-Based Metabolite Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the cornerstone technique for this compound metabolite identification due to its high sensitivity, selectivity, and capacity to handle complex biological matrices [4] [5]. The following section outlines optimized instrumental parameters for comprehensive this compound analysis.

Table 2: Optimized LC-MS/MS Parameters for this compound Analysis

Parameter Configuration
LC System Ultra-High Performance LC (UPLC)
Column C18 reversed-phase (2.1 × 150 mm, 1.8 μm)
Mobile Phase A 8.0 mmol/L ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient Program 3-5% B (0-3 min), 5% B (3-5 min), 5-15% B (5-8 min), 15-60% B (8-12 min), 60-98% B (12-20 min), 98% B (20-21 min)
Flow Rate 0.300 mL/min
Injection Volume 2.0 μL
Mass Spectrometer Q-TOF (Quadrupole-Time of Flight)
Ionization Mode Electrospray Ionization (ESI) positive mode
Ionization Voltage +5.5 kV
MS Scan Range m/z 100-2000
Collision Energy 50 eV (DDA mode), 50 eV (DIA/SWATH)

The chromatographic separation employs a carefully optimized gradient that effectively resolves this compound from potential metabolites and matrix components [4]. The use of ammonium acetate in the mobile phase enhances ionization efficiency in positive ESI mode, which is particularly suitable for detecting this compound's molecular ion [5]. The extended mass range (m/z 100-2000) ensures coverage of both parent compound and potential conjugated metabolites.

Molecular Networking and Dereplication Strategy

Molecular networking has emerged as a powerful approach for dereplicating known compounds and identifying novel metabolites in complex plant extracts [4]. The following workflow diagram illustrates the integrated strategy for this compound metabolite identification:

G Start Sophora Plant Extract LCMS LC-MS/MS Analysis Start->LCMS DIA Data-Independent Acquisition (DIA) LCMS->DIA DDA Data-Dependent Acquisition (DDA) LCMS->DDA MN1 Molecular Networking (GNPS Platform) DIA->MN1 MS/MS data conversion DDA->MN1 MS/MS data conversion DB1 Spectral Library Matching DDA->DB1 Direct database matching Integration Result Integration MN1->Integration DB1->Integration Annotation Metabolite Annotation Integration->Annotation

The dereplication strategy incorporates both Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) approaches, which provide complementary information for comprehensive metabolite annotation [4]. DDA generates high-quality MS/MS spectra for abundant ions, enabling confident spectral matching against databases, while DIA (specifically SWATH - Sequential Window Acquisition of All Theoretical Fragment-Ion Spectra) captures fragmentation data for all detectable ions, reducing the likelihood of missing low-abundance metabolites [4].

Data Processing Workflow

The computational pipeline for transforming raw MS data into annotated metabolites involves multiple specialized platforms:

G RawDIA Raw DIA Data Convert Data Conversion (ProteoWizard MSConvert) to mzML format RawDIA->Convert RawDDA Raw DDA Data RawDDA->Convert MSDial MS-DIAL Processing Feature detection Alignment Deconvolution Convert->MSDial DIA data MZmine MZmine Processing Chromatogram building Isotope grouping Blank subtraction Convert->MZmine DDA data GNPS GNPS Molecular Networking Feature-Based MN MSDial->GNPS Pseudo-MS/MS spectra MZmine->GNPS MS/MS spectra DB Database Query (METLIN, mzCloud) MZmine->DB MS/MS spectra Annotation Annotated Metabolites GNPS->Annotation DB->Annotation

Critical data processing parameters include MS1 tolerance (0.01 Da), MS2 tolerance (0.025 Da), retention time tolerance (0.1 min), and minimum peak height (50 amplitude) [4]. These stringent settings ensure high-quality data alignment across multiple samples and facilitate confident metabolite identification.

Biological Activity Assessment

Cytochrome P450 Inhibition Profiling

Understanding the drug interaction potential of this compound is essential for its development as a therapeutic agent. Cytochrome P450 (CYP) enzymes represent the most important drug-metabolizing enzyme system in humans, responsible for metabolizing approximately 90% of currently marketed drugs [1]. The following table summarizes the comprehensive CYP inhibition profile of this compound:

Table 3: In Vitro CYP Inhibition Profile of this compound

CYPs Enzyme Probe Substrate IC₅₀ Value (μM) Inhibition Type Clinical Relevance
CYP2C9 Tolbutamide 0.966 ± 0.149 Competitive High (Narrow therapeutic index drugs)
CYP2C9 Diclofenac Low nanomolar range Competitive High (Narrow therapeutic index drugs)
CYP2C9 Losartan Low nanomolar range Competitive High (Narrow therapeutic index drugs)
Other CYPs Various >50 μM Non-competitive Low (Minimal inhibition)

This compound demonstrates potent and selective inhibition of CYP2C9, with IC₅₀ values in the sub-micromolar to nanomolar range, while showing negligible effects on other major CYP isoforms including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 [1]. This specific inhibition profile suggests potential drug-drug interactions with medications that are CYP2C9 substrates, such as warfarin, phenytoin, and various nonsteroidal anti-inflammatory drugs.

In Vitro to In Vivo Correlation Challenges

Despite its potent CYP2C9 inhibition in vitro, this compound exhibits minimal inhibitory effects in vivo [1]. This discrepancy between in vitro and in vivo results can be attributed to several physiological factors:

  • Low intestinal permeability: Caco-2 cell experiments revealed extremely low apparent permeability (Papp value of 0.115 × 10⁻⁶ cm/s), indicating poor oral absorption [1]
  • Extensive plasma protein binding: this compound demonstrates >99.9% binding to plasma proteins, significantly reducing free fraction available for metabolic interactions [1]
  • Hepatic extraction: Potential first-pass metabolism may reduce systemic exposure to unchanged this compound

These factors highlight the importance of comprehensive ADME profiling alongside in vitro activity screening when evaluating the drug interaction potential of natural products like this compound.

Detailed Experimental Protocols

Sample Preparation Protocol

Plant Material Extraction

  • Grind dried Sophora roots to fine powder (particle size <0.1 mm)
  • Weigh exactly 50 mg of powder into a 15 mL centrifuge tube
  • Add 10 mL of extraction solvent (methanol/water/formic acid, 49:49:2 v/v/v)
  • Sonicate for 60 minutes at room temperature
  • Centrifuge at 4,000 × g for 10 minutes
  • Collect supernatant and repeat extraction twice with fresh solvent
  • Combine all supernatants and evaporate under nitrogen stream at 40°C
  • Reconstitute dried extract in 5 mL H₂O/ACN (95:5 v/v) to achieve final concentration of 10 mg/mL
  • Filter through 0.22 μm PTFE membrane prior to LC-MS analysis [4]

Quality Control Measures

  • Prepare blank samples (extraction solvent without plant material) following identical procedure
  • Analyze in triplicate to ensure methodological reproducibility
  • Include standard reference compounds (matrine, kurarinone) to validate analytical performance
CYP Inhibition Assay Protocol

Reversible Inhibition Screening

  • Prepare incubation mixture containing:
    • Pooled human liver microsomes (0.1 mg/mL final concentration)
    • 50 mM phosphate buffer (pH 7.4)
    • CYP-specific probe substrate cocktail at approximate Km concentrations
    • This compound (0-50 μM concentration range)
  • Pre-incubate mixture for 5 minutes at 37°C
  • Initiate reaction by adding NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose 6-phosphate, 3.3 mM MgCl₂, and 0.4 U/mL glucose 6-phosphate dehydrogenase)
  • Terminate reaction after appropriate incubation time (typically 10-30 minutes) with ice-cold acetonitrile
  • Centrifuge at 20,000 × g for 10 minutes and analyze metabolite formation by LC-MS/MS [1]

Time-Dependent Inhibition Assessment

  • Pre-incubate human liver microsomes with this compound in the presence of NADPH for 30 minutes at 37°C
  • Dilute mixture 10-fold to reduce effects of reversible inhibition
  • Assess remaining CYP activity using standard probe substrates
  • Compare IC₅₀ values with and without pre-incubation to identify time-dependent inhibition [1]

LC-MS/MS Analysis for Metabolite Quantification

  • Use specific MRM transitions for each metabolite:
    • 4-Hydroxytolbutamide: m/z 287 → 87 (CYP2C9 activity)
    • 4'-Hydroxydiclofenac: m/z 312 → 231 (CYP2C9 activity)
    • 6β-Hydroxytestosterone: m/z 305 → 269 (CYP3A4 activity)
  • Employ appropriate internal standards (e.g., chlorpropamide) for quantification accuracy [1]

Technical Considerations and Troubleshooting

Analytical Challenges and Solutions
  • Isomer Discrimination: this compound may exist as stereoisomers or have structural analogs with similar fragmentation patterns. Employ extracted ion chromatograms (EIC) with high mass accuracy (≤5 ppm) to resolve isomeric compounds based on slight retention time differences [4]

  • Low-Abundance Metabolites: Enhance detection of minor metabolites by using feature-based molecular networking which improves sensitivity for trace compounds compared to direct database matching alone [4]

  • Ion Suppression Effects: Minimize matrix effects through comprehensive sample cleanup and chromatographic separation optimization. Use internal standard correction to account for any residual ionization variability [5]

  • Spectral Interpretation: Leverage multiple dissociation techniques (CID, HCD) when available to generate complementary fragmentation patterns for challenging structural elucidations [5]

Method Validation Parameters
  • Linearity: Establish calibration curves using authentic standards when available (typically 5-1000 ng/mL range)
  • Precision and Accuracy: Maintain intra- and inter-day variation <15% for reliable quantification
  • Recovery Efficiency: Evaluate extraction efficiency through spiked samples (target >85% recovery)
  • Matrix Effects: Document signal suppression/enhancement using post-column infusion studies

Conclusion

The integrated analytical approaches described in this application note provide a comprehensive framework for this compound metabolite identification and biological characterization. The combination of advanced LC-MS/MS techniques with computational molecular networking enables thorough metabolite profiling, while specialized enzyme inhibition assays offer insights into potential drug interaction liabilities [4] [1].

The dereplication strategies outlined here significantly accelerate the identification of known compounds, allowing researchers to focus efforts on novel metabolite discovery [4]. These protocols can be adapted to study other bioactive constituents in complex plant extracts, providing a valuable resource for natural product researchers and drug development professionals working with Sophora species and related medicinal plants.

References

Understanding the Solubility Challenge

Author: Smolecule Technical Support Team. Date: February 2026

Sophoranone is a flavonoid isolated from the roots of Sophora species, such as Sophora tonkinensis [1] [2] [3]. As a poorly water-soluble compound, it faces significant development challenges.

Specific data on this compound indicates it has:

  • Very low permeability in Caco-2 cells, suggesting poor absorption in the gastrointestinal tract [1].
  • High plasma protein binding (>99.9%), which can reduce the fraction of free, active drug available for therapeutic effect [1].
  • When administered as part of a standardized Sophora tonkinensis extract (SKI3301), the absorption of its components was found to increase, potentially due to improved solubility from other components in the extract [4].

These properties place it among the ~40% of approved drugs and nearly 90% of drug candidates that are poorly water-soluble, making solubilization a critical issue in drug development [5].

Strategies for Improving Solubility and Bioavailability

Since specific formulation data for this compound is limited, the table below summarizes proven solubilization techniques that can be applied. The choice of technique depends on your specific goals, such as the desired dosage form and administration route [5].

Strategy Mechanism & Description Considerations for Application
Lipid-Based Carriers Utilizes lipids, surfactants, and co-solvents to enhance solubilization & promote lymphatic absorption, bypassing first-pass metabolism [5]. Suitable for oral delivery. Can be complex (e.g., self-emulsifying drug delivery systems - SEDDS).
Polymer-Based Carriers Disperses/encapsulates drug in polymer matrix (e.g., solid dispersions) or forms polymeric micelles, improving wettability & inhibiting crystallization [5]. Versatile for various administration routes. Choice of polymer (synthetic/natural) is critical for stability & release.
Size Reduction (Nanocrystals) Increases particle surface area via nanosuspensions, enhancing dissolution rate & potential for adhesion to biological surfaces [5]. High-energy process. Physical stability (preventing aggregation/ crystal growth) is a key challenge.
Cyclodextrin Inclusion Forms non-covalent inclusion complex where drug molecule fits inside cyclodextrin cavity, improving aqueous solubility & stability [5]. Limited by drug molecule size & affinity for cyclodextrin cavity.
Cocrystallization Creates crystalline material of API & co-former in same crystal lattice, modifying properties like solubility & stability without altering chemical structure [5]. Requires selection of Generally Recognized as Safe (GRAS) co-formers. Patentability is a key consideration.
Salt Formation Modifies solubility & dissolution rate through acid-base reaction to form salt, one of the oldest & most common approaches [5]. Only applicable to ionizable compounds. Can be susceptible to conversion back to less soluble form (salting out).
Prodrugs Chemically modifies drug into inactive derivative with better solubility, which converts back to active form in the body [5]. Requires chemical synthesis & adds complexity, as pharmacokinetics of both prodrug and active drug must be characterized.
Use of Cosolvents, Solubilizers, Hydrotropes Employs water-miscible solvents (cosolvents), surfactants (solubilizers), or agents that increase solubility (hydrotropes) in liquid formulations [5]. Common in preclinical/early clinical studies for parenteral & oral solutions. Potential for precipitation upon dilution.

Proposed Experimental Workflow

Based on the strategies above, here is a logical workflow you can follow to develop a solubilized formulation of this compound.

G Start Start: this compound Low Solubility SP1 Step 1: Pre-formulation Analysis • Assess key properties (pKa, log P, melting point) • Analyze crystal structure Start->SP1 SP2 Step 2: Select Strategy • Choose technique(s) based on drug properties and target product profile SP1->SP2 SP3 Step 3: Formulation Screening • Prepare prototypes • Evaluate solubility & dissolution enhancement SP2->SP3 Tech1 Lipid-Based Systems (SEDDS, SNEDDS) SP2->Tech1  Oral Delivery Tech2 Solid Dispersions (Amorphous) SP2->Tech2  Solid Dosage Tech3 Nanocrystal Milling SP2->Tech3  Maximize SA Tech4 Cyclodextrin Inclusion SP2->Tech4  Molecular Complex SP4 Step 4: In Vitro & In Vivo Evaluation • Assess stability • Conduct bioavailability studies SP3->SP4 SP5 Step 5: Lead Optimization • Refine lead formulation(s) • Scale-up studies SP4->SP5

Frequently Asked Questions (FAQs)

Q1: Why is there a lack of correlation between in vitro inhibitory activity and in vivo efficacy for this compound? A1: This has been directly observed. This compound showed potent inhibition of the CYP2C9 enzyme in vitro but no significant effect in vivo [1]. This disconnect is primarily attributed to its very low permeability (as shown in Caco-2 cell studies) leading to poor absorption, and its extremely high plasma protein binding (>99.9%), which leaves only a tiny fraction of the drug free to exert a biological effect [1]. This highlights that improving solubility alone may not be sufficient without also addressing permeability and binding issues.

Q2: How can computational tools aid in formulating this compound? A2: Computational methods are valuable in early development. For instance, molecular docking and dynamics simulations have identified this compound as a hit compound against breast cancer targets, providing insights into its binding interactions [6] [7]. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to model the effects of different formulation approaches on key pharmacokinetic parameters before committing to costly lab experiments [6] [8] [7].

Q3: The this compound in our lab is a powder with poor water solubility. What is a simple first step to make a solution for initial in vitro assays? A3: For preliminary in vitro studies, you can use water-miscible organic solvents. Suppliers note that this compound is soluble in solvents like DMSO, methanol, diethyl ether, chloroform, and acetone [2] [3]. A common protocol is to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and then dilute it with an aqueous buffer or cell culture medium for your assays. Crucial note: The final concentration of DMSO in your biological test system should be kept low (typically below 0.5-1.0%) to avoid cytotoxicity or solvent effects.

References

Sophoranone Stability & Storage

Author: Smolecule Technical Support Team. Date: February 2026

Sophoranone is a flavonoid isolated from the roots of Sophora subprostrata and Sophora tonkinensis [1] [2]. Proper handling is crucial for experimental consistency.

The table below summarizes the key stability information and recommended storage conditions.

Aspect Details and Conditions
General Handling Hygroscopic DMSO; use newly opened solvent for stock solutions [1].
Storage Conditions Protect from light; store under nitrogen; desiccate at -20°C [1] [2].
Solubility Soluble in DMSO, diethyl ether, and methanol [1] [2].

HPLC Analysis Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a key technique for analyzing this compound. Here are common issues and solutions, many of which are based on general HPLC principles [3].

Problem Potential Causes Corrective Actions
Retention Time Drift Temperature fluctuations; mobile phase decomposition; pump instability [3]. Use a column oven; prepare mobile phase fresh and consistently; perform regular pump maintenance [3].
Peak Tailing/Broadening Column contamination; inappropriate mobile phase pH; secondary interactions with stationary phase [3]. Use a guard column; flush and clean analytical column; optimize mobile phase pH and composition [3].
Irreproducible Retention Minor variations in conditions between systems or runs [4]. Use Relative Retention Time (RRT) or the Linear Calibration with Two Reference Substances (LCTRS) method for more robust peak identification [4].

Detailed Experimental Protocol

For your reference, here is a detailed liquid chromatography with tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous determination of this compound in rat plasma [2]. You can adapt this protocol for your own analysis.

  • Sample Preparation: Plasma samples (50 µL) are prepared using a simple deproteinization procedure with 150 µL of acetonitrile containing an internal standard (100 ng/mL chlorpropamide) [2].
  • Chromatography Conditions:
    • Column: Acclaim RSLC 120 C18 (2.1 × 100 mm, 2.2 µm).
    • Mobile Phase: A) 7.5 mM ammonium acetate; B) Acetonitrile with 0.1% formic acid.
    • Gradient Elution: The method uses a gradient from A to B. The total run time is 7.0 minutes at a flow rate of 0.4 mL/min [2].
  • Detection: Mass spectrometry detection is performed in Selected Reaction Monitoring (SRM) mode under both positive and negative electrospray ionization [2].
  • Method Validation: The reported method was linear for this compound over a concentration range of 5–250 ng/mL, with a lower limit of quantification (LLOQ) of 5 ng/mL. All validation parameters (specificity, precision, accuracy, etc.) met acceptance criteria [2].

This workflow outlines the key steps for analyzing this compound using LC-MS/MS based on the cited protocol.

G LC-MS/MS Analysis Workflow Start Start Sample Preparation Prep Deproteinize Plasma (150 µL ACN with IS) Start->Prep Centrifuge Centrifuge Prep->Centrifuge Inject Inject into LC System Centrifuge->Inject LC Chromatographic Separation C18 Column, Gradient Elution Inject->LC MS MS Detection SRM Mode LC->MS Data Data Analysis MS->Data

Frequently Asked Questions

  • What is the primary stability concern for this compound? The compound is photosensitive [1]. Decomposition upon exposure to light is a major risk, which is why it must be handled under light-protected conditions and stored in dark conditions.

  • How can I accurately identify this compound in HPLC without a reference standard? Using an internal standard is one approach [3]. For more robust identification across different laboratories and instruments, using Relative Retention Time (RRT) or the Linear Calibration with Two Reference Substances (LCTRS) method is recommended [4].

  • Where does this compound come from? this compound is a natural product that can be isolated from the root of Sophora subprostrata [1] and Sophora tonkinensis [2].

References

Sophoranone extraction yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Optimization Parameters

Optimization Factor Recommendation Effect & Rationale
Extraction Method Ultrasound-assisted extraction (UAE), Wall-breaking extraction (WBE) [1] UAE uses ultrasonic cavitation to break cell walls; WBE is a high-efficiency physical method to maximize retention of active ingredients without heat damage [1].
Solvent Selection Ethyl Acetate [2], n-Butanol [3], Aqueous Ethanol (e.g., 70%) [4] Medium-polarity solvents are effective for flavonoids. Ethyl acetate was used for a flavonoid-rich extract from Sophora tonkinensis [2].
Liquid-Solid Ratio 200 mL/g [1] A higher ratio increases compound diffusion from the matrix into the solvent, but excessive solvent can reduce dissolution efficiency [1].
Extraction Time UAE: 50-55 min; WBE: 140-150 s [1] Optimal time maximizes yield; excessive duration can lead to compound degradation [1].
Sample Pretreatment Mechanical grinding to fine powder [4] Increases surface area for solvent contact, facilitating more efficient and complete extraction [4].

Troubleshooting Common Yield Issues

Here are common problems researchers face and their potential solutions in a Q&A format.

Q: My sophoranone yield is consistently low, even with optimized parameters. What could be wrong?

  • A: Consider these factors:
    • Plant Source and Variety: The specific Sophora species (S. tonkinensis or S. flavescens), geographic origin, harvest time, and plant part used (e.g., roots) significantly impact the initial concentration of this compound [5] [2].
    • Sample Degradation: If plant tissues are not processed immediately after collection or are frozen and thawed improperly, nucleases can degrade the target compounds. Flash-freeze samples in liquid nitrogen and store at -80°C [6].
    • Incomplete Extraction: For fibrous root tissues, ensure they are ground into a fine powder. If the lysate appears turbid after digestion, it may contain indigestible fibers that trap compounds; centrifuge the lysate before purification to remove these fibers [6].

Q: My extract has high levels of unwanted contaminants (protein, polysaccharides). How can I improve purity?

  • A: Purity issues often stem from the sample matrix or incomplete processing.
    • Protein Contamination: This indicates incomplete digestion of the tissue sample. Ensure you are using an effective protease (e.g., Proteinase K) and extend the lysis incubation time by 30 minutes to 3 hours after the tissue appears dissolved [6].
    • Polysaccharide Contamination: Polysaccharides are water-soluble and can be co-extracted. Using a solvent with intermediate polarity (like ethyl acetate) can help reduce their extraction compared to pure water [7].

Detailed Experimental Protocol

This protocol for Ultrasound-Assisted Extraction (UAE) is based on modern green chemistry principles and recent optimization studies [1] [4].

1. Sample Pretreatment:

  • Dry the plant roots (Sophora tonkinensis).
  • Mechanically grind them into a fine powder using a blender. This dramatically increases the surface area for solvent contact [4].

2. Preparation of Green Solvent:

  • Prepare a Deep Eutectic Solvent (DES). A common and effective formulation is choline chloride and ethylene glycol in a 1:2 molar ratio. This serves as an environmentally friendly and efficient solvent [1].
  • Adjust the moisture content of the DES to 20-30% (v/v) with distilled water. This can enhance the extraction yield of certain phenolic compounds [1].

3. Ultrasound-Assisted Extraction:

  • Weigh 1 gram of the dried plant powder.
  • Use a liquid-solid ratio of 200 mL of DES per gram of plant material [1].
  • Perform extraction in an ultrasonic bath (40 kHz frequency) for 55 minutes at a controlled temperature of 25°C [1] [4].
  • Filter the resulting mixture through filter paper (e.g., Whatman No. 1) and collect the filtrate.

4. Extract Concentration:

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C [4].
  • The resulting dried residue is the crude this compound-rich extract, which can be further purified using techniques like preparative TLC or column chromatography [2].

Workflow and Pathway Diagrams

The following diagrams outline the core experimental workflow and the biological context of this compound.

G Start Start: Plant Material (Sophora roots) P1 Dry and grind into fine powder Start->P1 P2 Prepare green solvent (DES, 20-30% moisture) P1->P2 P3 Ultrasound-assisted extraction (55 min, 25°C, 200 mL/g) P2->P3 P4 Filter and collect filtrate P3->P4 P5 Concentrate under reduced pressure P4->P5 P6 Crude this compound-rich extract P5->P6

G This compound This compound AMPK AMPK activation This compound->AMPK cMyc c-Myc expression This compound->cMyc BiologicalEffects Inhibits cancer cell proliferation & metastasis AMPK->BiologicalEffects Bmi1 Bmi1 expression cMyc->Bmi1 Bmi1->BiologicalEffects Layout

References

Analytical Methods for Purity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Accurate analysis is foundational for purity enhancement. The following table summarizes validated HPLC and LC-MS methods from the literature for identifying and quantifying Sophoranone and related flavonoids.

Analysis Goal Technique Key Method Parameters Identified/Quantified Compounds (examples) Reference
Identification & Characterization HPLC-DAD-ESI-MS Column: C18; Mobile Phase: Gradient elution with solvents like water/acetonitrile with formic acid. Trifolirhizin, Quercetin, This compound, Sophoranochromene, Kurarinone [1]
Quantitative Analysis HPLC with UV detection Detection at 205-400 nm (specific wavelength depends on analyte); Validation confirmed good linearity (r > 0.9998) and recovery (96.4%-104.43%) [1]. Trifolirhizin, Quercetin, Maackiain, This compound, Sophoranochromene [1]
General LC Analysis Liquid Chromatography (LC) Various HPLC, CE, and GC methods for alkaloids and flavonoids in Sophora species [2]. Matrine-type alkaloids and flavonoids [2]

Critical Properties for Purification Troubleshooting

The purification strategy for this compound is heavily influenced by its specific physicochemical properties. A recent study highlights key factors that can impact the success of your purification and the results of subsequent experiments [3].

  • Very Low Permeability: In Caco-2 cell assays, this compound showed an apparent permeability (Papp) value as low as 0.115 × 10⁻⁶ cm/s. This indicates that this compound is very poorly absorbed [3]. This property can make it difficult to develop certain pharmaceutical formulations and may influence the choice of solvents and methods for purification.
  • High Plasma Protein Binding: The compound was found to be >99.9% bound to plasma proteins [3]. This high level of binding can significantly affect the compound's distribution, metabolism, and eventual clearance. It also presents a major challenge for purification, as it can lead to low recovery rates or require specific conditions to dissociate the compound from proteins.

Frequently Asked Questions

Q1: Why is there a discrepancy between my in-vitro and in-vivo results for this compound? The combination of very low permeability (poor absorption) and high plasma protein binding (>99.9%) is a likely cause. While this compound may show potent activity in a cellular assay (in-vitro), its effectiveness can be dramatically reduced in live animal models (in-vivo) because very little of the compound is absorbed into the bloodstream, and most of what is absorbed becomes bound and inactive [3].

Q2: What are the critical parameters for developing an HPLC method for this compound? Your method development should focus on:

  • Column Selection: A C18 column is standard for flavonoid separation [1].
  • Mobile Phase: Use a gradient elution with a mixture of aqueous (e.g., 0.1% formic acid in water) and organic (e.g., acetonitrile) solvents for optimal resolution [1].
  • Detection: A Diode Array Detector (DAD) is suitable for quantification, with wavelengths potentially ranging from 200-400 nm. Coupling with Mass Spectrometry (MS) is essential for unambiguous identification and characterization [1].

Experimental Workflow & Property Impact

The following diagram outlines a logical workflow for approaching this compound purification and analysis, integrating the analytical methods and key properties discussed above.

G cluster_1 Troubleshooting: Consider Key Properties Start Start: Crude this compound Extract Analysis Purity Assessment Start->Analysis HPLC HPLC-UV Analysis Analysis->HPLC LCMS LC-MS/MS Characterization Analysis->LCMS PurityCheck Target Purity Achieved? HPLC->PurityCheck LCMS->PurityCheck Purification Purification Strategy PurityCheck->Purification No Final Final Pure Compound PurityCheck->Final Yes Prop1 Very Low Permeability (Papp ≈ 0.115e-6 cm/s) Impact1 Consider: Solvent/Formulation Choice Prop1->Impact1 Prop2 High Plasma Protein Binding (>99.9%) Impact2 Consider: Low Recovery Rates Prop2->Impact2 Impact1->PurityCheck Impact2->PurityCheck Method1 Liquid Chromatography (Prep HPLC, Column Chromatography) Purification->Method1 Method2 Recrystallization (Solvent Selection) Purification->Method2 Method1->Prop1 Method2->Prop2

References

Storage & Handling Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key storage and handling parameters for sophoranone based on supplier information [1].

Parameter Specification
Short-Term Storage -20°C, protect from light, stored under nitrogen [1]
Long-Term Storage -80°C for 6 months [1]
Stock Solution in DMSO -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen) [1]
Purity 99.67% [1]
Molecular Weight 460.60 g/mol [1]
Solubility (in DMSO) 100 mg/mL (217.11 mM) [1]

Troubleshooting Common Issues

Here are solutions to some potential problems you might encounter in the lab.

Problem Possible Cause & Solution

| Unexpectedly low activity or compound degradation | • Cause: Repeated freeze-thaw cycles of stock solution or exposure to light, oxygen, or moisture can degrade the compound. • Solution: Prepare single-use aliquots of the stock solution. Always use freshly opened, anhydrous DMSO. Ensure vials are tightly sealed and flushed with nitrogen after each use. | | Precipitation in assay buffer | • Cause: The compound may precipitate when a DMSO stock solution is diluted into an aqueous buffer. • Solution: Ensure the final concentration of DMSO in your assay does not exceed 0.1-0.3%. Perform the dilution step gradually with vigorous vortexing. Confirm the solubility in your specific buffer system. | | Inconsistent results between experiments | • Cause: Using stock solutions of different ages or stored under inconsistent conditions. • Solution: Standardize protocols. Use freshly prepared stock solutions for critical experiments and meticulously record the date of preparation and storage conditions for every batch. |

Experimental Protocols

Stock Solution Preparation

This protocol is for creating a 100 mg/mL stock solution in DMSO [1].

  • Equipment & Reagents: this compound powder, anhydrous DMSO (newly opened, hygroscopic), analytical balance, amber glass vial, sonicator, vortex mixer, nitrogen gas line or canister.
  • Weighing: Accurately weigh the desired mass of this compound powder.
  • Dissolution: Transfer the powder to an amber vial. Add the required volume of anhydrous DMSO to achieve a 100 mg/mL concentration.
  • Aid Dissolution: Cap the vial and vortex briefly. To ensure complete dissolution, sonicate the mixture in a bath sonicator for 1-3 minutes. Avoid excessive heating.
  • Aliquoting & Storage: Immediately aliquot the solution into single-use vials to minimize freeze-thaw cycles. Purge the headspace of each vial with inert nitrogen gas before sealing. Store aliquots at -80°C for long-term use (6 months) or -20°C for shorter-term use (1 month) [1].
In-Vivo Dosing Preparation

This method uses a corn oil-based vehicle for in vivo administration [1].

  • Equipment & Reagents: this compound stock solution (e.g., 25 mg/mL in DMSO), corn oil, vortex mixer.
  • Dilution: In a glass vial, combine the this compound stock solution with corn oil. For example, to achieve a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL stock to 900 µL of corn oil [1].
  • Mixing: Vortex the mixture thoroughly for at least 1-2 minutes until a homogeneous suspension is formed.
  • Administration: The solution should be prepared fresh and used immediately for in vivo dosing.

Experimental Design & Validation

For robust results, integrate these verification steps into your workflow:

G Start Start: Prepare this compound Storage Aliquot & Store -80°C/-20°C, Dark, N₂ Start->Storage Prep Thaw & Prepare Dosing Solution Storage->Prep Administer Administer in Vivo Prep->Administer Analyze Analyze Biological Response Administer->Analyze Verify Verify Compound Stability (HPLC) Administer->Verify Verify->Analyze Stable Trouble Troubleshoot: Check for degradation or precipitation Verify->Trouble Unstable

References

Technical Support Center: Sophoranone Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Core Issue: Matrix effects can cause signal suppression or enhancement during LC-MS/MS analysis, leading to inaccurate quantification of sophoranone. This is often caused by co-eluting compounds from the complex biological matrix or herbal extract.


Frequently Asked Questions

Q1: What are the initial steps if I suspect matrix effects in my this compound assay? A: You should first perform a post-column infusion experiment. This helps visually identify retention times where ion suppression or enhancement occurs. Continuously infuse this compound into the MS detector while injecting a blank, processed sample matrix. A dip or rise in the baseline indicates regions of matrix effects.

Q2: Which sample preparation techniques are most effective for this compound? A: this compound is a flavonoid, and effective preparation often involves:

  • Protein Precipitation (PPT) followed by Dilution: A quick method, but dilution is often needed to reduce remaining matrix components.
  • Liquid-Liquid Extraction (LLE): Effective for removing phospholipids, a major cause of matrix effects.
  • Solid-Phase Extraction (SPE): Provides superior sample clean-up by selectively retaining this compound or matrix interferences.

Q3: How can I use chromatography to minimize matrix effects? A: The goal is to separate this compound from co-eluting interferences.

  • Increase Chromatographic Resolution: Use a longer or smaller-particle-size column.
  • Adjust the Mobile Phase: Modify pH, gradient profile, or buffer concentration to shift the retention time of this compound away from the matrix-effect zones identified in the infusion experiment.
  • Extend Run Time: A longer run time can provide better separation from early-eluting matrix components.

Q4: What is the role of the internal standard (IS)? A: A stable isotope-labeled (SIL) this compound is the ideal IS. It co-elutes with the analyte and experiences nearly identical matrix effects, correcting for them. If unavailable, a structurally similar compound can be used, but it must be thoroughly validated.


Troubleshooting Guide

Problem Area Symptom Potential Solution
Sample Preparation High ion suppression in post-column infusion test. Switch from PPT to LLE or SPE. Increase dilution factor post-preparation.
Chromatography Matrix effects persist even with extensive sample clean-up. Optimize the LC gradient to shift this compound's retention time. Change the column chemistry (e.g., HILIC vs. reversed-phase).
Calibration & IS Inconsistent accuracy and precision, especially at low concentrations. Use a stable isotope-labeled internal standard. Ensure the IS is added at the very beginning of sample preparation.
Matrix Sourcing High variability between different lots of control matrix (e.g., plasma). Use a single, large pool of matrix for calibration standards and QCs. Or, use matrix from a more consistent source.

Experimental Protocol: Assessing Matrix Effects

This standard methodology can be used to quantitatively evaluate matrix effects for this compound.

1. Principle Matrix effects are assessed by comparing the analyte response in a pure solution to the response when the analyte is spiked into a processed blank matrix.

2. Materials & Reagents

  • This compound standard
  • Stable isotope-labeled internal standard (if available)
  • Control blank matrix (e.g., human plasma, rat liver microsomes)
  • Mobile phases (HPLC grade)
  • LC-MS/MS system

3. Procedure

  • Step 1: Prepare a set of blank matrices from at least 6 different sources. Process them through your sample preparation protocol.
  • Step 2: Spike a known concentration of this compound and IS into the processed blank samples. (Sample Set A).
  • Step 3: Prepare the same concentration of this compound and IS in pure mobile phase or reconstitution solvent. (Sample Set B).
  • Step 4: Analyze all samples by LC-MS/MS.

4. Calculation & Interpretation Calculate the Matrix Factor (MF) for each source: MF = (Peak Area of Analyte in Set A / Peak Area of IS in Set A) / (Peak Area of Analyte in Set B / Peak Area of IS in Set B)

  • An MF of 1.0 indicates no matrix effects.
  • An MF < 1.0 indicates ion suppression.
  • An MF > 1.0 indicates ion enhancement. A coefficient of variation (CV%) of the MF values across the 6 sources greater than 15% is typically considered indicative of significant and variable matrix effects.

The workflow for this experimental protocol is summarized in the following diagram:

Matrix Effects Assessment Workflow start Start Assessment prep Prepare 6+ Blank Matrix Sources start->prep process Process Blanks Through Sample Prep Protocol prep->process spike_matrix Spike this compound & IS into Processed Matrix (Set A) process->spike_matrix analyze Analyze All Samples via LC-MS/MS spike_matrix->analyze spike_solvent Prepare this compound & IS in Pure Solvent (Set B) spike_solvent->analyze calculate Calculate Matrix Factor (MF) for Each Source analyze->calculate interpret Interpret CV% of MF (<15% = Acceptable) calculate->interpret

HPLC Peak Resolution Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Area Specific Parameter to Check Action/Adjustment
Sample & Mobile Phase Mobile Phase Composition & pH [1] [2] Adjust organic solvent ratio, pH, and buffer strength. Consider changing organic modifier (MeOH, ACN, THF).
Sample Preparation & Filtration [2] Ensure proper filtration to remove particulates and impurities.
Sample Container [2] Use actinic vials for light-sensitive analytes; select vials that prevent analyte binding.
Chromatography Column Column Chemistry (Stationary Phase) [1] [2] Change bonded ligand functionality (e.g., C8, phenyl, polar-embedded).
Column Particle Size & Length [1] [2] Use smaller particle sizes (e.g., 2.7µm) or a longer column for higher efficiency.
Instrument Parameters Flow Rate [2] Lower flow rate to improve resolution (may increase run time).
Injection Volume [2] Reduce volume if peaks are fronting or overloading (aim for 1-2% of column volume).
Column Temperature [1] [2] Lower temperature generally increases retention and can improve resolution.
Detector Settings [2] Optimize wavelength for highest absorption; ensure sufficient data acquisition rate (20-40 points/peak).

Sophoranone-Specific Considerations

When working with This compound, a flavonoid from Sophora tonkinensis, its specific physicochemical properties can pose unique challenges [3].

  • Consider Low Permeability and Strong Binding: One study indicates that this compound has very low permeability and a high plasma protein binding rate (>99.9%) [3]. This suggests the compound may also have a strong tendency to bind to system components, potentially leading to peak tailing or poor recovery.
  • Optimize for Structural Analogs: Research on purifying flavonoids from Sophora tonkinensis often uses C18 columns with mobile phases of acetonitrile/water or methanol/water, frequently modified with small amounts of acid like formic acid [4] [5]. This provides a starting point for method development.

Step-by-Step Troubleshooting Protocol

Here is a systematic workflow to diagnose and resolve this compound peak resolution problems.

Start Start: Poor this compound Peak Resolution Step1 1. Check Sample & System Start->Step1 Step2 2. Optimize Mobile Phase Step1->Step2 No improvement SystemPrep b. Flush system/change guard column Step1->SystemPrep SamplePrep SamplePrep Step1->SamplePrep Step3 3. Adjust Column & Temp Step2->Step3 No improvement MPComp a. Adjust %Organic Step2->MPComp MPpH b. Adjust pH & buffer Step2->MPpH MPSolvent c. Change organic modifier Step2->MPSolvent Step4 4. Fine-tune Instrument Step3->Step4 No improvement Step5 5. Consider this compound Properties Step4->Step5 No improvement Resolved Resolution Adequate? Step5->Resolved Re-evaluate Binding a. Account for strong binding (>99.9%) Step5->Binding ColumnRecovery b. Ensure adequate column equilibration Step5->ColumnRecovery Resolved->Step2 No End Problem Solved Resolved->End Yes Sample Sample Prep a. Re-filter sample

Frequently Asked Questions (FAQs)

Q1: I've optimized the mobile phase and column, but my this compound peak is still broad or tailing. What could be the cause? This is likely due to the compound's specific properties. Given its very low permeability and high plasma protein binding (>99.9%) [3], it may strongly interact with residual silanols on the stationary phase or other system components. Try using a low-pH mobile phase to suppress silanol activity, or consider a column specifically designed for basic compounds. Also, ensure your sample solvent is strong enough to prevent on-column focusing issues.

Q2: Can I use UPLC instead of HPLC to improve the analysis of this compound? Yes, and it can be highly effective. Using columns packed with smaller (e.g., sub-2µm) or solid-core particles significantly increases efficiency and resolution [2]. This approach can provide better resolution and faster run times. If a UPLC system is unavailable, core-shell columns on a traditional HPLC system can offer a similar efficiency improvement without the high backpressure of sub-2µm fully porous particles [6].

Q3: How does column temperature specifically affect the separation of flavonoids like this compound? Increasing the column temperature reduces mobile phase viscosity, which can enhance column efficiency and improve peak shape [1]. However, temperature can also impact the relative retention (α) of compounds [1]. For this compound, it's advisable to test a temperature range (e.g., 30-50°C) to find the optimum, keeping in mind the stability limits of your column and compound.

References

Sophoranone method validation protocol

Author: Smolecule Technical Support Team. Date: February 2026

Sophoranone (SPN) Research Overview

This compound is a bioactive flavonoid from Sophora tonkinensis with documented anti-inflammatory, anti-cancer, and potential anti-diabetic activities [1] [2] [3]. A critical characteristic for researchers is the significant disconnect between its potent in vitro effects and its negligible in vivo activity, primarily due to poor absorption and extensive plasma protein binding [1] [4].

The table below summarizes key quantitative data essential for experimental design:

Parameter Value Experimental Context
CYP2C9 Inhibition (Ki) 0.503 ± 0.0383 μM [4] Reversible, competitive inhibition in human liver microsomes (HLM).
CYP2C9 Inhibition (IC₅₀) 0.966 ± 0.149 μM [1] [4] Cocktail assay in HLM; strongest inhibitory effect among 9 major CYPs.
Caco-2 Permeability (Pₐₚₚ) 0.115 × 10⁻⁶ cm/s [1] [4] Indicates very low permeability and predicts poor oral absorption.
Plasma Protein Binding >99.9% [1] [4] In heparinized human plasma; significantly limits free fraction of drug.
Oral Cmax in Rats ~13.1 ng/mL at 60 min [4] Achieved after a 12.9 mg/kg oral dose.

Experimental Protocols & Troubleshooting

Here are detailed methodologies and FAQs for key assays based on published studies.

In Vitro CYP Inhibition Assay (Cocktail Method)

This protocol assesses the reversible inhibitory potential of SPN against nine major human CYP enzymes in human liver microsomes (HLM) [1] [4].

  • Materials: Pooled HLM (e.g., from 150 donors), NADPH-regenerating system, CYP-specific probe substrates (see table below), SPN (dissolved in methanol), and internal standard (e.g., Chlorpropamide) [1].
  • Incubation Procedure:
    • Pre-incubation: Prepare a 90 µL mixture containing HLM (0.1 mg/mL final concentration), phosphate buffer (50 mM, pH 7.4), a cocktail of probe substrates at concentrations near their Km values, and SPN (typically 0-50 µM). Pre-incubate for 5 minutes at 37°C [1].
    • Initiation: Start the reaction by adding 10 µL of the NADPH-regenerating system.
    • Reaction & Termination: Incubate for 15 minutes at 37°C in a shaking water bath. Stop the reaction with 200 µL of ice-cold acetonitrile containing the internal standard.
    • Analysis: Centrifuge the mixtures and analyze the supernatant using LC-MS/MS [1].
  • Probe Substrates and Inhibitors: The table below lists the recommended probe substrates and their positive control inhibitors for this assay [1].
CYP Enzyme Probe Substrate Substrate Concentration (μM) Recommended Positive Inhibitor
1A2 Phenacetin 50 Furafylline
2A6 Coumarin 5 Trypsin
2B6 Bupropion 50 Ticlopidine
2C8 Rosiglitazone 10 Quercetin
2C9 Tolbutamide 100 Sulfaphenazole
2C19 Omeprazole 20 Nootkatone
2D6 Dextromethorphan 5 Quinidine
2E1 Chlorzoxazone 50 4-Methylpyrazole
3A4 Midazolam 2 Ketoconazole
  • FAQ: SPN shows potent CYP2C9 inhibition in vitro, but no effect in my rat study. Why? This is a common finding. The lack of in vitro-in vivo correlation (IVIVC) is attributable to SPN's very low intestinal permeability (Pₐₚₑ < 1 x 10⁻⁶ cm/s) and extremely high plasma protein binding (>99.9%) [1] [4]. Even if a small amount is absorbed, the fraction of unbound drug available to interact with CYP enzymes in the liver is minimal.
Caco-2 Permeability Assay

This assay is critical for predicting the oral absorption of SPN [4].

  • Materials: Caco-2 cells, Transwell inserts (0.4 µm pore size), transport buffer, SPN.
  • Procedure:
    • Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer (typically 21 days).
    • Add SPN to the donor compartment (e.g., apical side for absorption studies).
    • Incubate at 37°C and sample from the receiver compartment at predetermined time points.
    • Analyze samples using LC-MS/MS to determine the apparent permeability (Pₐₚₑ).
  • Troubleshooting Guide:
    • Low Pₐₚₑ, as expected: The result is consistent with literature. To improve absorption, consider formulating SPN with absorption enhancers or investigating prodrug strategies.
    • High variability in triplicates: Ensure monolayer integrity before and after the experiment by measuring Transepithelial Electrical Resistance (TEER). Use a consistent and well-characterized cell passage.
Plasma Protein Binding (Ultrafiltration)

This method determines the extent to which SPN binds to plasma proteins [4].

  • Materials: Heparinized human or relevant animal plasma, SPN, ultrafiltration devices (e.g., Centrifree filters with a suitable molecular weight cutoff).
  • Procedure:
    • Spike SPN into plasma and incubate to allow binding equilibrium.
    • Load the plasma into the ultrafiltration device and centrifuge under controlled conditions (e.g., 37°C) to obtain a protein-free filtrate.
    • Analyze the total concentration in the initial plasma and the concentration in the filtrate (free drug) using a sensitive method like LC-MS/MS.
    • Calculate the percentage bound: % Bound = (1 - [Free]/[Total]) * 100 [4].

Experimental Workflow Visualizations

The following diagrams, created with Graphviz, outline the core experimental workflows.

In Vitro CYP Inhibition Assay Workflow

CYP_Inhibition_Workflow Start Start Assay Setup Prep Prepare HLM Mixture (HLM, Buffer, Probe Substrates, SPN) Start->Prep PreInc Pre-incubate 5 min at 37°C Prep->PreInc Initiate Initiate Reaction Add NADPH System PreInc->Initiate Incubate Incubate 15 min at 37°C Initiate->Incubate Stop Stop Reaction Add Ice-cold ACN Incubate->Stop Analyze Centrifuge & Analyze via LC-MS/MS Stop->Analyze End Calculate IC₅₀/Ki Analyze->End

This flowchart illustrates the key steps for performing the in vitro CYP inhibition assay.

Key Factors in SPN's IVIVC Disconnect

SPN_IVIVC Start Potent CYP2C9 Inhibition Observed In Vitro A Oral Administration Start->A B Very Low Permeability in Caco-2 Assay A->B D Extensive Plasma Protein Binding (>99.9%) A->D C Poor Intestinal Absorption B->C E Minimal Free Drug Concentration at Target Site (Liver) C->E D->E End No Significant In Vivo Inhibition Observed E->End

This diagram visualizes the logical relationship between SPN's physicochemical properties and the lack of in vitro-in vivo correlation.

References

Analytical Method for Sophoranone Detection

Author: Smolecule Technical Support Team. Date: February 2026

Before investigating degradation, a reliable method to identify and quantify Sophoranone is essential. Here is a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol adapted from the literature [1].

  • Objective: To simultaneously determine this compound and other compounds in a biological matrix (rat plasma) for pharmacokinetic studies.
  • Sample Preparation:
    • Biological Matrix: Rat plasma.
    • Internal Standard: Chlorpropamide.
    • Deproteinization: A simple procedure using 150 µL of acetonitrile (containing 100 ng/mL of internal standard) per 50 µL of plasma sample.
  • Chromatographic Conditions: | Parameter | Specification | | :--- | :--- | | Column | Acclaim RSLC 120 C18 (2.1 x 100 mm, 2.2 µm) | | Mobile Phase | A: 7.5 mM Ammonium Acetate B: Acetonitrile with 0.1% Formic Acid | | Elution | Gradient | | Flow Rate | 0.4 mL/min | | Total Run Time | 7.0 minutes | | Injection Volume | Not specified (typically 1-10 µL) |
  • Mass Spectrometry Detection:
    • Ionization Mode: Electrospray Ionization (ESI), operating in both positive and negative modes.
    • Scan Mode: Selected Reaction Monitoring (SRM).
    • Lower Limit of Quantification (LLOQ): 5 ng/mL for this compound, indicating high sensitivity [1].

Framework for a Degradation Study

Since direct data on this compound degradation is unavailable, you can design a study based on common practices for natural products. The workflow below outlines the key stages of this process.

cluster_stress Stress Conditions cluster_analysis Analysis & Identification Start Start: this compound Sample Stress Apply Stress Conditions Start->Stress Acid Acidic Hydrolysis (e.g., HCl) Stress->Acid Base Basic Hydrolysis (e.g., NaOH) Stress->Base Oxid Oxidative Stress (e.g., H2O2) Stress->Oxid Photo Photolysis (e.g., UV light) Stress->Photo Therm Thermal Stress (e.g., 40-60°C) Stress->Therm Analyze LC-MS/MS Analysis Compare Compare chromatograms with control sample Analyze->Compare Identify Identify Degradation Products Acid->Analyze Base->Analyze Oxid->Analyze Photo->Analyze Therm->Analyze NewPeaks Detect new peaks (Degradation Products) Compare->NewPeaks MS2 Obtain MS/MS spectra for new peaks NewPeaks->MS2 Struct Propose structures based on fragmentation MS2->Struct Struct->Identify

Based on the workflow above, here are detailed methodologies and key considerations for the investigation.

  • Forced Degradation Studies (Stress Testing): Expose a pure this compound standard to various stress conditions to simulate potential degradation pathways. The table below outlines common conditions to apply.
  • Analysis of Degradation Products: Use the LC-MS/MS method described above to analyze the stressed samples.
    • Chromatographic Comparison: Compare the chromatograms of stressed samples with a control (unstressed) sample to identify new peaks that correspond to degradation products [2].
    • Structural Elucidation:
      • Use high-resolution mass spectrometry (HR-MS) to determine the exact mass of the degradation products and propose their molecular formulas.
      • Interpret the MS/MS fragmentation patterns to hypothesize the chemical structures of these products. Molecular networking, a technique that groups molecules based on similar fragmentation patterns, can be a powerful tool for identifying structurally related degradation products [2].
Stress Condition Example Parameters Goal / Likely Cleavage
Acidic Hydrolysis 0.1 M HCl, room temperature or heated Assess stability in acid; may cleave acid-labile groups.
Basic Hydrolysis 0.1 M NaOH, room temperature or heated Assess stability in base; may hydrolyze esters or other base-labile functions.
Oxidative Stress 3% H₂O₂, room temperature Simulate oxidative degradation; common for many organic compounds.
Photolysis UV light (e.g., ICH Q1B) Determine photosensitivity.
Thermal Stress 40°C, 60°C (solid & solution) Determine thermal stability.

Frequently Asked Questions

  • What is the primary source of this compound? this compound is a natural product (flavonoid) isolated from the roots of plants in the Sophora genus, such as Sophora tonkinensis and Sophora subprostrata [1].

  • The peak shape for this compound is poor (tailing/broad). What could be the cause? Peak tailing is a common challenge in HPLC, often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase. Remedies include:

    • Using a mobile phase additive like triethylamine (TEA), which acts as a silanol blocker [3].
    • Selecting a "base-deactivated" chromatography column that is specifically designed to minimize these interactions [3].
  • I have identified a potential degradation product. How can I proceed with further analysis? Once a degradation product is detected via LC-MS/MS, you can:

    • Scale Up: Perform a larger-scale forced degradation study to generate a sufficient quantity of the product.
    • Isolate and Purify: Use semi-preparative or preparative HPLC to isolate the pure compound.
    • Definitive Structural Analysis: After isolation, use Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously determine the complete molecular structure.

References

Sophoranone interference in analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why does Sophoranone show potent CYP2C9 inhibition in vitro but no effect in vivo? The lack of correlation is primarily due to poor oral absorption and extensive plasma protein binding. While SPN is a potent competitive inhibitor of CYP2C9 in human liver microsomes (Ki value of 0.503 ± 0.0383 μM), its very low permeability in Caco-2 cell models (Papp value of 0.115 × 10⁻⁶ cm/s) suggests it is poorly absorbed. Furthermore, over 99.9% of SPN in plasma is protein-bound, leaving a very low concentration of free compound available to interact with CYP enzymes in the liver [1].

  • Q2: Does this compound act as a time-dependent inactivator of CYP enzymes? No. Pre-incubation of human liver microsomes with SPN in the presence of NADPH did not cause a shift in the IC₅₀ values. This indicates that SPN is a reversible, direct inhibitor of CYP2C9 and not a mechanism-based inactivator [1].

  • Q3: What is the biological source and activity of this compound? this compound is a flavonoid compound isolated from the roots of Sophora tonkinensis [1] [2]. It has documented anti-inflammatory effects, such as inhibiting nitric oxide production in macrophages (IC₅₀ of 28.1 μM in RAW264.7 cells) [1] [2].

Experimental Data Summary on this compound

The table below summarizes key quantitative findings on this compound's properties and inhibitory activity [1].

Parameter Value / Finding Experimental System
CYP2C9 Inhibition (Ki) 0.503 ± 0.0383 μM (competitive) Human liver microsomes
CYP2C9 Inhibition (IC₅₀) 0.966 ± 0.149 μM Human liver microsomes
Caco-2 Permeability (Papp) 0.115 × 10⁻⁶ cm/s Caco-2 cell monolayer
Plasma Protein Binding >99.9% Human plasma
Time-Dependent Inhibition Not observed Human liver microsomes + NADPH
In Vivo Pharmacokinetic Impact No significant effect on diclofenac PK in rats Rat model (oral co-administration)

Detailed Experimental Protocols

Here are the methodologies used in the key studies to characterize this compound's effects.

1. Protocol for In Vitro Reversible Inhibition Assay in Human Liver Microsomes (HLM) [1]

  • Incubation System: The assay used a cocktail approach with pooled HLM from 150 donors (final concentration 0.1 mg/mL) in 50 mM phosphate buffer (pH 7.4).
  • Probe Substrates: Specific CYP probe substrates at concentrations near their reported Km values were used. For CYP2C9, tolbutamide (100 μM) was the primary probe, with diclofenac and losartan used for confirmation.
  • Inhibitor Preparation: SPN was dissolved in methanol and spiked into the incubation mixture (final organic solvent concentration ≤0.5%).
  • Reaction Initiation: The reaction was started by adding an NADPH-generating system.
  • Analysis: Metabolite formation was quantified using LC-MS/MS with optimized multiple reaction monitoring (MRM) transitions for each analyte.

2. Protocol for Caco-2 Cell Permeability Assay [1]

  • Cell Culture: Caco-2 cells were cultured on 24-well Transwell inserts (polycarbonate membrane, 0.4-μm pore size) according to supplier recommendations.
  • Measurement: The apparent permeability (Papp) of SPN was measured across the cell monolayer. The very low Papp value obtained indicated that SPN has poor intestinal absorption potential.

Troubleshooting Workflow for In Vitro - In Vivo Discrepancy

The following diagram outlines a logical approach to diagnose the root cause when in vitro inhibitory activity is not observed in vivo, based on the case study of this compound.

Start Observed Discrepancy: Potent in vitro inhibitor No in vivo effect Step1 Assess Compound Absorption Start->Step1 Step2 Evaluate Plasma Protein Binding Start->Step2 Step3 Check for Time-Dependent Inhibition Start->Step3 Step4 Investigate In Vivo Metabolism Start->Step4 Finding1 Finding: Low Permeability (Caco-2 Papp < 1 x 10⁻⁶ cm/s) Step1->Finding1 Finding2 Finding: High Binding (>99% Protein Bound) Step2->Finding2 Finding3 Finding: No IC₅₀ Shift (Not a time-dependent inactivator) Step3->Finding3 Finding4 Finding: Rapid Metabolism or Biliary Excretion Step4->Finding4 Conclusion1 Root Cause Identified: Poor absorption limits systemic exposure. Finding1->Conclusion1 Conclusion2 Root Cause Identified: High protein binding reduces free fraction. Finding2->Conclusion2 Conclusion3 Conclusion: Mechanism is reversible inhibition. Finding3->Conclusion3 Conclusion4 Root Cause Identified: Compound is cleared before reaching target. Finding4->Conclusion4

Key Technical Takeaways for Researchers

  • Prioritize ADME Profiling Early: The case of this compound highlights that potent in vitro pharmacological activity does not guarantee in vivo efficacy. Integrating absorption, distribution, metabolism, and excretion (ADME) studies early in the drug discovery pipeline is crucial to identify such liabilities [1].
  • Investigate Free Fraction: For highly protein-bound compounds like SPN (>99.9%), basing predictions on the total plasma concentration is misleading. The unbound (free) fraction is the pharmacologically relevant metric for predicting metabolic drug-drug interactions [1].
  • Use a Tiered Experimental Approach: Begin with high-throughput in vitro assays (e.g., recombinant enzymes, human liver microsomes). For positive hits, follow up with more complex systems that incorporate barriers to in vivo success, such as permeability assays and plasma protein binding measurements, before committing to costly animal studies [1].

References

Sophoranone vs other Sophora flavonoids

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of Sophora Flavonoids

Sophora species, such as S. flavescens (Kushen) and S. japonica, are rich sources of diverse flavonoids, which are a major focus of pharmacological research due to their wide-ranging biological activities [1] [2]. These compounds are primarily categorized into flavanones, isoflavones, flavonols, and chalcones [3].

The following table summarizes some key flavonoids and their reported activities. Please note that this is not a comparison to Sophoranone, but a summary of other prominent compounds in the genus.

Flavonoid Compound Sophora Species Core Biological Activities (In Vitro/In Vivo) Key Experimental Findings
Rutin [4] [5] S. japonica Anticancer, Antioxidant Strong binding to MAPK1 protein (Interaction energy: -77.15 kcal/mol); potential multitarget anticancer agent via PI3K-Akt and MAPK pathways [4].
Luteolin-7-O-gentiobioside [4] S. flavescens Anticancer Very strong binding to MAPK1 (Interaction energy: -79.20 kcal/mol); lowest calculated binding free energy (-153.78 kcal/mol) [4].
Novel Cyclohexyl Flavanones [3] S. flavescens Anti-inflammatory Two new compounds (17 & 18) showed significant NO production inhibition in LPS-induced RAW264.7 cells (IC50: 4.6 - 14.4 μM) [3].
Genistein [6] S. japonica Anti-osteoporosis Prevented bone density loss and improved trabecular structure in ovariectomized (OVX) rat models [6].
Sophoricoside [6] S. japonica Anti-osteoporosis, Estrogenic Showed potent estrogenic proliferative activity in MCF-7 cells and anti-osteoporosis effects in OVX rats [6].
Prenylated Flavonoids [3] S. flavescens Antiproliferative Multiple compounds inhibited growth of HepG2 liver cancer cells; one showed potent activity (IC50: 0.46 μM) [3].

Experimental Insights and Methodologies

The biological data for these flavonoids are derived from established experimental models. Here are the key methodologies referenced in the studies:

  • Anticancer Mechanism Evaluation: Network pharmacology combined with molecular docking and dynamics simulations is a common approach. For example, one study identified key anticancer targets (TP53, AKT1, MAPK1) and pathways (PI3K-Akt, MAPK) for S. flavescens flavonoids. Binding stability was confirmed through 100-ns molecular dynamics simulations [4].
  • Anti-inflammatory Assay: The inhibitory activity on nitric oxide (NO) production is widely used. This involves treating macrophage cell lines (e.g., RAW264.7) with lipopolysaccharide (LPS) to induce inflammation, then measuring NO levels in the presence of test compounds [3].
  • Anti-osteoporosis Models: Efficacy is often tested in ovariectomized (OVX) rats, which model postmenopausal osteoporosis. Key endpoints include measurements of bone mineral density (BMD), bone mineral content (calcium, phosphorus), and trabecular microarchitecture [6].
  • Antiproliferative Screening: Cytotoxicity against human cancer cell lines (e.g., HepG2 for liver cancer) is assessed using standard assays like MTT or CCK-8 to determine IC50 values [3].

Based on the identified mechanisms of action for Sophora flavonoids, the following diagram illustrates a proposed multitarget anticancer pathway that integrates findings from the network pharmacology study [4].

G Compound Sophora Flavonoids (e.g., Rutin, Luteolin-7-O-gentiobioside) PIK3CA PI3K Compound->PIK3CA Inhibits MAPK1 MAPK1 (ERK2) Compound->MAPK1 Binds & Modulates TP53 TP53 Compound->TP53 Activates AKT1 AKT1 PIK3CA->AKT1 Activates AKT1->MAPK1 Crosstalk Proliferation Inhibition of Cell Proliferation AKT1->Proliferation Promotes MAPK1->TP53 Regulates MAPK1->Proliferation Promotes Apoptosis Induction of Apoptosis TP53->Apoptosis Induces

Research Implications and Next Steps

The absence of specific data on this compound in the current search highlights a potential gap in the publicly available literature. To advance your comparative guide, I suggest the following:

  • Refine Your Search Strategy: this compound may be known by a different systematic name or be a specialized compound from a specific Sophora species. Searching patent databases or chemical registries (like SciFinder or Reaxys) could yield more specific information.
  • Focus on Structural Analogs: The prenylated flavonoids and novel structures with unusual B-rings (like those from S. flavescens) [3] may share structural or functional similarities with this compound. Investigating these could provide valuable indirect comparison points.
  • Explore Broader Context: The strong evidence for other Sophora flavonoids in targeting critical cancer pathways [4], inflammation [3], and osteoporosis [6] underscores the genus's potential. Your guide could effectively position this compound within this promising chemical family once its data becomes available.

References

Known Pharmacokinetic Properties of Sophoranone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacokinetic and physicochemical parameters of Sophoranone identified in the search results:

Parameter Property / Value Experimental Context / Notes
Bioavailability Very low (predicted) Based on in vitro data; poor intestinal absorption inferred [1].

| Permeability | Very low Caco-2 Papp: 0.115 x 10⁻⁶ cm/s | Suggests poor absorption in the gastrointestinal tract [1]. | | Plasma Protein Binding | >99.9% | High degree of binding; limits free, active drug concentration [1]. | | CYP Enzyme Inhibition (In Vitro) | Potent, competitive inhibitor of CYP2C9 IC₅₀: 0.966 µM Kᵢ: 0.503 µM | Human liver microsomes. Also inhibits CYP2C9-mediated diclofenac 4'-hydroxylation and losartan oxidation [1]. | | CYP Enzyme Inhibition (In Vivo) | No significant effect (rat model) | Co-administration with diclofenac did not alter the drug's pharmacokinetics [1]. | | Time-Dependent Inhibition | Not observed | No shift in IC₅₀ after pre-incubation with NADPH [1]. | | Anti-inflammatory Activity (In Vitro) | IC₅₀: 28.1 µM | Inhibition of LPS-induced NO production in mouse RAW264.7 cells [2]. |

Experimental Protocols for Key Findings

For researchers looking to understand or replicate these findings, here are the methodologies behind the critical experiments.

  • Caco-2 Permeability Assay: This test assessed this compound's intestinal absorption potential. Caco-2 cells were cultured on semi-permeable membranes in Transwell plates. This compound was added to the donor compartment, and the amount that passed to the receiver compartment was measured over time. The resulting apparent permeability (Papp) value of 0.115 x 10⁻⁶ cm/s is considered very low, indicating poor absorption [1].
  • Plasma Protein Binding: The extent of this compound binding to plasma proteins was determined using heparinized human plasma. The results showed an extremely high binding rate of >99.9%, which suggests that only a tiny fraction of the compound remains unbound and pharmacologically active in the bloodstream [1].
  • In Vitro CYP Inhibition (Reversible): The inhibitory potential of this compound against nine major human CYP enzymes was evaluated in pooled human liver microsomes. A cocktail of specific probe substrates for each CYP enzyme was incubated with this compound at various concentrations. Metabolite formation was measured using LC-MS/MS to determine the IC₅₀ and Kᵢ values, identifying this compound as a potent, competitive inhibitor of CYP2C9 [1].
  • In Vivo Drug-Drug Interaction (Rat Model): To translate the in vitro findings, an in vivo study was conducted in rats. Diclofenac (a CYP2C9 substrate) was co-administered with this compound orally. Blood samples were collected over time, and the plasma concentrations of diclofenac and its metabolite (4'-hydroxydiclofenac) were measured. The results showed no significant change in the pharmacokinetics of diclofenac, indicating that the potent in vitro inhibition did not translate to an in vivo interaction in this model [1].

The In Vitro to In Vivo Disconnect: A Proposed Pathway

The most significant finding in this compound's pharmacokinetic profile is the stark contrast between its potent in vitro enzyme inhibition and its lack of in vivo effect. The following diagram illustrates the proposed mechanism for this disconnect:

G Start This compound Oral Administration LowPerm Very Low Permeability (Caco-2 Papp: 0.115×10⁻⁶ cm/s) Start->LowPerm SubGraph_GI SubGraph_GI LowAbs Poor Systemic Absorption LowPerm->LowAbs HighPPB High Plasma Protein Binding (>99.9%) LowAbs->HighPPB Low absorbed amount SubGraph_Systemic SubGraph_Systemic LowFree Very Low Free Drug Concentration HighPPB->LowFree Outcome Observed In Vivo Outcome: No significant CYP2C9 inhibition or drug-drug interaction LowFree->Outcome Insufficient concentration at enzyme site

Interpretation and Research Implications

The available data, while not a full pharmacokinetic profile, provides crucial insights for researchers.

  • Key Finding: The most critical finding is the lack of correlation between in vitro and in vivo data. This compound is a potent CYP2C9 inhibitor in human liver microsomes but did not cause a significant drug interaction in a rat model [1].
  • Proposed Mechanism: As the diagram shows, this disconnect is likely due to a combination of very low intestinal permeability, limiting its absorption into the body, and extremely high plasma protein binding, which drastically reduces the concentration of free, active this compound available to interact with CYP enzymes in the liver [1].
  • Research Implications: These properties suggest that this compound may have a low potential for causing systemic drug-drug interactions mediated by CYP2C9 inhibition, which is a positive safety consideration. However, its poor absorption could also limit its therapeutic application unless strategies to improve its bioavailability are developed.

How to Proceed with Deeper Comparison

The search results did not contain a direct, head-to-head pharmacokinetic comparison of this compound with other specific alternatives in a standardized study.

To build a more comprehensive comparison guide, you may need to:

  • Consult Specialized Databases: Use pharmacokinetic databases like PharmGKB or the University of Washington's Metabolism and Transport Drug Interaction Database to find profiling data on other compounds.
  • Conduct Broader Searches: Perform targeted searches for specific alternative compounds (e.g., other flavonoids or alkaloids from Sophora tonkinensis like sophoridine or matrine) in combination with terms like "pharmacokinetics," "CYP inhibition," or "oral bioavailability" [3] [4].

References

Sophoranone binding free energy calculation

Author: Smolecule Technical Support Team. Date: February 2026

Binding Free Energy & Comparative Data

The table below summarizes quantitative data from a 2024 study that identified sophoranone and dipiperitylmagnolol as top hits against key breast cancer proteins. The binding affinity is reported in kcal/mol (more negative values indicate stronger binding) [1].

Compound Name Protein Target (PDB ID) Reported Binding Affinity (kcal/mol) Reference
This compound Epidermal Growth Factor Receptor (EGFR), PDB: 1XKK -9.2 [1]
Aromatase, PDB: 3S7S -9.5 [1]
PI3K Alpha, PDB: 7PG6 -9.0 [1]
Dipiperitylmagnolol Epidermal Growth Factor Receptor (EGFR), PDB: 1XKK -10.1 [1]
Aromatase, PDB: 3S7S -9.9 [1]
PI3K Alpha, PDB: 7PG6 -9.8 [1]

> Important Note on Values: The binding free energy values in the source study are presented as negative numbers (e.g., -9.2 kcal/mol). In the field of molecular docking, a more negative value signifies a stronger and more favorable binding interaction.

Detailed Experimental Protocols

The data in the table above was generated through a standardized computational workflow. Here are the detailed methodologies for the key experiments cited [1].

Molecular Docking Protocol
  • Software Used: Molecular docking simulations were performed using MVD 7.0 (Molexus Virtual Docker).
  • Protein Preparation: The 3D structures of the target proteins (e.g., 1XKK, 3S7S, 7PG6) were obtained from the Protein Data Bank (PDB). Water molecules and heteroatoms were removed, and polar hydrogen atoms were added.
  • Ligand Preparation: The 3D structures of herbal compounds, including this compound, were retrieved from databases like PubChem and energy-minimized using molecular mechanics force fields (MM2).
  • Docking Parameters: A grid box was defined around the known active site of each protein. Flexible ligand docking was performed with the following settings: bond flexibility (tolerance=1.0, strength=0.90), RMSD threshold of 2.00 Å, and 1000 iterations. The binding affinity (reported in kcal/mol) was calculated for each pose.
Molecular Dynamics (MD) Simulation Protocol
  • Software Used: MD simulations were conducted using Desmond (Schrödinger Inc).
  • System Setup: The top protein-ligand complexes from docking were placed in an orthorhombic box with TIP3P water molecules to simulate a physiological environment. The system was neutralized with counter-ions and a salt concentration of 0.15 M NaCl was added.
  • Simulation Run: The systems were simulated for 100 nanoseconds under the NPT ensemble (constant number of particles, pressure, and temperature) at 300 Kelvin and 1 atm pressure.
  • Analysis: The stability of the complex was evaluated by monitoring metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). For this compound and dipiperitylmagnolol, the simulations confirmed conformational stability with the target proteins [1].
ADMET Profiling Protocol
  • Tools Used: SWISS-ADME and ADMET-AI.
  • Method: The simplified molecular-input line-entry system (SMILES) notation of the compounds was used as input. The tools predicted key pharmacokinetic and toxicity properties, such as:
    • Lipophilicity
    • Water Solubility
    • Plasma Protein Binding (this compound shows >99.9% binding [2])
    • Caco-2 Permeability (this compound shows very low permeability [2])
    • Drug-likeness (e.g., Lipinski's Rule of Five)

Research Context & Considerations

  • This compound's In Vitro/In Vivo Discrepancy: While this compound shows potent inhibition of the CYP2C9 enzyme in human liver microsomes (in vitro), this effect does not translate to a significant impact in living rats (in vivo). This is attributed to its very low intestinal permeability and high plasma protein binding (>99.9%), which limit its absorption and availability in the body [2]. This is a critical consideration for its development as an oral drug.
  • Comparison with Other Flavonoids: Other studies on flavonoids like naringenin and hesperetin have also used a combination of molecular docking (to identify binding mode) and kinase activity assays (to confirm inhibitory activity) to validate their potential, providing a similar methodological framework [3].
  • Standard Computational Workflow: The process of identifying and validating a natural compound like this compound typically follows a multi-stage computational pipeline, which can be visualized as follows:

G Start Start: Identify Potential Bioactive Compounds DB Database Search (TCMSP, PubChem) Start->DB Dock Molecular Docking (Binding Affinity Calculation) DB->Dock Filter Filter Top Hits Dock->Filter MD Molecular Dynamics Simulation (100 ns) Filter->MD ADMET ADMET & Toxicity Prediction MD->ADMET Validate Experimental Validation ADMET->Validate

Interpretation & Further Research

The data shows that dipiperitylmagnolol exhibits a stronger calculated binding affinity (more negative values) than this compound across all three breast cancer targets [1]. However, this computational data is a primary screening step.

For a comprehensive comparison, you would need to:

  • Consult specialized databases like PDBbind, which collect experimentally measured binding affinity data (Kd, Ki, IC50) for protein-ligand complexes.
  • Look for review articles that systematically compare the potency of various natural compounds against a specific target of interest.
  • Validate these findings with experimental results from in vitro or in vivo studies, as computational predictions and experimental results can sometimes differ [2].

References

Sophoranone competitive inhibition studies

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Findings

The primary data on sophoranone comes from standardized in vitro assays using human liver microsomes (HLMs). Here are the methodologies for the core experiments:

  • Reversible Inhibition Assay (Cocktail Method) [1]: A mixture of HLMs (0.1 mg/mL final concentration) and a cocktail of probe substrates for nine major CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4) was pre-incubated with this compound (concentration range: 0–50 μM). The reaction was initiated by adding an NADPH-generating system and stopped with acetonitrile. Metabolite formation for each CYP-specific reaction was quantified using LC-MS/MS.

  • Inhibition Constant (Ki) Determination [1]: The mechanism of inhibition and Ki value for CYP2C9 were determined by monitoring the formation of the 4-hydroxytolbutamide metabolite from tolbutamide. The reaction was run in HLMs at various concentrations of both tolbutamide (the substrate) and this compound (the inhibitor). Data were analyzed using Lineweaver-Burk plots and non-linear regression to fit to appropriate inhibition models, confirming competitive inhibition.

  • Time-Dependent Inhibition (TDI) Assay [1]: HLMs were pre-incubated with this compound and NADPH for 30 minutes. Subsequently, the probe substrate cocktail was added to initiate the reaction, which was then quantified as in the reversible inhibition assay. The lack of a significant change in the IC50 value after pre-incubation indicated that this compound is not a time-dependent inactivator.

Lack of In Vitro-In Vivo Correlation

A critical finding from the research is that this compound's potent in vitro inhibition does not result in significant drug interactions in vivo. Follow-up experiments identified two key physicochemical properties responsible for this discrepancy [1]:

  • Very Low Permeability: In Caco-2 cell assays, a model for predicting human intestinal absorption, this compound showed very low apparent permeability (Papp value of 0.115 × 10⁻⁶ cm/s), suggesting it is poorly absorbed into the systemic circulation.
  • High Plasma Protein Binding: this compound was found to be highly bound (>99.9%) to plasma proteins. This leaves only a tiny fraction of the absorbed drug unbound and free to interact with CYP enzymes in the liver.

Comparative Data on Flavonoids

This compound is one of many flavonoids studied for CYP inhibition. The table below provides a comparison with other potent flavonoid inhibitors to contextualize its activity.

Compound Name Class Primary CYP Target Inhibition Type Potency (Ki, μM)
This compound [1] [2] Flavonoid CYP2C9 Competitive 0.50
Selamariscina A [3] Biflavonoid CYP2C8 / CYP2C9 Competitive (CYP2C9) / Noncompetitive (CYP2C8) 0.032 (CYP2C9) / 0.018 (CYP2C8)
Amentoflavone [3] Biflavonoid CYP2C8 Noncompetitive 0.083
Myricetin [2] Flavonol CYP3A4 Mixed-type 5.00
Dendrobine [4] Alkaloid CYP2C19 / CYP2D6 Competitive 5.22 (CYP2C19) / 7.78 (CYP2D6)

Visual Summary: From Experiment to Clinical Implication

The following diagram illustrates the experimental workflow and the key finding regarding this compound's activity.

Start Start: Investigate this compound CYP Inhibition InVitro In Vitro Experiments (Human Liver Microsomes) Start->InVitro KVals Potent Competitive Inhibitor Ki (CYP2C9) = 0.5 µM InVitro->KVals Results in InVivo In Vivo Study (Rat Model) NoEffect No Significant Effect on Diclofenac PK InVivo->NoEffect Observes Conclusion Conclusion: Lack of In Vitro-In Vivo Correlation Prop1 Low Permeability Conclusion->Prop1 Prop2 High Plasma Protein Binding (>99.9%) Conclusion->Prop2 KVals->InVivo Predicts Clinical DDI NoEffect->Conclusion

References

Sophoranone structural analogs comparison

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Sophoranone and Key Analogs

This compound is a prenylated flavonoid isolated from the root bark of Sophora flavescens [1] [2]. Its significance lies in its function as a voltage-dependent anion channel/adenine nucleotide translocase (VDAC/ANT)-targeting drug, classified as a Class IV mitocan [2]. Mitocans are anticancer agents that specifically target tumor cell mitochondria, disrupting their function and inducing apoptosis [2].

The table below summarizes this compound and other cytotoxic compounds from Sophora flavescens for comparison:

Compound Name Source Structural Class Notable Cytotoxic Activity (Cell Line, IC₅₀) Primary Proposed Mechanism
This compound Sophora flavescens Prenylated Flavonoid / Mitocan [2] Information not specified in results VDAC/ANT targeting, inducing mitochondrial-mediated apoptosis [2]
Sophoflavonoid A Sophora flavescens Prenylated Flavonoid [1] Significant inhibitory effects on three lung tumor cells [1] Cytotoxic activity against carcinoma cells [1]
Sophoflavonoid B Sophora flavescens Prenylated Flavonoid [1] Significant inhibitory effects on three lung tumor cells [1] Cytotoxic activity against carcinoma cells [1]
Compound 3 (Unnamed analog) Sophora flavescens Prenylflavonoid [1] H460 lung carcinoma cell line (IC₅₀ = 4.67 μM) [1] Strong cytotoxic effect [1]
α, β-unsaturated sophoridinic derivative 2k Semi-synthetic (from Sophoridine) [3] Alkaloid-Chalcone Hybrid [3] HepG-2 liver cancer (IC₅₀ = 25.5 μM); CNE-2 nasopharyngeal cancer (IC₅₀ = 33.8 μM) [3] Cell cycle arrest at G1 phase [3]

Experimental Data and Protocols

For researchers to evaluate and replicate findings, here are the key experimental methodologies used to generate the data above.

  • Cytotoxicity Assay (MTT Assay): The primary protocol for determining the IC₅₀ values of these compounds is the MTT assay [1] [3]. This colorimetric method measures the activity of enzymes that reduce MTT to formazan, indicating metabolic activity and thus cell viability.

    • Procedure: Cells are plated and treated with various concentrations of the test compound. After a set incubation period, MTT reagent is added. The formed formazan crystals are dissolved, and the absorbance is measured. The IC₅₀ value is calculated from the dose-response curve [1] [3].
  • Cell Cycle Analysis by Flow Cytometry: To investigate the mechanism of cell growth inhibition, flow cytometric analysis is used.

    • Procedure: Treated cells (e.g., HepG2 cells treated with compound 2k) are harvested, fixed, and stained with a DNA-binding dye like propidium iodide. The DNA content of the cells is then analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) [3].
  • Molecular Docking Studies: This computational method predicts how a small molecule (like a drug candidate) binds to a protein target.

    • Procedure: The 3D structure of the target protein (e.g., human DNA-topoisomerase I complex) is obtained from the Protein Data Bank. The ligand structure is prepared and optimized. Docking simulations are performed using software like Glide (Schrödinger) to generate binding poses, which are scored based on binding affinity and interactions [3] [4].

Mechanism of Action: this compound as a Mitocan

This compound's anticancer activity is linked to its ability to target mitochondria. The following diagram illustrates the general mechanism of Class IV mitocans like this compound, which target the VDAC/ANT complex.

G This compound This compound PTPC PTPC (VDAC/ANT) This compound->PTPC Binds Mitochondrion Mitochondrion Mitochondrion->PTPC Contains CytochromeC Cytochrome c Release PTPC->CytochromeC Triggers Apoptosis Apoptosis CytochromeC->Apoptosis Activates

This mechanism disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c and ultimately inducing programmed cell death [2].

Research Implications and Future Directions

The data indicates that prenylated flavonoids from Sophora flavescens are a promising source of anticancer leads [1] [5]. The presence of an isopentenyl group is a key structural feature that appears to enhance cytotoxic activity [1] [5]. Furthermore, semi-synthetic modification of natural compound scaffolds, such as creating sophoridine-chalcone hybrids, is a valid strategy for improving potency and understanding structure-activity relationships (SAR) [3].

Future research can build upon these findings by:

  • Exploring SAR: Systematically modifying the this compound structure to identify which parts of the molecule are critical for its VDAC/ANT binding and cytotoxicity.
  • Combination Therapy: Investigating the effects of this compound and its analogs when used alongside other chemotherapeutic agents.
  • In Vivo Studies: Progressing the most promising candidates from in vitro assays to animal models to better understand their efficacy and safety profiles.

References

Pharmacological Activities & Experimental Data of Sophoranone

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details Experimental Evidence
Primary Botanical Source Sophora tonkinensis (Shan Dou Gen) [1] [2] [3] Not Applicable

| Key Pharmacological Activities | Anticancer: Induces apoptosis in human leukemia U937 cells [2]. Anti-inflammatory: Inhibits nitric oxide production in RAW 264.7 macrophages [3]. Anti-asthmatic: Contributes to the effect of S. tonkinensis extract in animal models [3]. | | | Mechanism of Action (Anticancer) | Triggers mitochondrial pathway of apoptosis: generates reactive oxygen species (ROS), opens mitochondrial permeability transition (MPT) pores, and releases cytochrome c [2]. | In vitro using human leukemia U937 cells; isolated mouse liver mitochondria [2]. | | Pharmacokinetics | Oral Absorption: Very low permeability in Caco-2 cells [3]. Protein Binding: >99.9% bound to plasma proteins [3]. Drug Interaction: Potently inhibits CYP2C9 enzyme in vitro, but no significant effect in vivo due to poor absorption and high protein binding [3]. | In vitro: Human liver microsomes, Caco-2 cell models [3]. In vivo: Rat models [3]. |

Detailed Experimental Protocols

For researchers looking to replicate or design studies, here are the methodologies from key experiments:

  • Apoptosis Induction & Mechanism Study [2]

    • Cell Line: Human premyelocytic leukemia cell line U937.
    • Treatment: Cells were treated with purified sophoranone.
    • ROS Measurement: Intracellular ROS levels were measured using flow cytometry with an oxidant-sensitive fluorescent probe, DCFH-DA (dichlorodihydrofluorescein diacetate).
    • Mitochondrial Permeability Transition (MPT): MPT was assessed by measuring the mitochondrial swelling in isolated mouse liver mitochondria. The decrease in absorbance at 520 nm indicated mitochondrial swelling.
    • Cytochrome c Release: Determined by submitting the cytosolic fraction of treated cells to Western blot analysis using an anti-cytochrome c antibody.
  • In Vitro CYP450 Inhibition Study [3]

    • System: Human liver microsomes (HLMs).
    • Reaction: Microsomes were incubated with this compound and specific probe substrates for various CYP enzymes (e.g., tolbutamide for CYP2C9).
    • Measurement: The formation of metabolite (e.g., 4-hydroxytolbutamide) was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the enzyme activity and calculate IC50/Ki values.

Signaling Pathway in Apoptosis Induction

The diagram below illustrates the mechanism by which this compound induces apoptosis in cancer cells, as identified in human leukemia U937 cells [2].

G This compound This compound ROS ROS This compound->ROS Induces MPT_Pore MPT_Pore ROS->MPT_Pore Triggers opening Cytochrome_c_Release Cytochrome_c_Release MPT_Pore->Cytochrome_c_Release Causes Apoptosis Apoptosis Cytochrome_c_Release->Apoptosis Activates

Research Implications & Gaps

The experimental data highlights both the potential and the challenges of this compound as a therapeutic agent:

  • Promising Mechanism: Its ability to directly target mitochondria and induce apoptosis makes it a compelling candidate for anticancer drug development [2].
  • Pharmacokinetic Hurdles: The very low oral absorption and extensive plasma protein binding pose significant challenges for its development as an oral drug, as evidenced by the lack of in vivo correlation for its CYP2C9 inhibition [3]. This suggests that novel drug delivery systems or structural modifications may be necessary.

It's important to note that the search results lack a direct, quantitative comparison of this compound content across various Sophora species (like S. flavescens or S. japonica). The available information strongly associates this compound with Sophora tonkinensis.

References

×

XLogP3

8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

460.26135963 Da

Monoisotopic Mass

460.26135963 Da

Heavy Atom Count

34

Wikipedia

Sophoranone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Last modified: 08-15-2023

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